molecular formula C14H14N2O B1334711 N-(2-aminophenyl)-4-methylbenzamide CAS No. 71255-53-3

N-(2-aminophenyl)-4-methylbenzamide

Katalognummer: B1334711
CAS-Nummer: 71255-53-3
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: LZURKGIPJGMWCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-aminophenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminophenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-aminophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZURKGIPJGMWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401006
Record name N-(2-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71255-53-3
Record name N-(2-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Epigenetic Modulation and Anti-Metastatic Pharmacology of N-(2-aminophenyl)-4-methylbenzamide (DSK638)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-aminophenyl)-4-methylbenzamide , widely designated in pharmacological literature as DSK638 , is a targeted small-molecule epigenetic modulator. Structurally classified as an o-phenylenediamine derivative, DSK638 functions as a Class I Histone Deacetylase (HDAC) inhibitor [1]. Its primary therapeutic value lies in its potent ability to induce the expression of RECK (Reversion-inducing cysteine-rich protein with Kazal motifs), a critical membrane-anchored glycoprotein that negatively regulates matrix metalloproteinases (MMPs) [2]. By restoring RECK expression in malignant tissues, DSK638 effectively suppresses tumor angiogenesis, extracellular matrix (ECM) degradation, and spontaneous metastasis, making it a highly valuable probe in oncology and vascular biology [3].

Chemical Identity and Physicochemical Properties

The rational design of DSK638 leverages a classic pharmacophore model for HDAC inhibition. The molecule consists of three distinct regions:

  • Zinc-Binding Group (ZBG): The o-aminoanilide (2-aminophenyl) moiety acts as a bidentate chelator, securely coordinating the catalytic zinc ion (Zn²⁺) in the active site of Class I HDACs.

  • Hydrophobic Linker: The phenyl ring occupies the narrow, hydrophobic channel leading to the enzyme's catalytic core.

  • Surface Recognition Cap: The 4-methylbenzoyl group interacts with the residues at the entrance of the HDAC active site, conferring isoform selectivity.

Table 1: Quantitative Physicochemical and Pharmacological Data

ParameterSpecification
IUPAC Name N-(2-aminophenyl)-4-methylbenzamide
Common Synonym DSK638 (DSK-638)
CAS Registry Number 71255-53-3
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Primary Target HDAC1, HDAC3
Enzymatic IC₅₀ 5.0 – 10.0 µM (HDAC1/3)
Downstream Effectors RECK (Upregulated), MXI1 (Upregulated), MMP-2/9 (Inhibited)

Mechanism of Action: Epigenetic De-repression of RECK

In many aggressive malignancies (e.g., fibrosarcoma, colorectal cancer), the activation of oncogenes such as Ras triggers downstream ERK signaling. This cascade promotes the nuclear translocation of transcription factors like SP1 and KLF2, which recruit HDAC1 to the SP1-binding sites on the RECK gene promoter [4]. The resulting histone deacetylation condenses the chromatin, silencing RECK expression and allowing unchecked MMP activity (specifically MMP-2, MMP-9, and MT1-MMP), which facilitates tumor invasion.

DSK638 intervenes by competitively inhibiting HDAC1 and HDAC3. This inhibition relieves the SP1/KLF2-mediated transcriptional repression, restoring an open chromatin state at the RECK promoter. Consequently, RECK is synthesized and anchored to the cell membrane, where it acts as a "molecular scissor" inhibitor, neutralizing MMPs and preventing ECM degradation [2]. Furthermore, DSK638 upregulates MXI1, an endogenous MYC-antagonist, providing a dual-axis suppression of metastatic pathways [3].

G DSK638 DSK638 (N-(2-aminophenyl)-4-methylbenzamide) HDAC HDAC1 / HDAC3 (Inhibited) DSK638->HDAC Chelates Active Site Zn2+ SP1 SP1 / KLF2 Complex (Repression Relieved) HDAC->SP1 Chromatin Remodeling RECK RECK Gene Transcription (Upregulated) SP1->RECK Promoter Activation MMP MMP-2 / MT1-MMP (Inhibited) RECK->MMP Post-translational Block Metastasis Tumor Invasion & Metastasis Suppressed MMP->Metastasis Prevents ECM Degradation

Fig 1. DSK638 signaling axis: HDAC inhibition relieves RECK repression, blocking metastasis.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy and on-target specificity of DSK638, researchers must employ multi-tiered validation workflows. The following protocols are engineered with built-in causality checks to ensure data integrity.

Protocol A: In Vitro RECK Promoter-Reporter Assay

Rationale: To quantify the epigenetic de-repression of the RECK gene and confirm that DSK638's mechanism is specifically mediated through the SP1 binding site.

  • Plasmid Preparation: Engineer two luciferase reporter plasmids: one driven by the wild-type RECK promoter (containing intact SP1 sites) and a control plasmid with mutated SP1 binding sites.

  • Transfection: Plate HT1080 human fibrosarcoma cells at

    
     cells/well in a 24-well plate. Transfect cells with either the wild-type or mutant reporter plasmid using a standard lipofection reagent.
    
  • Compound Treatment: 24 hours post-transfection, treat the cells with DSK638 at concentrations ranging from 1.0 to 10.0 µM (using 0.1% DMSO as a vehicle control). Incubate for 24 hours.

  • Quantification: Lyse the cells and measure luminescence using a dual-luciferase assay system.

  • Self-Validation Check: A true on-target epigenetic modulator will induce a dose-dependent increase (>2-fold) in luciferase activity in the wild-type promoter cells, while the mutant SP1 promoter cells will remain unresponsive. This isolates the causality of DSK638 to the SP1/KLF2 axis [3].

Protocol B: In Vivo Spontaneous Lung Metastasis Assay

Rationale: To confirm that the in vitro induction of RECK translates to a physiological blockade of metastasis without relying solely on primary tumor cytotoxicity.

  • Cell Inoculation: Inject

    
     v-K-RAS-transformed HT1080 cells intravenously into the lateral tail vein of 6-week-old athymic nude mice.
    
  • Dosing Regimen: Randomize mice into vehicle and treatment groups. Administer DSK638 via intraperitoneal (IP) injection at 10 mg/kg/day, beginning 24 hours post-inoculation.

  • Endpoint Analysis: Sacrifice the mice at day 14. Excise the lungs, fix in Bouin's solution, and macroscopically quantify the number of metastatic surface nodules.

  • Molecular Corroboration: Perform immunohistochemistry (IHC) on lung sections to quantify RECK membrane localization and perform gelatin zymography on tumor lysates to confirm the suppression of active MMP-2 and MMP-9.

  • Self-Validation Check: Efficacy is confirmed only if a reduction in lung nodules correlates directly with elevated RECK protein levels and decreased MMP cleavage in the excised tissue, proving the phenotypic result is driven by the intended molecular mechanism.

Workflow Prep Cell Preparation (HT1080 Line) Treat DSK638 Treatment (Dose Escalation) Prep->Treat Assay Reporter Assay (WT vs Mutant SP1) Treat->Assay In vitro validation InVivo Murine Xenograft (Tail Vein Injection) Treat->InVivo In vivo validation Analysis Zymography & IHC (MMP/RECK Quant) InVivo->Analysis Tissue harvest

Fig 2. Self-validating experimental workflow for DSK638 efficacy and mechanism confirmation.

Therapeutic Implications & Future Perspectives

The identification of DSK638 as a potent RECK inducer opens several therapeutic avenues beyond traditional oncology. While its primary application remains the suppression of solid tumor metastasis (particularly in sarcomas and carcinomas where RECK is heavily methylated or repressed), emerging research highlights its potential in managing sepsis and vascular endothelial dysfunction [4].

During septic inflammatory storms, the hyperactivation of ADAMs (A Disintegrin and Metalloproteinases) and MMPs acts as "molecular scissors," destroying vascular integrity and leading to fatal capillary leak syndrome. By utilizing DSK638 to pharmacologically restore RECK—a natural inhibitor of both ADAMs and MMPs—researchers can potentially stabilize the endothelial barrier, presenting a novel, host-directed therapeutic strategy for severe systemic infections.

References

  • Yoshida, Y., Yuki, K., Dan, S., Yamazaki, K., & Noda, M. (2022). Suppression of tumor metastasis by a RECK-activating small molecule. Scientific Reports, 12, 2345. Retrieved from[Link]

  • Dove Medical Press. (2025). RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis. Infection and Drug Resistance. Retrieved from[Link]

N-(2-aminophenyl)-4-methylbenzamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-aminophenyl)-4-methylbenzamide (DSK638): Epigenetic Modulation and RECK Induction

As drug development pivots toward targeting the tumor microenvironment and extracellular matrix (ECM) homeostasis, epigenetic modulators have emerged as critical tools. Among these, N-(2-aminophenyl)-4-methylbenzamide , widely known in the literature as DSK638 , represents a highly specialized pharmacophore.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will deconstruct the causality behind DSK638’s mechanism of action—specifically its role as a Class I Histone Deacetylase (HDAC) inhibitor and a potent inducer of the metastasis-suppressor protein RECK (Reversion-inducing cysteine-rich protein with Kazal motifs)[1]. Furthermore, we will establish self-validating experimental workflows for researchers looking to utilize this compound in oncology and sepsis models.

Chemical Identity and Structural Rationale

To utilize DSK638 effectively in assay development, one must first understand its structural logic. DSK638 belongs to the benzamide class of HDAC inhibitors, sharing a core architectural lineage with clinical candidates like Entinostat (MS-275) and Tacedinaline (CI-994)[1].

The molecule is bipartite in its functional design:

  • The Zinc-Binding Group (ZBG): The N-(2-aminophenyl) moiety is not arbitrary. The ortho-amino group on the aniline ring acts as a bidentate chelator, coordinating precisely with the catalytic zinc ion (

    
    ) buried deep within the active site of Class I HDACs (specifically HDAC1 and HDAC3)[2].
    
  • The Surface Recognition Cap: The 4-methylbenzoyl group acts as the linker and capping moiety, interacting with the hydrophobic residues at the rim of the HDAC catalytic pocket, conferring isoform selectivity.

Table 1: Physicochemical Properties and Identifiers
Property / IdentifierValueCausality / Relevance in Formulation
IUPAC Name N-(2-aminophenyl)-4-methylbenzamideDefines the exact substitution pattern critical for zinc chelation.
CAS Number 71255-53-3[3]Primary identifier for procurement and regulatory tracking.
Molecular Formula C14H14N2O[3]-
Molecular Weight 226.27 g/mol [3]Low molecular weight ensures high membrane permeability in vitro.
SMILES CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N[4]Useful for in silico docking simulations against HDAC1/3 crystal structures.
Primary Targets HDAC1, HDAC3[2]Epigenetic de-repression of tumor suppressor genes.
Target IC50 5 - 10 µM[2]Establishes the baseline concentration for in vitro dosing.

Mechanistic Pathway: The Epigenetic-to-ECM Axis

The therapeutic value of DSK638 lies in its ability to bridge epigenetic regulation with extracellular matrix remodeling. In highly metastatic cancers, the RECK gene is frequently silenced via epigenetic repression, leading to unchecked Matrix Metalloproteinase (MMP) activity and subsequent tissue invasion[1].

When DSK638 inhibits HDAC1/3, it triggers a highly specific transcriptional cascade:

  • Chromatin Relaxation: Inhibition of HDACs prevents the removal of acetyl groups from histone tails at the RECK promoter.

  • Transcription Factor Switching: The RECK promoter contains proximal Sp1 binding sites. In malignant states, the repressor KLF2 occupies these sites. DSK638 treatment converts this repressive complex into an active transcriptional state, driving RECK mRNA expression[5].

  • Protease Inhibition: The translated RECK glycoprotein anchors to the lipid rafts of the cell membrane via a GPI anchor[6]. Here, its Kazal-like domains competitively inhibit pro-MMP-2, MMP-9, and MT1-MMP, effectively neutralizing the "molecular scissors" that tumors use to degrade the ECM[6].

MOA DSK DSK638 (CAS 71255-53-3) Zinc Chelator HDAC HDAC1 / HDAC3 (Catalytic Inhibition) DSK->HDAC Binds Active Site Zn2+ Sp1 Sp1 / KLF2 Complex (Epigenetic De-repression) HDAC->Sp1 Prevents Histone Deacetylation RECK_Gene RECK Gene Transcription (Upregulated) Sp1->RECK_Gene Promoter Activation RECK_Prot RECK Glycoprotein (GPI-Membrane Anchored) RECK_Gene->RECK_Prot Translation & Localization MMP MMP-2 / MMP-9 / MT1-MMP (Protease Inhibition) RECK_Prot->MMP Kazal Domain Binding Metastasis Tumor Invasion & Angiogenesis Suppressed MMP->Metastasis Prevents ECM Degradation

Figure 1: Mechanistic pathway of DSK638-mediated HDAC inhibition, RECK induction, and metastasis suppression.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating DSK638 must differentiate between specific RECK-mediated anti-invasive effects and non-specific compound cytotoxicity. The following protocols are designed as closed, self-validating systems.

Protocol A: Dual-Luciferase RECK Promoter Assay

This assay quantifies the transcriptional activation of RECK by DSK638[1].

  • Step 1: Cell Preparation & Co-Transfection

    • Action: Seed HT1080 (human fibrosarcoma) cells in a 96-well plate. Co-transfect with a plasmid containing the human RECK promoter driving Firefly luciferase, and a constitutive TK-promoter driving Renilla luciferase.

    • Causality & Validation:Self-Validating Checkpoint. HDAC inhibitors can cause global transcriptional shifts or cytotoxicity. Normalizing the Firefly signal against the Renilla signal isolates the specific upregulation of the RECK promoter, filtering out false positives caused by generalized cellular stress.

  • Step 2: DSK638 Dosing

    • Action: Treat cells with DSK638 in a concentration gradient (1 µM to 20 µM) using DMSO as the vehicle. Ensure final DMSO concentration does not exceed 0.1% v/v.

    • Causality: DSK638's IC50 for HDAC1/3 is 5-10 µM[2]. This gradient captures the inflection point of target engagement without crossing into acute toxicity.

  • Step 3: Luminescence Detection

    • Action: Lyse cells after 48 hours and read sequentially using a dual-luciferase substrate system.

Protocol B: Matrigel Invasion Assay with Parallel Viability Control

This phenotypic assay proves that the induced RECK protein functionally halts metastasis[1].

  • Step 1: Matrix Preparation

    • Action: Hydrate Transwell inserts (8 µm pore size) with Matrigel to simulate the basement membrane.

  • Step 2: Chemotactic Gradient Setup

    • Action: Seed DSK638-pretreated HT1080 cells in the upper chamber in serum-free media. Fill the lower chamber with media containing 10% FBS.

    • Causality: The serum differential forces the cells to actively degrade the Matrigel to migrate toward the nutrients.

  • Step 3: Parallel Viability Control (Crucial)

    • Action: Simultaneously plate an identical number of DSK638-treated cells in a standard 96-well plate and run a WST-8 (CCK-8) viability assay.

    • Causality & Validation:Self-Validating Checkpoint. If invasion is reduced by 80%, but viability is also reduced by 80%, the compound is merely killing the cells, not inhibiting metastasis. True anti-invasive efficacy is proven only when invasion is blocked while viability remains statistically stable.

  • Step 4: Quantification

    • Action: After 24 hours, swab the non-invading cells from the top of the insert. Fix and stain the bottom of the membrane with Crystal Violet. Count invading cells under a brightfield microscope.

Workflow Start Compound Preparation (DSK638 in 0.1% DMSO) CellCulture HT1080 Cell Culture (Metastatic Model) Start->CellCulture Reporter RECK Promoter Assay (Normalized to Renilla) CellCulture->Reporter Step 1: Transcriptional Western Immunoblotting (RECK Protein Validation) CellCulture->Western Step 2: Translational Invasion Matrigel Invasion Assay (Phenotypic Endpoint) CellCulture->Invasion Step 3: Functional Analysis Data Synthesis: True Anti-Invasive Efficacy Reporter->Analysis Western->Analysis Viability Parallel CCK-8 Assay (Cytotoxicity Control) Invasion->Viability Self-Validation Checkpoint Invasion->Analysis Viability->Analysis Filters False Positives

Figure 2: Self-validating experimental workflow ensuring DSK638 efficacy is uncoupled from generalized cytotoxicity.

Comparative Profiling and Future Directions

While DSK638 is a powerful tool compound, it is essential to understand its place within the broader landscape of benzamide HDAC inhibitors.

Table 2: Comparative Profiling of Benzamide HDAC Inhibitors
CompoundCAS NumberPrimary TargetRECK InductionClinical Status
DSK638 71255-53-3HDAC1, HDAC3Potent (In vitro / In vivo)Preclinical Tool Compound
Entinostat (MS-275) 209783-80-2HDAC1, HDAC3YesPhase III Clinical Trials
Tacedinaline (CI-994) 112522-64-2HDAC1, HDAC2, HDAC3YesPhase II Clinical Trials

Future Perspectives: Beyond oncology, the DSK638-RECK axis is gaining traction in the treatment of systemic inflammatory conditions. Recent literature highlights RECK's role in mitigating septic inflammatory storms and protecting vascular endothelial function by negatively regulating ADAMs and MMPs during sepsis[6]. DSK638 serves as a premier pharmacological probe for researchers investigating these novel, non-oncological applications of epigenetic modulation.

References

  • Santa Cruz Biotechnology. "N-(2-aminophenyl)-4-methylbenzamide | CAS 71255-53-3". 3

  • LabNovo. "CAS 71255-53-3 MFCD00447039-N-(2-AMINOPHENYL)-4-METHYLBENZAMIDE". 4

  • ProbeChem. "DSK638 (DSK-638) - RECK inducer". 2

  • Yoshida et al. "Suppression of tumor metastasis by a RECK-activating small molecule". PubMed Central (NIH). 1

  • Qin et al. "RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis". PubMed Central (NIH). 6

  • Noda et al. "The Roles of the Membrane-Anchored Glycoprotein RECK in Animal Development, Tumor Suppression, and Beyond". MDPI. 5

Sources

Solvation Dynamics and Formulation Strategies for N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I approach the solvation of small-molecule inhibitors not merely as a physical task, but as the foundational step in ensuring reproducible pharmacological assays. A compound's behavior in solution dictates its bioavailability, assay reliability, and ultimate therapeutic efficacy. This guide provides a comprehensive, causality-driven analysis of the solubility profile of N-(2-aminophenyl)-4-methylbenzamide (CAS: 71255-53-3), widely known in pharmacological literature as the RECK inducer and HDAC inhibitor DSK638 [1].

Physicochemical Causality: The Thermodynamics of Dissolution

To master the solvation of N-(2-aminophenyl)-4-methylbenzamide, we must first deconstruct its molecular architecture (


, MW: 226.28  g/mol )[]. The compound consists of a rigid benzamide core, an ortho-amino group, and a para-methyl group.

Why does it behave the way it does in solution? The dissolution of this compound is a thermodynamic battle between its crystal lattice energy and the solvation energy provided by the solvent.

  • The Hydrophobic Effect: The para-methylphenyl moiety significantly increases the molecule's lipophilicity (estimated LogP ~2.5 - 3.0). This hydrophobic bulk makes the compound highly unfavorable in aqueous environments, leading to rapid precipitation (crashing out) if the dielectric constant of the medium is too high.

  • Hydrogen Bonding Potential: The ortho-aminoanilide group serves as the critical Zinc-Binding Group (ZBG) for its interaction with Histone Deacetylases (HDACs)[3]. However, in a solid state, these amine and amide carbonyl groups form strong intermolecular hydrogen bonds.

  • Solvent Causality: To dissolve this compound, a solvent must possess a high dipole moment to disrupt these intermolecular hydrogen bonds while simultaneously providing a hydrophobic environment to accommodate the methylphenyl ring. This is why polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standards for this molecule.

Quantitative Solubility Profiles in Organic Solvents

The table below synthesizes the empirical and predicted solubility data for N-(2-aminophenyl)-4-methylbenzamide across various laboratory solvents.

SolventPolarity IndexSolubility RangeCausality & Application Notes
DMSO (Dimethyl Sulfoxide) 7.2> 10 mM (2.26 mg/mL)Optimal. High dipole moment disrupts lattice H-bonds. Standard for master stock preparation[1].
DMF (Dimethylformamide) 6.4> 10 mMExcellent alternative to DMSO. Useful for specific synthetic organic workflows.
Ethanol (Absolute) 5.21 - 5 mMModerate. Protic nature competes with internal H-bonds, but lower lipophilic accommodation.
Methanol 5.1< 2 mMPoor to Moderate. Higher polarity than ethanol reduces the solubility of the methylphenyl group.
Aqueous Buffers (PBS/Water) 9.0< 0.1 mMInsoluble. Requires carrier solvents (DMSO) or surfactants (Tween-80) for in-vitro assays.

Self-Validating Experimental Workflows

A protocol is only as good as its internal quality control. The following methodology for preparing a 10 mM master stock is designed as a self-validating system, ensuring that undissolved micro-particulates do not skew downstream


 calculations.
Protocol: Preparation and Validation of a 10 mM DMSO Master Stock

Step 1: Gravimetric Aliquoting

  • Weigh exactly 2.26 mg of N-(2-aminophenyl)-4-methylbenzamide powder.

  • Causality: Using a microbalance in a low-humidity environment prevents ambient moisture from initiating premature hydrolysis or altering the mass via hygroscopy.

Step 2: Primary Solvation

  • Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored under argon).

  • Causality: Anhydrous DMSO is critical. Even 1-2% water absorption in DMSO drastically lowers the solubility limit of lipophilic benzamides, causing invisible micro-suspensions.

Step 3: Mechanical & Thermal Disruption

  • Vortex the vial for 60 seconds, followed by water-bath sonication at 25°C for 5 minutes.

  • Causality: Sonication provides the kinetic energy required to break the initial crystal lattice, accelerating the thermodynamic equilibrium of dissolution.

Step4: Self-Validation (The QC Gate)

  • Visual QC: Inspect against a high-contrast light box. The solution must be perfectly clear.

  • Spectrophotometric QC: Blank a UV-Vis spectrophotometer with pure DMSO. Read the sample at 600 nm. An absorbance

    
     indicates light scattering from undissolved micro-particulates. If scattering is detected, repeat Step 3.
    

Step 5: Sterile Filtration and Storage

  • Pass the validated solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the hydrophobic compound).

  • Store aliquots at -20°C to -80°C. Note: DMSO freezes at 19°C; ensure complete thawing and re-vortexing before use.

Workflow Step1 1. Aliquot DSK638 (CAS 71255-53-3) Step2 2. Add Anhydrous DMSO (Target: 10 mM) Step1->Step2 Step3 3. Vortex & Sonicate (Water Bath, 25°C) Step2->Step3 Step4 4. Spectrophotometric QC (Abs 600nm < 0.01) Step3->Step4 Step4->Step3 Fail (Turbid) Step5 5. Sterile Filtration (0.22 µm PTFE) Step4->Step5 Pass (Clear) Step6 6. Cryo-Storage (-20°C to -80°C) Step5->Step6

Workflow for the preparation and self-validating quality control of DSK638 master stocks.

Downstream Application: The Pharmacological Pathway

The ultimate goal of achieving perfect solvation is to ensure the molecule can effectively reach its biological target. N-(2-aminophenyl)-4-methylbenzamide (DSK638) is a potent inducer of the RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) gene, which plays a crucial role in suppressing tumor metastasis and regulating matrix metalloproteinases (MMPs)[4].

Once properly solubilized and introduced into an aqueous in-vitro assay (typically keeping final DMSO concentrations


 to avoid solvent toxicity), the compound diffuses across the cell membrane. Its ortho-aminoanilide moiety chelates the zinc ion in the active site of Class I Histone Deacetylases (specifically HDAC1/3)[1]. This epigenetic modulation relieves the repression of transcription factors like SP1 and KLF2, ultimately driving RECK expression[3].

Mechanism M1 Solubilized DSK638 (Optimal Bioavailability) M2 HDAC1/3 Active Site (Zinc Chelation) M1->M2 Intracellular Diffusion M3 SP1 / KLF2 Transcription Factors M2->M3 Epigenetic Shift M4 RECK Promoter Activation M3->M4 Relief of Repression M5 MMP Inhibition & Metastasis Suppression M4->M5 Downstream Effect

Pharmacological pathway of solubilized DSK638 mediating RECK induction via HDAC inhibition.

Proper solvation is the invisible variable in this entire pathway. If the compound crashes out upon aqueous dilution due to poor master stock preparation, the effective molarity drops, leading to false-negative


 shifts and irreproducible biological data.

References

  • A Hypothetical Model to Explain How RECK on WNT7-Producing Cells... Source: ResearchGate URL:[Link]

  • RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis Source: Dove Medical Press / NIH URL:[Link]

Sources

thermodynamic stability of N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-(2-aminophenyl)-4-methylbenzamide

Executive Summary

The compound N-(2-aminophenyl)-4-methylbenzamide (CAS 71255-53-3) represents a critical structural motif in modern drug discovery, primarily serving as the zinc-binding pharmacophore in Class I Histone Deacetylase (HDAC) inhibitors[1]. While its pharmacological efficacy is well-documented, its thermodynamic profile—encompassing solid-state polymorphism, solution-state solvation, and degradation kinetics—dictates its viability as a developable active pharmaceutical ingredient (API). This whitepaper provides a comprehensive thermodynamic analysis of this ortho-aminoanilide derivative, detailing the causality behind its physical chemistry and outlining self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics and the Ortho-Effect

The thermodynamic baseline of N-(2-aminophenyl)-4-methylbenzamide is governed by the interplay between the electron-donating p-methyl group and the ortho-aminoanilide moiety. Unlike simple benzamides, the presence of the ortho-amino group fundamentally alters the ground-state enthalpy (


) through intramolecular hydrogen bonding between the amine proton and the amide carbonyl oxygen.

This intramolecular interaction restricts the rotational degrees of freedom around the C-N bond, lowering the conformational entropy (


) but providing an enthalpic stabilization that influences both the crystal lattice energy and the activation energy required for nucleophilic attack during degradation. Baseline thermodynamic studies on related unsubstituted benzamides indicate that the stability of the amide bond is highly dependent on these localized electronic and steric environments[2].

Solid-State Thermodynamic Stability & Polymorphism

The solid-state stability of benzamide derivatives is notoriously complex due to their propensity to form diverse hydrogen-bonded networks (e.g., dimers vs. infinite chains), leading to a rich polymorphic landscape. For N-(2-aminophenyl)-4-methylbenzamide, the thermodynamic stability of a given crystal lattice dictates its apparent solubility and dissolution kinetics.

A metastable polymorph will exhibit a higher Gibbs free energy (


), driving a higher apparent solubility. However, according to Ostwald's Rule of Stages, this metastable state will eventually undergo a solvent-mediated phase transformation into the thermodynamically stable form, causing catastrophic precipitation in liquid formulations.
Table 1: Extrapolated Thermodynamic Parameters for Solid-State & Solution Transitions

Note: Values are extrapolated from structural analogs to serve as baseline predictive models for experimental design.

Thermodynamic ParameterSymbolPredictive RangePrimary Analytical Method
Enthalpy of Fusion

25.0 – 32.5 kJ/molDifferential Scanning Calorimetry (DSC)
Solvation Free Energy (Aq)

-15.5 to -22.0 kJ/molVan't Hoff Solubility Profiling
Activation Energy (Hydrolysis)

75.0 – 85.0 kJ/molArrhenius Kinetics (RP-HPLC)
Gibbs Free Energy of Activation

90.0 – 98.5 kJ/molEyring Equation Derivation

Solution-State Thermodynamics & Degradation Kinetics

In aqueous environments, the is challenged by two competing degradation pathways: Intermolecular Hydrolysis and Intramolecular Cyclization .

The Thermodynamic Sink: Benzimidazole Formation

Standard benzamides degrade via intermolecular nucleophilic attack by water, a process that requires high activation energy and is typically catalyzed by strong acids or extreme temperatures[3],[4]. However, the ortho-amino group in this compound acts as a potent, localized nucleophile.

When the amide carbonyl is protonated or thermally excited, the lone pair on the ortho-amine attacks the carbonyl carbon. This forms a high-energy tetrahedral intermediate that rapidly dehydrates to form 2-(p-tolyl)-1H-benzo[d]imidazole . Because the resulting benzimidazole ring is fully aromatic and highly conjugated, it represents a deep thermodynamic well (


). Consequently, cyclization is the dominant thermodynamic sink under stress, rather than simple hydrolysis into p-toluic acid and o-phenylenediamine.

degradation_pathway A N-(2-aminophenyl)- 4-methylbenzamide B Tetrahedral Intermediate A->B +H2O / H+ (Activation) D 2-(p-Tolyl)-1H- benzo[d]imidazole A->D Intramolecular Cyclization (-H2O) ΔG << 0 C p-Toluic Acid + o-Phenylenediamine B->C Hydrolysis ΔG < 0

Thermodynamic pathways for N-(2-aminophenyl)-4-methylbenzamide degradation.

Experimental Methodologies for Thermodynamic Validation

To ensure scientific integrity, the extraction of thermodynamic parameters must rely on self-validating experimental designs. Below are the definitive protocols for profiling this compound.

Protocol 1: Solid-State Stability via Isothermal Microcalorimetry (IMC)

Traditional stability testing relies on macroscopic degradation over months. IMC measures the minute heat flow (


) associated with bond cleavage or polymorphic transitions in real-time, allowing for the calculation of solid-state thermodynamics within days.
  • Step 1 (Preparation): Accurately weigh 50.0 mg of crystalline N-(2-aminophenyl)-4-methylbenzamide into a glass ampoule. Seal under a dry nitrogen atmosphere to eliminate ambient moisture interference.

  • Step 2 (Reference Calibration): Prepare a reference ampoule containing 50.0 mg of calcined glass beads. Causality: The reference cell must match the heat capacity of the sample to subtract baseline thermal fluctuations, ensuring the measured

    
     is purely from the API.
    
  • Step 3 (Equilibration & Measurement): Insert both ampoules into the microcalorimeter at 40°C. Allow 2 hours for thermal equilibration. Record the heat flow continuously for 72 hours.

  • Step 4 (Validation): If the heat flow approaches zero, the system has reached thermodynamic equilibrium (no active degradation or phase change). A persistent exothermic signal indicates active degradation.

Protocol 2: Arrhenius Solution Kinetics via RP-HPLC

To extract the transition state thermodynamics (


, 

), the compound must be subjected to forced thermal degradation.
  • Step 1 (Buffer Preparation): Prepare a 0.1 M phosphate buffer at pH 2.0. Causality: A low pH ensures the ortho-amine is fully protonated, allowing us to isolate the specific kinetic rate constant of the acid-catalyzed pathway.

  • Step 2 (Thermal Stress): Dissolve the API to a concentration of 0.5 mg/mL. Distribute 5 mL aliquots into sealed vials and incubate at precisely controlled temperatures: 40°C, 50°C, 60°C, and 70°C.

  • Step 3 (Quenching): At predefined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and immediately submerge it in an ice-water bath. Causality: Rapid thermal quenching instantly freezes the thermodynamic state, preventing further degradation while the sample awaits injection.

  • Step 4 (Quantification & Mass Balance): Analyze via RP-HPLC (C18 column, gradient Acetonitrile/Water with 0.1% TFA). Self-Validation: Calculate the mass balance. The molar sum of the remaining API and all quantified degradants (specifically the benzimidazole cyclization product) must equal 100% ± 2% of the initial concentration. Failure indicates an unquantified volatile or secondary degradant.

  • Step 5 (Thermodynamic Extraction): Plot

    
     versus 
    
    
    
    (Arrhenius plot) to determine
    
    
    . Utilize the Eyring equation to calculate the entropy (
    
    
    ) and enthalpy (
    
    
    ) of activation.

workflow Step1 Sample Preparation (Aqueous Buffers) Step2 Thermal Incubation (40°C - 70°C) Step1->Step2 Step3 Aliquoting & Quenching (Time-Series) Step2->Step3 Step4 RP-HPLC Analysis (Quantification) Step3->Step4 Step5 Arrhenius Plotting (ln(k) vs 1/T) Step4->Step5

Experimental workflow for extracting activation thermodynamics via Arrhenius kinetics.

Conclusion

The is uniquely defined by its ortho-aminoanilide structure. While the p-methyl group provides slight electronic stabilization to the amide bond, the proximity of the ortho-amine introduces a low-energy intramolecular cyclization pathway. By employing rigorous, self-validating techniques like Isothermal Microcalorimetry and mass-balanced Arrhenius kinetic profiling, researchers can accurately map the thermodynamic landscape of this critical pharmacophore, ensuring robust formulation and extended shelf-life in clinical applications.

References

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)
  • Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy | Journal of Chemical & Engineering Data - ACS Public
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III | ResearchGate / Nature Communic
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water | The Journal of Supercritical Fluids / ResearchG
  • Benzamide hydrolysis in strong acids — The last word | Chemistry / ResearchG

Sources

crystal structure analysis of N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of N-(2-aminophenyl)-4-methylbenzamide

Authored by: A Senior Application Scientist

Foreword: Unveiling the Solid-State Architecture of a Key Benzamide Scaffold

N-(2-aminophenyl)-4-methylbenzamide (CAS 71255-53-3) is a member of the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] Molecules within this family, such as N-(2-aminophenyl)benzamide derivatives, have been explored as potent histone deacetylase (HDAC) inhibitors, demonstrating promise in anticancer drug discovery.[2][3] The precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—governs a substance's fundamental physicochemical properties, including solubility, stability, melting point, and bioavailability. For drug development professionals, a comprehensive understanding of the crystal structure is not merely academic; it is a critical prerequisite for rational drug design, formulation development, and ensuring the consistency and efficacy of an active pharmaceutical ingredient (API).

This technical guide provides a holistic, field-proven methodology for the complete . We move beyond a simple recitation of steps, delving into the causality behind experimental choices and establishing a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth protocol from initial synthesis to the final elucidation and interpretation of crystallographic data.

Synthesis and Purification: From Precursors to High-Purity Analyte

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction analysis.

Synthetic Pathway: Amide Coupling

The most direct and reliable method for synthesizing N-(2-aminophenyl)-4-methylbenzamide is the nucleophilic acyl substitution reaction between 4-methylbenzoyl chloride and o-phenylenediamine. The primary amino group of o-phenylenediamine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acid chloride. A slight excess of the diamine can be used to quench the HCl byproduct, or a non-nucleophilic base can be added.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve o-phenylenediamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this, add 4-methylbenzoyl chloride (1.0 equivalent) dropwise over 15-20 minutes with vigorous stirring to control the exothermic reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexane:Ethyl Acetate.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

For amides, recrystallization is often the most effective purification technique, capable of yielding highly pure crystalline material.[4] The choice of solvent is paramount; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on protocols for similar compounds, methanol or ethanol are excellent starting points for solvent screening.[4][5]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot methanol, just enough to fully dissolve the solid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To prevent rapid precipitation which can trap impurities, insulate the flask. If crystals do not form, gently scratch the inner wall of the flask with a glass rod to create nucleation sites.[4]

  • Yield Maximization: Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surfaces. Dry the crystals under vacuum.

cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification s1 Dissolve o-phenylenediamine in anhydrous DCM s2 Cool to 0°C s1->s2 s3 Add 4-methylbenzoyl chloride dropwise s2->s3 s4 Stir at RT for 4-6h (Monitor by TLC) s3->s4 w1 Quench with NaHCO3(aq) s4->w1 w2 Extract with DCM w1->w2 w3 Wash with H2O & Brine w2->w3 w4 Dry over Na2SO4 w3->w4 w5 Evaporate Solvent w4->w5 p1 Dissolve crude product in minimal hot Methanol w5->p1 p2 Slow cool to RT p1->p2 p3 Cool in ice bath p2->p3 p4 Vacuum Filter & Wash with cold Methanol p3->p4 p5 Dry under vacuum p4->p5 finish Pure Product p5->finish start Start start->s1

Caption: Workflow for the synthesis and purification of N-(2-aminophenyl)-4-methylbenzamide.

Structural Confirmation and Purity Analysis

Before proceeding to single-crystal growth, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the molecular structure, connectivity, and chemical environment of the atoms.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H stretches of the amine and amide, and the characteristic C=O stretch of the amide group.[7]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, which serves to confirm the elemental composition of the molecule.[8]

  • Melting Point Analysis: A sharp, well-defined melting point is a strong indicator of high purity. Broad melting ranges often suggest the presence of impurities.

Table 1: Expected Spectroscopic and Physicochemical Data
Technique Parameter Expected Data
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic protons (ortho/meta to methyl and amide groups), amine (NH₂) protons, amide (NH) proton, and methyl (CH₃) protons.
¹³C NMR Chemical Shift (δ)Resonances for all 14 unique carbon atoms, including the carbonyl carbon (~165-170 ppm), aromatic carbons, and the methyl carbon (~20-25 ppm).
IR Spec. Wavenumber (cm⁻¹)N-H stretches (amine & amide): ~3400-3200 cm⁻¹C=O stretch (amide I): ~1650 cm⁻¹N-H bend (amide II): ~1530 cm⁻¹
HRMS m/z[M+H]⁺ calculated for C₁₄H₁₅N₂O⁺ should match the observed value to within 5 ppm.
Physicochem. Melting PointA sharp melting point is expected for the pure compound.

Single Crystal Growth: The Art and Science of Nucleation

The crux of a successful SCXRD experiment is the availability of a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. Slow evaporation is a widely used and effective technique for growing such crystals.

Experimental Protocol: Slow Evaporation
  • Saturated Solution: Prepare a saturated solution of the purified N-(2-aminophenyl)-4-methylbenzamide in a suitable solvent (e.g., ethanol or a mixture like ethyl acetate/hexane) in a clean vial.

  • Particulate Removal: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop.

prep Prepare Saturated Solution of Purified Compound filter Filter Solution (0.22 µm) into clean vial prep->filter evap Cover vial & pierce holes for slow evaporation filter->evap incubate Incubate in a stable, vibration-free environment evap->incubate harvest Harvest high-quality single crystals incubate->harvest finish Crystal for SCXRD harvest->finish start Start start->prep cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis c1 Mount Crystal on Goniometer Head c2 Center Crystal in X-ray Beam c1->c2 c3 Collect Diffraction Data (Rotating Crystal) c2->c3 p1 Integrate Reflections (Determine Intensities) c3->p1 p2 Apply Corrections (Lorentz, Polarization, Absorption) p1->p2 p3 Determine Space Group & Unit Cell Parameters p2->p3 s1 Solve Phase Problem (Direct Methods or Patterson) p3->s1 s2 Build Initial Atomic Model s1->s2 s3 Refine Model against Data (Least-Squares Minimization) s2->s3 s4 Locate H-atoms; Refine Anisotropically s3->s4 v1 Check R-factors & Goodness-of-Fit s4->v1 v2 Analyze Final Structure (Bond Lengths, Angles, Interactions) v1->v2 v3 Prepare CIF file for Database Deposition (e.g., CSD) v2->v3 end Final Crystal Structure v3->end start Single Crystal start->c1

Caption: A comprehensive workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Interpreting the Crystallographic Data

The final output of an SCXRD analysis is a set of crystallographic data, typically summarized in a table. This data provides a detailed snapshot of the crystal's architecture. For N-(2-aminophenyl)-4-methylbenzamide, we would expect to determine the parameters listed in the table below.

Table 2: Key Crystallographic Data Parameters
Parameter Description Example from a related structure[5]
Formula Molecular FormulaC₁₄H₁₂ClNO
Moiety Formula Formula of the asymmetric unitC₁₄H₁₂ClNO
Formula Weight Molecular weight ( g/mol )245.70
Crystal System One of the 7 crystal systems (e.g., Monoclinic)Monoclinic
Space Group Symmetry group of the crystal (e.g., P2₁/c)P2₁/n
a, b, c (Å) Unit cell edge lengthsa = 9.6940 (5), b = 27.4495 (9), c = 9.9025 (4)
α, β, γ (°) Unit cell anglesα = 90, β = 106.730 (5), γ = 90
Volume (ų) Volume of the unit cell2523.48 (19)
Z Number of molecules per unit cell8
R_int Internal consistency of the data0.046
R1, wR2 R-factors; indicators of refinement qualityR1 = 0.043, wR2 = 0.126
Goodness-of-fit (S) Indicator of refinement quality (should be ~1)0.85

Structural Insights and Implications for Drug Development

The solved crystal structure is more than just a collection of atomic coordinates; it provides invaluable insights into the molecule's behavior and properties.

Molecular Conformation and Intermolecular Interactions

A key feature to analyze is the dihedral angle between the two aromatic rings. In similar structures, this angle can vary significantly, impacting the overall molecular shape. [5][9]The crystal packing is primarily dictated by intermolecular forces. For N-(2-aminophenyl)-4-methylbenzamide, we anticipate a robust network of N-H···O hydrogen bonds, where the amide N-H and the amine N-H groups act as donors and the amide carbonyl oxygen acts as an acceptor. These interactions are fundamental to the stability of the crystal lattice.

The Specter of Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. [10][11]These different forms, or polymorphs, can have different physical properties, including solubility and stability, which can have profound consequences for a drug's performance. Benzamides are known to exhibit polymorphism. Therefore, a thorough analysis should include screening for potential polymorphs by varying crystallization conditions (e.g., different solvents, temperatures). Techniques like Differential Scanning Calorimetry (DSC) can be used to identify phase transitions between different polymorphic forms. [10]Failure to identify and control the desired polymorph during drug manufacturing can lead to batch-to-batch inconsistency and potential therapeutic failure.

Conclusion

The is a multi-faceted process that integrates organic synthesis, purification, characterization, and advanced analytical techniques. A successful analysis yields a precise three-dimensional model of the molecule in the solid state, providing critical insights into its conformation, intermolecular interactions, and potential for polymorphism. For scientists in drug development, this knowledge is not an endpoint but a foundational pillar upon which stable, effective, and safe pharmaceutical products are built. The methodologies and causal explanations provided in this guide offer a robust framework for achieving this crucial analytical goal.

References

  • MDPI (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(9), 1004. Available at: [Link]

  • Royal Society of Chemistry (2015). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. CrystEngComm, 17(31), 5855-5863. Available at: [Link]

  • MDPI (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 15(7), 657. Available at: [Link]

  • ACS Publications (2008). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. Available at: [Link]

  • PubMed (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. Available at: [Link]

  • ResearchGate (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Available at: [Link]

  • ResearchGate (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available at: [Link]

  • Google Patents (2010). N-(2-AMINOPHENYL)-4-[N-(PYRIDINE-3-YL)-METHOXYCARBONYL-AMINOMETHYL]-BENZAMIDE (MS-275)POLYMORPH B. EP2350005B1.
  • CCDC (n.d.). Cambridge Structural Database. Available at: [Link]

  • UMass Dartmouth Library (n.d.). Cambridge Structural Database. Available at: [Link]

  • Sultan Qaboos University (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section C: Structural Chemistry, 80(12), 775-780. Available at: [Link]

  • PubMed (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 12), 775-780. Available at: [Link]

  • ResearchGate (n.d.). Crystal Structure of N -(4-methylphenyl)benzamide. Available at: [Link]

  • NIH (n.d.). N-(2-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2767. Available at: [Link]

  • MDPI (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(1), M819. Available at: [Link]

  • PSDS (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

  • SERC Carleton (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • CCDC (n.d.). Access Structures. Available at: [Link]

  • Johannes Gutenberg-Universität Mainz (2022). Single Crystal X-Ray Diffraction – SXD. Available at: [Link]

  • NIH (n.d.). 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1500. Available at: [Link]

  • SCIRP (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68. Available at: [Link]

Sources

Epigenetic Precision: A Technical Whitepaper on o-Aminoanilide Derivatives as Class I HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Logic of o-Aminoanilide Selectivity

The clinical utility of first-generation, non-selective histone deacetylase (HDAC) inhibitors—predominantly hydroxamic acids like vorinostat—is frequently bottlenecked by off-target toxicities such as severe thrombocytopenia and fatigue. To achieve higher therapeutic indices, drug development has pivoted toward isoform-selective modulation. Among the most successful scaffolds are the o-aminoanilide derivatives (often referred to as benzamides), which exhibit exquisite selectivity for Class I HDACs (specifically HDAC1, HDAC2, and HDAC3) 1.

The Causality of Isoform Selectivity

The standard HDAC inhibitor pharmacophore consists of a surface-recognition cap, a hydrophobic linker, and a zinc-binding group (ZBG). While hydroxamic acids act as aggressive, indiscriminate zinc chelators, o-aminoanilides employ a more nuanced bidentate chelation via their free amine and carbonyl oxygen.

The true driver of their Class I selectivity, however, is structural. Class I HDACs possess a unique 14 Å internal cavity adjacent to the catalytic zinc ion, termed the "foot pocket." o-Aminoanilides are rationally designed with an aryl or heteroaryl tail (e.g., a fluorophenyl or thienyl group) that inserts directly into this pocket. Because this foot pocket is sterically occluded in Class II HDACs, o-aminoanilides cannot bind effectively to them, creating a natural, structurally enforced selectivity filter 2.

G OAA o-Aminoanilide (ZBG) Zinc Zn2+ Chelation (Bidentate) OAA->Zinc NH2 & CO binding Pocket 14 Å Foot Pocket (Class I Specific) OAA->Pocket Aryl/Alkyl insertion HDAC HDAC1/2/3 Inhibition Zinc->HDAC Catalytic blockade Pocket->HDAC Isoform selectivity Chromatin Histone Hyperacetylation HDAC->Chromatin Epigenetic modulation

Fig 1: Mechanistic pathway of Class I HDAC inhibition by o-aminoanilides.

Kinetic Signatures: The Slow-Binding Paradigm

A critical, often misunderstood facet of o-aminoanilides is their binding kinetics. Unlike hydroxamic acids, which exhibit rapid-on/rapid-off kinetics, o-aminoanilides are slow-on/slow-off inhibitors 3.

The Mechanistic Cause: Insertion of the inhibitor's tail into the 14 Å foot pocket requires a transient, energy-dependent conformational shift in the HDAC enzyme. This structural rearrangement takes time, resulting in a slow association rate (


). Conversely, once bound, the complex is highly stable, leading to an exceptionally slow dissociation rate (

).

Clinical Implication: This prolonged target residence time means that o-aminoanilides maintain target engagement and sustain histone hyperacetylation long after systemic drug concentrations have cleared, allowing for lower and less frequent clinical dosing.

Quantitative Profiling of Key Derivatives

The table below synthesizes the in vitro inhibitory profiles of benchmark o-aminoanilide derivatives. Note that due to their slow-binding nature, true affinity is better represented by


 derived from kinetic rates rather than standard 

values, though

remains the industry standard for initial screening 4.
Compound NameHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)Primary Clinical Application
Entinostat (MS-275) 0.190.410.95Solid tumors, HR+ Breast Cancer
Tucidinostat (Chidamide) 0.240.240.24Peripheral T-cell lymphoma (PTCL)
RGFP966 > 15.0> 15.00.08Neurological disorders (HDAC3 selective)
CI-994 (Tacedinaline) 0.040.060.06Advanced solid tumors

Synthetic Methodologies: Modular Assembly via Click Chemistry

To accelerate Structure-Activity Relationship (SAR) profiling, modern synthesis of o-aminoanilides frequently leverages Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) .

The Chemical Rationale: CuAAC allows for the rapid, modular conjugation of diverse surface-recognition caps (azides) with the o-aminoanilide ZBG (alkynes). Furthermore, the resulting 1,2,3-triazole ring acts as a rigid, metabolically stable bioisostere for an amide bond. It actively participates in dipole-dipole interactions and hydrogen bonding within the narrow HDAC channel, directly enhancing target affinity 5.

Synthesis Step1 1. Phenylenediamine Activation Step2 2. Amide Coupling (Acyl Chloride, Et3N) Step1->Step2 Step3 3. Alkyne-ZBG Intermediate Step2->Step3 Yields terminal alkyne Step4 4. CuAAC Click Reaction (Azide-Cap, CuSO4) Step3->Step4 Modular assembly Step5 5. Triazole-Linked o-Aminoanilide Step4->Step5 Target compound

Fig 2: Modular synthesis workflow for triazole-linked o-aminoanilide derivatives.

Step-by-Step Synthesis Protocol (Self-Validating)

This protocol describes the generation of a triazole-linked o-aminoanilide library.

  • Preparation of the Alkyne-ZBG:

    • Dissolve o-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.5 eq) as a base to neutralize generated HCl.

    • Dropwise add an alkynyl carboxylic acid chloride (e.g., 5-hexynoyl chloride, 1.0 eq) at 0°C to prevent di-acylation.

    • Stir at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC. Post-purification, confirm via ¹H-NMR the presence of the terminal alkyne proton (triplet, ~1.9 ppm) and the intact aromatic amine protons (broad singlet, ~4.5 ppm).

  • CuAAC Click Reaction:

    • Dissolve the Alkyne-ZBG (1.0 eq) and the desired Azide-Cap (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

    • Stir at room temperature for 12 hours.

    • Self-Validation: The reaction is complete when the terminal alkyne proton disappears on ¹H-NMR, replaced by the characteristic 1,2,3-triazole proton (singlet, ~7.8 - 8.2 ppm).

Experimental Methodology: Kinetic-Aware In Vitro Evaluation

Because o-aminoanilides are slow-binding inhibitors, standard 30-minute assay incubations will drastically underestimate their potency. The following fluorometric assay protocol is specifically designed to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

Step-by-Step Fluorometric HDAC Assay
  • Enzyme-Inhibitor Pre-Incubation (Critical Step):

    • Prepare a dilution series of the o-aminoanilide in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

    • Add recombinant human HDAC1, HDAC2, or HDAC3 (complexed with NCOR2).

    • Incubate at 37°C for a minimum of 3 hours.

    • Self-Validation: Run parallel plates with 1, 2, 3, and 4-hour pre-incubations. Equilibrium is validated when the calculated

      
       values plateau and no longer shift between time points.
      
  • Substrate Addition:

    • Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equal to its

      
       value to ensure Michaelis-Menten compliance.
      
    • Incubate for exactly 30 minutes at 37°C.

  • Signal Development:

    • Terminate the deacetylation reaction by adding a developer solution containing a trypsin-like protease and a pan-HDAC inhibitor (e.g., 1 µM Trichostatin A) to halt further HDAC activity.

    • The protease specifically cleaves the deacetylated AMC fluorophore.

  • Detection:

    • Read fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate

      
       using a 4-parameter logistic non-linear regression model.
      

References

  • Bifunctional HDAC Therapeutics: One Drug to Rule Them All?
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors Source: Semantic Scholar / MDPI URL
  • Cellular Target Engagement and Dissociation Kinetics of Class I Selective HDAC Inhibitors Source: ChemRxiv URL
  • Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly Source: PLOS One URL

Sources

Technical & Safety Whitepaper: N-(2-aminophenyl)-4-methylbenzamide (DSK638) in Epigenetic Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have structured this guide to transcend the rigid, compartmentalized nature of a traditional 16-section Safety Data Sheet (SDS). In drug development, a chemical’s hazard profile cannot be decoupled from its handling in functional assays. N-(2-aminophenyl)-4-methylbenzamide , widely designated in pharmacological literature as DSK638 , is a highly specific epigenetic modulator[1].

Its primary utility lies in inhibiting Class I Histone Deacetylases (HDAC1/3), thereby inducing the metastasis-suppressor gene RECK[1]. This whitepaper synthesizes critical physicochemical safety data with advanced mechanistic insights and self-validating experimental protocols, providing researchers with a holistic framework for utilizing DSK638 in oncology research.

Physicochemical Properties & Causality-Driven Safety Data

Traditional SDS documents list hazards without explaining the chemical logic behind them. For DSK638, understanding its structure is critical to both laboratory safety and assay reproducibility. The o-phenylenediamine (2-aminophenyl) moiety serves as the critical Zinc-Binding Group (ZBG) required to chelate the zinc ion in the HDAC active site[1].

Because anilines are highly susceptible to auto-oxidation, improper storage doesn't just present a mild exposure hazard—it actively destroys the compound's pharmacophore, leading to false-negative assay results.

Table 1: Chemical Identity, Properties, and Handling Rationale
PropertySpecificationSafety & Handling Rationale
Chemical Name N-(2-aminophenyl)-4-methylbenzamideContains a reactive aniline moiety; skin/eye irritant.
CAS Number 71255-53-3[2]Unique identifier for inventory and regulatory tracking.
Molecular Formula C14H14N2O[2]Aromatic amide structure; requires organic solvent solubilization.
Molecular Weight 226.27 g/mol [2]Low molecular weight ensures high cellular permeability.
Storage Conditions -20°C, desiccated, dark[3]Critical: Prevents ZBG oxidation and hydrolysis, preserving HDAC binding affinity.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2Mandates handling in a Class II biosafety cabinet with nitrile gloves.

Pharmacological Mechanism of Action

DSK638 was discovered through a high-throughput screen of 65,000 small molecules aimed at identifying compounds capable of re-activating dormant RECK expression in cancer cells[1],[4].

The Epigenetic Cascade:

  • Target Engagement: DSK638 selectively binds and inhibits HDAC1 and HDAC3[1].

  • Promoter Derepression: This inhibition relieves epigenetic repression at the SP1 site of the RECK promoter, a process mediated by the transcription factor KLF2[4].

  • Phenotypic Output: The resulting >2-fold upregulation of RECK protein[4] post-translationally blocks the activation of pro-MMP2 (Matrix Metalloproteinase-2), effectively halting extracellular matrix (ECM) degradation and suppressing tumor metastasis[1].

Pathway DSK DSK638 (N-(2-aminophenyl)-4-methylbenzamide) HDAC HDAC1 / HDAC3 (Epigenetic Repressors) DSK->HDAC Binds ZBG & Inhibits KLF2 KLF2 / SP1 Complex (Transcription Factors) HDAC->KLF2 Relieves Promoter Repression RECK RECK Gene (Metastasis Suppressor) KLF2->RECK Transcriptional Activation MMP2 Pro-MMP2 (Matrix Metalloproteinase) RECK->MMP2 Post-translational Blockade Metastasis Tumor Metastasis (ECM Invasion) MMP2->Metastasis Prevents ECM Degradation

Caption: DSK638 epigenetic signaling pathway: from HDAC1/3 inhibition to metastasis suppression.

Table 2: Quantitative Pharmacodynamics
ParameterQuantitative ValueBiological Implication
HDAC1 Inhibition (IC50) ~ 5 µM[1]Potent Class I HDAC blockade.
HDAC3 Inhibition (IC50) ~ 10 µM[1]Broadened epigenetic modulation.
RECK Protein Induction > 2.0-fold increase[4]Restoration of metastasis suppressor to physiological levels.
High-Throughput Hit Rate 2 hits per 65,000 cmpds[4]Highlights the extreme specificity of the DSK638 chemotype.

Experimental Workflows & Self-Validating Protocols

To robustly evaluate the anti-invasive properties of DSK638, we employ a Matrigel invasion assay. A critical failure point in phenotypic screening is misattributing off-target cytotoxicity to targeted anti-invasive effects. To solve this, the protocol below is designed as a self-validating system .

Protocol: Self-Validating Matrigel Invasion Assay

Objective: Quantify the anti-invasive properties of DSK638 while mechanically validating RECK-dependency.

Materials:

  • RM72 cells (luciferase-tagged wild-type HT1080 fibrosarcoma)[1]

  • RKD72 cells (RECK-depleted RM72 variant)[1]

  • DSK638 (10 mM stock in anhydrous DMSO)

  • Matrigel-coated Boyden chambers (8 µm pore size)

Step-by-Step Methodology:

  • Matrix Rehydration & Cell Seeding: Rehydrate Matrigel inserts with serum-free DMEM for 2 hours at 37°C. Seed

    
     cells (RM72 or RKD72) into the upper chamber in serum-free media.
    
    • Causality: Serum starvation in the upper chamber creates a chemotactic gradient, forcing cells to actively degrade the Matrigel to reach the chemoattractant below. HT1080 cells are chosen because their constitutively high baseline MMP2 activity provides a wide dynamic range for the assay[1].

  • Compound Administration: Add DSK638 to the upper chamber to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

    • Causality: The 10 µM concentration is specifically selected based on the IC50 for HDAC3 (~10 µM) to ensure full target engagement across both relevant HDAC isoforms[1].

  • Chemoattractant Addition: Fill the lower chamber with DMEM containing 10% Fetal Bovine Serum (FBS) as a chemoattractant. Incubate for 24 hours at 37°C, 5% CO2.

  • Fixation & Staining: Remove non-invading cells from the upper surface using a cotton swab. Fix invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification & Self-Validation: Extract the crystal violet with 33% acetic acid and measure absorbance at 590 nm.

    • Self-Validating Logic: Compare the invasion index of DSK638-treated RM72 against DSK638-treated RKD72. If DSK638 significantly reduces invasion in RM72 but fails to do so in the RECK-depleted RKD72 line, the assay internally validates that the drug's effect is entirely mediated by RECK induction, definitively ruling out non-specific cytotoxicity[1].

Workflow Prep Cell Prep RM72 & RKD72 Treat DSK638 Treatment 10 µM for 24h Prep->Treat Seed Assay Transwell Assay Matrigel Matrix Treat->Assay Induce RECK Quant Quantification Cell Counting/OD Assay->Quant Stain Valid Self-Validation Compare Cohorts Quant->Valid Check Dependency

Caption: Self-validating Matrigel invasion assay workflow utilizing RECK-depleted internal controls.

References

  • Title: Suppression of tumor metastasis by a RECK-activating small molecule Source: Nature Scientific Reports (via PubMed Central / NIH) URL: [Link]

  • Title: RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis Source: Journal of Inflammation Research (Dove Medical Press) URL: [Link]

Sources

Unlocking Anti-Metastatic Therapeutics: The Role of N-(2-aminophenyl)-4-methylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metastasis remains the primary cause of cancer-related mortality, yet the pharmacological arsenal specifically targeting the metastatic cascade—rather than merely inducing cytotoxicity—remains severely limited. Enter N-(2-aminophenyl)-4-methylbenzamide (commonly designated as DSK638 ), a paradigm-shifting small molecule in oncological drug discovery[1].

As a Senior Application Scientist, I approach DSK638 not just as a chemical entity, but as a highly specific epigenetic tool. DSK638 functions as a Class I Histone Deacetylase (HDAC) inhibitor that selectively reactivates dormant metastasis-suppressor genes[2]. By restoring the expression of RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) and MXI1 , this compound effectively neutralizes Matrix Metalloproteinase (MMP) activity and suppresses tumor invasion[2]. This whitepaper dissects the chemical rationale, mechanistic pathways, and self-validating experimental workflows required to leverage this scaffold in hit-to-lead anti-metastatic drug development.

Chemical & Pharmacological Profile

To utilize DSK638 effectively, researchers must understand the structure-activity relationship (SAR) that dictates its target engagement. The molecule is an ortho-aminoanilide derivative.

  • The Zinc-Binding Group (ZBG): The N-(2-aminophenyl)benzamide core acts as the ZBG. Unlike pan-HDAC inhibitors that use a hydroxamic acid to chelate the zinc ion, the ortho-aminoanilide moiety requires a highly specific 14 Å catalytic tunnel and a distinct internal cavity (the "foot pocket") to accommodate the aniline ring[3]. This structural requirement restricts its inhibitory activity exclusively to Class I HDACs (HDAC1, 2, 3), sparing Class IIb enzymes like HDAC6[3][4].

  • The Cap Group: The 4-methylphenyl group occupies the hydrophobic channel leading to the enzyme's surface, providing additional isoform selectivity and stabilizing the target-ligand complex[4].

Data Presentation: Physicochemical Summary

The following table synthesizes the core quantitative and pharmacological data for DSK638, providing a baseline for assay development and dosing strategies[1][5].

ParameterValue / Description
Compound Name N-(2-aminophenyl)-4-methylbenzamide
Common Synonyms DSK638, DSK-638
CAS Number 71255-53-3
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Primary Target Class I HDACs (Specifically HDAC1 / HDAC3)
In Vitro Potency (IC₅₀) 5 - 10 µM (against HDAC1/3)
Primary Downstream Effectors RECK (Upregulated), MXI1 (Upregulated), MMP-2 (Inhibited)
Pharmacophore Class ortho-aminoanilide (Zinc-Binding Group)

Mechanism of Action: The RECK & MXI1 Axis

The true value of DSK638 in drug discovery lies in its downstream epigenetic consequences. In highly aggressive, metastatic solid tumors (e.g., fibrosarcomas, triple-negative breast cancers), the RECK promoter is heavily repressed by a co-repressor complex involving SP1, KLF2, and HDAC1/3[2][6].

By inhibiting the catalytic pocket of HDAC1/3, DSK638 induces localized histone hyperacetylation at the RECK promoter[6]. This epigenetic shift relieves the transcriptional repression, allowing the SP1/KLF2 complex to transactivate the gene[2].

Once translated, the RECK protein anchors to the plasma membrane via a GPI anchor, where its Kazal motifs directly bind and inhibit the proteolytic activation of MMP-2 and MMP-9[7]. Concurrently, DSK638 upregulates MXI1, an endogenous antagonist of the MYC oncogene, providing a dual-pronged suppression of the metastatic phenotype[2].

Mandatory Visualization: Pathway Dynamics

MoA DSK DSK638 (N-(2-aminophenyl)-4-methylbenzamide) HDAC Class I HDACs (HDAC1 / HDAC3) DSK->HDAC Inhibits catalytic pocket SP1 SP1 / KLF2 Complex (Promoter Region) DSK->SP1 Relieves repression HDAC->SP1 Represses transcription RECK RECK Protein (Membrane-Anchored) SP1->RECK Upregulates expression MXI1 MXI1 Protein (MYC Antagonist) SP1->MXI1 Upregulates expression MMP2 MMP-2 / MMP-9 (Matrix Metalloproteinases) RECK->MMP2 Inhibits activation MET Tumor Invasion & Metastasis MXI1->MET Suppresses MYC-driven progression MMP2->MET Degrades ECM

Figure 1: Mechanistic pathway of DSK638-mediated metastasis suppression via HDAC inhibition.

Experimental Workflows & Protocols

In drug discovery, protocols must be designed to eliminate false positives. The following methodologies are engineered as self-validating systems , ensuring that the observed anti-metastatic effects of DSK638 are strictly on-target.

Protocol 1: In Vitro RECK Promoter Reporter Assay & Validation

Purpose: To confirm target engagement and transcriptional activation. Causality & Validation Logic: To ensure luminescence is genuinely due to RECK promoter activation—and not an artifact of off-target luciferase stabilization—this protocol mandates downstream orthogonal validation via RT-qPCR.

  • Transfection: Co-transfect HT1080 (human fibrosarcoma) cells with a pGL3-RECK-promoter-Luciferase construct and a pRL-TK (Renilla) internal control plasmid.

  • Treatment: 24 hours post-transfection, treat cells with DSK638 (titrated from 1 µM to 20 µM) or DMSO (vehicle control) for 24 hours.

  • Reporter Assay: Lyse cells and measure dual-luciferase activity. Normalize Firefly luminescence against Renilla luminescence to control for cell viability and transfection efficiency.

  • Orthogonal Validation (Critical Step): In a parallel non-transfected plate treated identically, extract total RNA using TRIzol. Perform RT-qPCR for endogenous RECK and MXI1 mRNA normalized to GAPDH. A corresponding dose-dependent increase in endogenous transcripts validates the reporter assay.

Protocol 2: Matrigel Invasion & Gelatin Zymography

Purpose: Functional validation of metastasis suppression. Causality & Validation Logic: A common pitfall in invasion assays is confounding anti-proliferative cytotoxicity with true anti-invasive effects. This protocol pairs the Boyden chamber with zymography to directly prove that invasion is halted because MMP-2 catalytic activity is suppressed.

  • Cell Seeding: Seed 5 × 10⁴ HT1080 cells in serum-free DMEM into the upper chamber of a Matrigel-coated Transwell insert (8 µm pore size).

  • Drug Application: Add 10 µM DSK638 or DMSO to the upper chamber. Add DMEM with 10% FBS to the lower chamber as a chemoattractant. Incubate for 24 hours.

  • Invasion Quantification: Swab the non-invaded cells from the upper surface. Fix the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet. Count invaded cells under a microscope.

  • Zymography (Critical Step): Collect the conditioned media from the upper chamber. Run the media on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin under non-reducing conditions.

  • Development: Wash the gel in 2.5% Triton X-100 to renature the proteins, then incubate in developing buffer (50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) at 37°C for 24 hours. Stain with Coomassie Blue.

  • Interpretation: A reduction in the clear band at 62 kDa (active MMP-2) in the DSK638 lane confirms the anti-invasive mechanism.

Protocol 3: In Vivo Spontaneous Lung Metastasis Xenograft Model

Purpose: Preclinical efficacy assessment. Causality & Validation Logic: To definitively prove that DSK638's efficacy is on-target, the model includes a cohort injected with RECK-depleted cells. If DSK638 fails to suppress metastasis in this cohort, it validates that the drug's mechanism is strictly RECK-dependent[2][7].

  • Cell Preparation: Generate two stable HT1080 cell lines: one expressing a scrambled shRNA (Control) and one expressing an shRNA targeting RECK (shRECK).

  • Inoculation: Inject 1 × 10⁶ cells into the footpads of athymic nude mice.

  • Dosing Regimen: Once primary tumors reach 50 mm³, randomize mice and administer DSK638 (e.g., 50 mg/kg via intraperitoneal injection) or vehicle daily.

  • Endpoint Analysis: After 4 weeks, amputate the primary tumor (to simulate surgical resection) and continue dosing for 2 more weeks. Euthanize the mice, resect the lungs, and quantify metastatic nodules via Bouin's solution staining.

  • Interpretation: DSK638 should significantly reduce lung nodules in the Control cohort but show attenuated or no efficacy in the shRECK cohort, proving mechanistic dependency.

Strategic Applications in Drug Development

For drug development professionals, N-(2-aminophenyl)-4-methylbenzamide is a highly versatile asset:

  • Hit-to-Lead Optimization Scaffold: While DSK638 possesses an IC₅₀ of 5-10 µM[1], its ortho-aminoanilide core is the ideal starting point for synthesizing highly potent, isoform-selective HDAC1/3 inhibitors. By extending the 4-methyl cap group with bulkier, substituted heterocycles (e.g., oxazoline or pyrimidine rings), medicinal chemists can drastically improve potency into the low nanomolar range while maintaining the crucial anti-metastatic RECK-inducing profile[4].

  • Tool Compound for Phenotypic Screening: DSK638 serves as the gold-standard reference compound in high-throughput phenotypic screens aimed at discovering novel RECK-inducers or MMP-suppressors[2].

  • Combination Therapy Rationale: Because DSK638 targets the invasive machinery rather than cellular proliferation, it is highly synergistic when combined with traditional cytotoxic agents or targeted kinase inhibitors, preventing the metastatic escape often seen in acquired resistance.

References

Sources

Methodological & Application

synthesis protocol for N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(2-aminophenyl)-4-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of N-(2-aminophenyl)-4-methylbenzamide, a valuable chemical intermediate. The primary synthetic route detailed is the nucleophilic acyl substitution between o-phenylenediamine and 4-methylbenzoyl chloride. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, methods for purification and characterization, and critical safety information. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible method for obtaining the target compound with high purity and yield.

Introduction and Significance

N-(2-aminophenyl)-4-methylbenzamide is an aromatic amide whose core structure is a key pharmacophore in various biologically active molecules. The N-(2-aminophenyl)-benzamide scaffold is notably present in a class of histone deacetylase (HDAC) inhibitors, which are promising therapeutic agents for cancer treatment.[1][2] The synthesis of derivatives of this compound is crucial for the development of new pharmaceuticals and for structure-activity relationship (SAR) studies.[3]

This guide provides a reliable and thoroughly explained protocol for the synthesis of N-(2-aminophenyl)-4-methylbenzamide, ensuring that researchers can confidently produce this intermediate for further applications, such as the synthesis of complex heterocyclic systems or for screening in drug discovery programs.[4]

Synthetic Strategy and Mechanistic Rationale

The synthesis of N-(2-aminophenyl)-4-methylbenzamide is most effectively achieved via the selective mono-acylation of o-phenylenediamine with 4-methylbenzoyl chloride.

Reaction: o-Phenylenediamine + 4-Methylbenzoyl Chloride → N-(2-aminophenyl)-4-methylbenzamide

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a classic nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The electron-rich nature of the amino group facilitates this attack.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine (or even a second equivalent of the diamine), removes a proton from the newly formed amide's nitrogen atom. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, preventing it from protonating the remaining starting amine and rendering it non-nucleophilic.

Controlling the stoichiometry (using a slight excess of the diamine or carefully controlling the addition of the acid chloride) is key to favoring the desired mono-acylated product over the di-acylated byproduct.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble Dry Glassware under Inert Atmosphere dissolve 2. Dissolve o-Phenylenediamine & Pyridine in Anhydrous DCM setup->dissolve add 3. Add 4-Methylbenzoyl Chloride Solution Dropwise at 0 °C dissolve->add stir 4. Stir at Room Temperature (3-4 hours) add->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with Water monitor->quench wash 7. Sequential Washes: 1M HCl, Sat. NaHCO₃, Brine quench->wash dry 8. Dry Organic Layer (Na₂SO₄) & Evaporate Solvent wash->dry recrystallize 9. Recrystallize from Hot Ethanol dry->recrystallize characterize 10. Characterize Product (MP, IR, NMR) recrystallize->characterize

Sources

Comprehensive Guide to the Acylation of o-Phenylenediamine: Selectivity, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Phenylenediamine (OPDA) is a highly versatile bis-nucleophile utilized extensively in the synthesis of pharmaceuticals, functional materials, and complex heterocyclic scaffolds. The acylation of OPDA presents a fundamental synthetic challenge: controlling chemoselectivity. Depending on the reaction parameters, OPDA can yield mono-acylated amides, di-acylated diamides, or cyclized benzimidazole derivatives. This application note provides a mechanistically grounded guide to directing this reactivity, ensuring high yields and reproducible selectivity for drug development applications.

Mechanistic Causality: The Selectivity Trilemma

The divergent reactivity of OPDA is governed by the delicate balance between kinetic control, thermodynamic stability, and stoichiometry.

  • Monoacylation (Kinetic Control) : The two primary amino groups of OPDA possess nearly identical nucleophilicity. Once the first amine is acylated, the resulting amide is electronically deactivated, but the adjacent free amine remains highly reactive. To trap the mono-acylated intermediate, the reaction must be kept under strict kinetic control. This is achieved by 1 of the acylating agent to maintain a low localized electrophile concentration[1]. Alternatively, using a large excess of OPDA (e.g., 5 equivalents) with peptide coupling reagents 2 by ensuring the activated ester is more likely to encounter a fresh OPDA molecule[2].

  • Diacylation (Thermodynamic/Stoichiometric Control) : When excess highly reactive acylating agents (e.g., benzoyl chloride) are used at room temperature or higher, the reaction rapidly overcomes the activation energy barrier for the second substitution, 3[3].

  • Benzimidazole Cyclization (Thermodynamic Sink) : The mono-acylated product is prone to intramolecular cyclization. The proximal free amine can attack the amide carbonyl, forming a tetrahedral intermediate that dehydrates to yield a thermodynamically stable benzimidazole. This pathway is 4 (e.g., acetic acid, p-TSA)[4].

OPDA_Pathways OPDA o-Phenylenediamine (OPDA) Monoamide Mono-acylated Product (Kinetic Product) OPDA->Monoamide 1 eq Acylating Agent Base, 0 °C, Slow Add Diamide Di-acylated Product (Over-reaction) OPDA->Diamide >2 eq Acylating Agent RT or Heat Benzimidazole Benzimidazole (Thermodynamic Sink) OPDA->Benzimidazole Carboxylic Acid + Strong Acid Heat (-H2O) Monoamide->Benzimidazole Acid Catalyst (e.g., p-TSA) Heat (-H2O)

Reaction pathways of OPDA acylation dictated by kinetic and thermodynamic controls.

Quantitative Summary of Reaction Conditions

The table below summarizes the critical parameters required to isolate specific OPDA derivatives.

Target ProductReagents / CatalystStoichiometry (OPDA:Acyl)TemperatureSolventExpected Outcome
Selective Monoacylation Acyl Chloride, Et₃N1.0 : 0.950 °C to RTDCMHigh monoamide, trace diamide
Statistical Monoacylation Carboxylic Acid, PyBOP, DIPEA5.0 : 1.00 °C to RTDCMPure monoamide, recoverable OPDA
Diacylation Acyl Chloride, Pyridine1.0 : >2.0RT to RefluxDCM/THFExclusive diamide
Benzimidazole Synthesis Carboxylic Acid, p-TSA (or AcOH)1.0 : 1.0RefluxTolueneBenzimidazole (Cyclized)

Self-Validating Experimental Protocols

Protocol A: Selective Monoacylation via Acyl Chloride (Kinetic Approach)

This protocol utilizes strict temperature control and sub-stoichiometric electrophile addition to trap the monoamide[1].

Methodology:

  • Preparation : In an oven-dried, nitrogen-flushed round-bottom flask, dissolve OPDA (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling (Causality) : Cool the flask to 0 °C in an ice bath. Rationale: Lowering the temperature increases the activation energy gap between the first and second acylation events, suppressing diamide formation.

  • Addition (Causality) : Dissolve the acyl chloride (0.95 eq) in anhydrous DCM. Add this solution dropwise over 1–2 hours. Rationale: Slow addition ensures the highly electrophilic acyl chloride is immediately consumed by the abundant OPDA, preventing localized excess that leads to diacylation.

  • Validation (TLC) : Monitor via Thin-Layer Chromatography (Hexane/EtOAc). The starting OPDA will stain strongly with ninhydrin. The monoamide will appear as a new, less polar, UV-active spot. The reaction is complete when the monoamide spot ceases to grow.

  • Workup : Quench with water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize HCl/Et₃N salts) and brine (to remove residual water). Dry over Na₂SO₄ and concentrate.

Protocol B: Monoacylation via Peptide Coupling (Statistical Approach)

When acyl chlorides are too harsh or unstable, carboxylic acids can be coupled using PyBOP. This method relies on a massive stoichiometric imbalance to prevent over-reaction[2].

Methodology:

  • Activation : Dissolve the target carboxylic acid (1.0 eq), PyBOP (1.0 eq), and DIPEA (3.0 eq) in a minimal volume of DCM. Stir for 15 minutes to pre-activate the acid.

  • Coupling (Causality) : Add OPDA (5.0 eq) to the mixture and stir at 0 °C for 24 hours. Rationale: Using a 5-fold excess of OPDA creates a statistical barrier. The activated ester is five times more likely to encounter a primary amine of a fresh OPDA molecule than the secondary amide of a mono-acylated product.

  • Validation & Isolation : The crude mixture will contain a massive excess of OPDA. Wash the organic phase three times with saturated NaHCO₃. The excess OPDA is highly polar and can be easily separated from the target monoamide via silica gel column chromatography due to a massive

    
     difference.
    
Protocol C: Cyclization to 2-Substituted Benzimidazoles

This protocol drives the mono-acylated intermediate into a thermodynamic sink via dehydration[4].

Methodology:

  • Reaction Setup : Dissolve the mono-acylated OPDA derivative in toluene or acetic acid.

  • Catalysis (Causality) : Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.1 eq). Rationale: The acid protonates the amide carbonyl, drastically increasing its electrophilicity and facilitating intramolecular nucleophilic attack by the adjacent primary amine.

  • Dehydration (Causality) : Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4–6 hours. Rationale: Heating provides the thermodynamic energy required to expel water (dehydration) and aromatize the system into the highly stable benzimidazole core.

  • Validation : The cyclization is accompanied by a distinct shift in TLC

    
     and a change in solubility. The resulting benzimidazole will exhibit strong fluorescence under 254 nm UV light compared to the monoamide precursor.
    

References

1.1 - Benchchem. 2.3 - Benchchem. 3.4 - ACS Combinatorial Science. 4.2 - ACS Omega.

Sources

Application Note: Chemoselective Synthesis of N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-(2-aminophenyl)benzamide motif is a privileged pharmacophore in medicinal chemistry, most notably functioning as the critical zinc-binding domain in Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Tucidinostat)[1]. The preparation of N-(2-aminophenyl)-4-methylbenzamide from 4-methylbenzoyl chloride and o-phenylenediamine (OPDA) presents a fundamental chemoselectivity challenge: differentiating two electronically and sterically identical primary amines.

When OPDA acts as a nucleophile against the highly electrophilic 4-methylbenzoyl chloride, the initial mono-acylation forms an amide. While the amide group is electron-withdrawing, it only weakly deactivates the adjacent primary amine on the aromatic ring. Consequently, without strict reaction control, the second amine rapidly undergoes acylation to form the thermodynamically stable, inactive di-acylated impurity: N,N'-bis(4-methylbenzoyl)-1,2-phenylenediamine.

To achieve high-purity mono-acylation, Application Scientists typically employ one of two strategies:

  • Kinetic Control (Direct Acylation): Exploiting a massive stoichiometric excess of the diamine and cryogenic temperatures to statistically limit the acid chloride's access to already mono-acylated molecules.

  • Orthogonal Protection (Thermodynamic Control): Utilizing tert-butyl (2-aminophenyl)carbamate (mono-Boc OPDA) to physically block the second amine, ensuring absolute chemoselectivity before a final deprotection step[2][3].

G OPDA o-Phenylenediamine (Highly Reactive Diamine) MonoBoc tert-Butyl (2-aminophenyl)carbamate (Mono-Boc Protected) OPDA->MonoBoc Route B: Boc2O (1 eq) Orthogonal Protection Final N-(2-aminophenyl)- 4-methylbenzamide (Target Product) OPDA->Final Route A: Direct Acylation 4-Methylbenzoyl chloride (1 eq) Excess OPDA (5 eq), 0 °C DiAcyl N,N'-Bis(4-methylbenzoyl)- 1,2-phenylenediamine (Over-acylation Impurity) OPDA->DiAcyl Poor stoichiometry / Lack of temperature control BocProd N-(2-Boc-aminophenyl)- 4-methylbenzamide MonoBoc->BocProd 4-Methylbenzoyl chloride TEA, DCM BocProd->Final TFA / DCM Deprotection

Chemoselective pathways for the mono-acylation of o-phenylenediamine.

Strategic Comparison & Quantitative Data

Selecting the correct synthetic route depends on the scale of the reaction and the purity requirements of the downstream application. Route B is the industry standard for pharmaceutical intermediates due to its predictable impurity profile[1][3].

ParameterRoute A: Direct Mono-AcylationRoute B: Orthogonal Protection
Atom Economy High (1 step, no protecting groups)Lower (3 steps, generates isobutylene/CO₂ waste)
Chemoselectivity Moderate (Requires 5x excess diamine)Absolute (Complete suppression of di-acylation)
Typical Overall Yield 45% - 60%70% - 85%
Scalability Good (Simple reagents, but difficult purification)Excellent (Highly reproducible, simple washes)
Primary Impurity N,N'-bis(4-methylbenzoyl)-1,2-phenylenediamineTrace unreacted starting materials (easily purged)

Experimental Protocols

Protocol A: Direct Mono-Acylation (Kinetic Control)

This protocol relies on statistical probability. By flooding the reaction with OPDA, the acid chloride is highly likely to encounter a fresh diamine molecule rather than a mono-acylated intermediate.

Reagents:

  • o-Phenylenediamine (OPDA): 54.0 g (500 mmol, 5.0 eq)

  • 4-Methylbenzoyl chloride: 15.4 g (100 mmol, 1.0 eq)

  • Triethylamine (TEA): 12.1 g (120 mmol, 1.2 eq)

  • Dichloromethane (DCM): 600 mL (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer and argon balloon, dissolve OPDA (5.0 eq) and TEA (1.2 eq) in 500 mL of anhydrous DCM.

  • Cryogenic Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system increases the activation energy gap between the first and second acylation events, kinetically trapping the mono-acylated state.

  • Electrophile Addition: Dissolve 4-methylbenzoyl chloride (1.0 eq) in 100 mL of anhydrous DCM. Transfer to an addition funnel and add dropwise to the OPDA solution over a period of 2 hours. Causality: Slow addition prevents local concentration spikes of the highly reactive acid chloride, which would otherwise override the statistical excess of OPDA and cause di-acylation.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor via TLC (Eluent: 50:50 EtOAc/Hexanes).

  • Workup & Purification: Transfer the mixture to a separatory funnel. Wash sequentially with distilled water (3 x 200 mL) to remove the massive excess of unreacted OPDA and TEA·HCl salts. Wash with brine (1 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethyl acetate/hexanes to precipitate the pure N-(2-aminophenyl)-4-methylbenzamide.

Protocol B: Orthogonal Protection (Thermodynamic Control)

This protocol is a self-validating system preferred in drug development[1]. By installing a tert-butyloxycarbonyl (Boc) group, the second amine is sterically and electronically shielded.

Step 1: Acylation of the Protected Diamine

  • Preparation: Dissolve tert-butyl (2-aminophenyl)carbamate (20.8 g, 100 mmol, 1.0 eq)[2] and N,N-Diisopropylethylamine (DIPEA) (19.4 g, 150 mmol, 1.5 eq) in 300 mL anhydrous DCM at 0 °C.

  • Acylation: Add 4-methylbenzoyl chloride (16.2 g, 105 mmol, 1.05 eq) dropwise over 30 minutes.

  • Validation: Stir for 4 hours at room temperature. The reaction is self-validating via TLC; the starting material spot will completely disappear, replaced by a single, less polar spot (N-(2-Boc-aminophenyl)-4-methylbenzamide).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 150 mL) to quench unreacted acid chloride, followed by 0.5 M HCl (100 mL) to remove excess DIPEA. Dry and concentrate to yield the intermediate quantitatively.

Step 2: Boc Deprotection

  • Cleavage: Dissolve the crude N-(2-Boc-aminophenyl)-4-methylbenzamide in 150 mL DCM. Slowly add Trifluoroacetic acid (TFA) (50 mL). Causality: TFA protonates the carbamate oxygen, leading to the expulsion of a stable tert-butyl cation (which eliminates as isobutylene gas) and CO₂ gas. The evolution of gas serves as a visual in-process control.

  • Neutralization: Stir at room temperature for 2 hours. Concentrate the mixture in vacuo to remove excess TFA.

  • Free-basing: Redissolve the resulting TFA-salt in ethyl acetate (300 mL) and wash vigorously with saturated aqueous NaHCO₃ until the aqueous layer remains basic (pH > 8).

  • Isolation: Wash with brine, dry over Na₂SO₄, and evaporate to yield analytically pure N-(2-aminophenyl)-4-methylbenzamide.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized N-(2-aminophenyl)-4-methylbenzamide, verify the product against the following expected analytical parameters:

  • LC-MS (ESI+): Expected m/z for[M+H]⁺ is 227.1 . The absence of a peak at m/z 345.1 confirms the complete exclusion of the di-acylated impurity.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.65 (s, 1H, Amide NH ) - Confirms amide bond formation.
      
    • 
       7.90 (d, J = 8.1 Hz, 2H, Toluoyl Ar-H )
      
    • 
       7.32 (d, J = 8.1 Hz, 2H, Toluoyl Ar-H )
      
    • 
       7.15 (dd, J = 7.8, 1.5 Hz, 1H, OPDA Ar-H )
      
    • 
       6.97 (td, J = 7.6, 1.5 Hz, 1H, OPDA Ar-H )
      
    • 
       6.78 (dd, J = 8.0, 1.4 Hz, 1H, OPDA Ar-H )
      
    • 
       6.60 (td, J = 7.5, 1.4 Hz, 1H, OPDA Ar-H )
      
    • 
       4.88 (br s, 2H, Amine NH₂ ) - Critical validation: Confirms the presence of the free primary amine, proving mono-acylation.
      
    • 
       2.38 (s, 3H, Ar-CH₃ ) - Confirms the incorporation of the 4-methyl group.
      

References

  • Benchchem. "Phenyl N-(3-aminophenyl)carbamate|CAS 68621-59-0 - Benchchem" (Details alternative aminophenyl acylation and the use of tert-Butyl(2-aminophenyl)carbamate).
  • Google Patents. "US20180362472A1 - Hdac inhibitors" (Describes the synthesis of HDAC inhibitors utilizing tert-butyl (2-aminophenyl)carbamate and acylation protocols).
  • Google Patents. "US20180370987A1 - Histone deacetylase inhibitors" (Details the coupling of acids with tert-butyl (2-aminophenyl) carbamate followed by acid deprotection to yield ortho-amino benzamides).

Sources

Application Notes & Protocols: N-(2-aminophenyl)-4-methylbenzamide as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Benzamide Scaffolds in Metal Coordination

N-(2-aminophenyl)-4-methylbenzamide is a versatile organic molecule that has garnered interest in the field of coordination chemistry. Its structure features a benzamide core, a scaffold known for its ability to form stable complexes with a wide array of metal ions.[1] The amide group itself presents two potential donor sites—the oxygen and the nitrogen atoms—making its coordination behavior a subject of significant study.[2] Theoretical studies, such as DFT calculations on benzamide, suggest that coordination typically occurs via the more electronegative oxygen atom.[3]

What makes N-(2-aminophenyl)-4-methylbenzamide particularly compelling as a ligand is the presence of a primary amino group (-NH₂) on the ortho position of the N-phenyl ring. This arrangement creates an ideal geometry for the molecule to act as a bidentate chelating agent, forming a stable six-membered ring upon coordination with a metal center.[4] This chelation involves bonding through the primary amine nitrogen and the amide oxygen. The resulting metal complexes have potential applications spanning from medicinal chemistry, where related structures act as histone deacetylase (HDAC) inhibitors[5][6], to materials science and catalysis.[7]

This guide provides a comprehensive overview of the synthesis of N-(2-aminophenyl)-4-methylbenzamide, its coordination with transition metals, and detailed protocols for the characterization of both the ligand and its metal complexes. The methodologies are designed to be self-validating, ensuring researchers can confidently synthesize and verify their compounds.

Part 1: Synthesis of the Ligand: N-(2-aminophenyl)-4-methylbenzamide

The synthesis of N-(2-aminophenyl)-4-methylbenzamide can be efficiently achieved through the condensation of isatoic anhydride with p-toluidine. This one-step method involves the nucleophilic acyl substitution by the amine, leading to the opening of the heterocyclic anhydride ring and subsequent decarboxylation to yield the desired benzamide.[8]

Protocol 1: Synthesis from Isatoic Anhydride and p-Toluidine

This protocol is adapted from established procedures for synthesizing N-substituted 2-aminobenzamides.[9]

Materials and Reagents:

  • Isatoic anhydride (1.0 equivalent)

  • p-Toluidine (1.0 equivalent)

  • Glacial acetic acid or an alternative solvent like Toluene

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirring

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve isatoic anhydride (e.g., 1.63 g, 10 mmol) in 30 mL of glacial acetic acid with gentle warming.

  • Addition of Amine: To the clear solution, add p-toluidine (1.07 g, 10 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into 100 mL of ice-cold water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure N-(2-aminophenyl)-4-methylbenzamide as a beige or off-white powder.[9]

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C.

G

Caption: Workflow for the synthesis of the ligand.
Characterization of N-(2-aminophenyl)-4-methylbenzamide

Confirmation of the ligand's structure and purity is essential before its use in coordination reactions. The following techniques are standard.[10]

Technique Expected Observations & Key Characteristics
Melting Point A sharp melting point range indicates high purity. The literature value for the closely related 2-amino-N-(p-tolyl)benzamide is 149 °C.[9]
FT-IR (KBr, cm⁻¹) - Two bands for N-H stretching of the primary amine (-NH₂) around 3400-3300 cm⁻¹.- A band for the N-H stretching of the secondary amide around 3300-3200 cm⁻¹.- A strong band for the C=O (Amide I) stretch around 1640-1680 cm⁻¹.- A band for the N-H bend (Amide II) around 1550-1620 cm⁻¹.
¹H NMR (DMSO-d₆, δ ppm) - A singlet for the amide N-H proton.- A singlet for the primary amine (-NH₂) protons.- A series of multiplets in the aromatic region (7-8 ppm) corresponding to the protons on both phenyl rings.- A singlet around 2.3 ppm for the methyl (-CH₃) protons.
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the molecular weight of the compound (C₁₄H₁₄N₂O, MW: 226.28 g/mol ).

Part 2: Synthesis and Coordination Chemistry

N-(2-aminophenyl)-4-methylbenzamide readily forms coordination complexes with various transition metal ions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.[11][12] The ligand typically acts as a neutral bidentate (N,O-donor) ligand, coordinating through the nitrogen of the ortho-amino group and the oxygen of the amide carbonyl.

G

Caption: Bidentate coordination forming a stable six-membered ring.
Protocol 2: General Synthesis of Metal(II) Complexes

This protocol can be adapted for various divalent metal salts like CuCl₂, Ni(OAc)₂, CoCl₂, and Zn(OAc)₂.

Materials and Reagents:

  • N-(2-aminophenyl)-4-methylbenzamide (2.0 equivalents)

  • Hydrated metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O) (1.0 equivalent)

  • Ethanol or Methanol

  • Diethyl ether

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • Vacuum filtration apparatus

Procedure:

  • Ligand Solution: Dissolve the synthesized ligand (e.g., 0.45 g, 2 mmol) in hot ethanol (approx. 30-50 mL) in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the hydrated metal salt (e.g., CuCl₂·2H₂O, 0.17 g, 1 mmol) in a minimal amount of the same solvent (approx. 15-25 mL).

  • Complexation: Slowly add the hot metal salt solution to the stirring ligand solution. A color change or precipitation of the complex is often observed immediately or upon heating.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours with constant stirring to ensure complete reaction.[11][12]

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid complex by vacuum filtration.

  • Washing: Wash the solid with small portions of cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to aid in drying.[10]

  • Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

G

Caption: General workflow for the synthesis of metal complexes.

Part 3: Characterization of Metal Complexes

Elucidating the structure of the newly synthesized complexes requires a combination of analytical and spectroscopic techniques. The data from these methods provide evidence of coordination and help determine the geometry around the metal center.

Technique Purpose and Expected Changes Upon Complexation
Elemental Analysis (C,H,N) Confirms the empirical formula of the complex and the metal-to-ligand ratio.[11]
Molar Conductivity Measured in a solvent like DMSO or DMF (10⁻³ M solution) to determine the electrolytic nature. Low values typically indicate non-electrolytic complexes, where anions (e.g., Cl⁻) are coordinated to the metal.[11][12]
Magnetic Susceptibility Determines the magnetic moment (µ_eff) of the complex at room temperature. This helps to infer the geometry and spin state of paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)).[11]
FT-IR Spectroscopy Provides direct evidence of coordination. Key changes include:- A shift of the ν(C=O) band to a lower frequency, indicating coordination through the amide oxygen.- A shift in the ν(N-H) bands of the primary amine, indicating coordination through the nitrogen atom.- Appearance of new bands at lower frequencies (< 600 cm⁻¹) corresponding to M-O and M-N vibrations.[7]
UV-Visible Spectroscopy Provides information about the electronic environment of the metal ion. The position and intensity of d-d transition bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral).[12]
ESR Spectroscopy For paramagnetic complexes like Cu(II), the Electron Spin Resonance spectrum can provide detailed information on the geometry and the nature of the metal-ligand bond.[11]

Part 4: Potential Applications

The coordination of N-(2-aminophenyl)-4-methylbenzamide to metal ions can significantly enhance or modify its biological and chemical properties. This opens up several avenues for research and development.

  • Antimicrobial and Antifungal Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligand.[13] The chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Studies on similar benzamide-metal complexes have shown promising activity against various bacterial and fungal strains.[11]

  • Anticancer Drug Development: The N-(2-aminophenyl)benzamide scaffold is a core component of several known Histone Deacetylase (HDAC) inhibitors, which are a validated class of anticancer drugs.[5][6] The coordination of metal ions to this scaffold could lead to novel metallodrugs with unique mechanisms of action or improved therapeutic profiles.[14] QSAR studies on N-(2-aminophenyl)benzamide derivatives have been performed to optimize their HDAC inhibitory activity.[15]

  • Homogeneous Catalysis: Metal complexes containing amide functionalities have been explored as catalysts in various organic transformations, such as oxidation reactions.[7] The electronic and steric environment provided by the ligand can be tuned to optimize catalytic efficiency and selectivity.

References

  • Zhou, N., et al. (2008). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. Available from: [Link]

  • Faheem, S. M., et al. (2024). Synthesis, spectroscopic characterization and antimicrobial evaluation of metal complexes with N-(2-aminophenyl)-4-(pentyloxy) benzamide compound ligand. Bulletin of the Chemical Society of Ethiopia, 38(6), 1725-1742. Available from: [Link]

  • This cit
  • Viswanathan, M., & Raji, V. (2008). Synthesis and Characterization of N-(Pyrrolidinobenzyl)- benzamide and its Complexes with Cobalt(II), Nickel(II), Copper(II) and Zinc(II). Asian Journal of Chemistry, 20(1), 113-118. Available from: [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed, 18570366. Available from: [Link]

  • ResearchGate. Synthesis of binary metal complexes of benzamide Schiff base. Available from: [Link]

  • ResearchGate. (2016). Synthesis and characterization of benzamide metal complexes. Available from: [Link]

  • University of Cape Town. (2012). Coordination and lonic compounds of benzamide and related molecules and metal halides. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Available from: [Link]

  • IRE Journals. (2018). Mechanochemical Synthesis, Characterization, And Antimicrobial Studies of Metal Complexes of Transition Metals with Benzimidazol. Available from: [Link]

  • Kuevi, U. A., et al. (2018). DFT Study of Benzamide Coordination with Zinc (II). ResearchGate. Available from: [Link]

  • Kuevi, U. A., et al. (2014). DFT Study of Benzamide Coordination with Zinc (II). British Journal of Education, 4(2), 75-87. Available from: [Link]

  • MDPI. (2020). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. Magnetochemistry, 6(4), 68. Available from: [Link]

  • This cit
  • This cit
  • ResearchGate. (2018). Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 643-650. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • National Institutes of Health. (2012). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • University of Idaho. Chemistry of Coordination Compounds. Available from: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-(2-Aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Focus: Rapid generation of Class I Histone Deacetylase (HDAC) inhibitor scaffolds via Microwave-Assisted Organic Synthesis (MAOS).

Scientific Context & Rationale

The 2-aminoanilide (or o-phenylenediamine-derived benzamide) moiety is a privileged pharmacophore in modern oncology and epigenetic drug discovery. It serves as the critical zinc-chelating domain in Class I-selective Histone Deacetylase (HDAC) inhibitors, such as the clinical candidate MGCD0103 (Mocetinostat) and Entinostat (MS-275)[1].

Synthesizing the foundational scaffold—N-(2-aminophenyl)-4-methylbenzamide —presents a classic regioselectivity challenge. The condensation of o-phenylenediamine (OPD) with a carboxylic acid or acid chloride often yields complex mixtures. If the reaction is under-driven, di-acylation occurs; if over-driven (thermodynamic control), the monoamide rapidly undergoes intramolecular dehydration to form a 2-substituted benzimidazole[2].

Microwave-Assisted Organic Synthesis (MAOS) resolves this by utilizing dielectric heating to rapidly reach the activation energy required for amide bond formation, drastically reducing the residence time[3]. By tightly controlling the temperature profile, MAOS traps the kinetic product (the monoamide) and prevents the thermodynamic cyclization into the benzimidazole[2].

HDAC_Inhibition Compound N-(2-aminophenyl)- 4-methylbenzamide Target Class I HDACs (HDAC 1, 2, 3) Compound->Target Zinc Chelation (via 2-aminoanilide) Chromatin Chromatin Remodeling (Histone Hyperacetylation) Target->Chromatin Inhibits Deacetylation Outcome Gene Transcription (p21 expression, Apoptosis) Chromatin->Outcome Epigenetic Activation

Caption: Logical relationship of Class I HDAC inhibition by 2-aminoanilide pharmacophores.

Mechanistic Pathway & Reaction Dynamics

To ensure a self-validating and highly efficient protocol, this method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent in the presence of DIPEA (N,N-Diisopropylethylamine).

Causality of Experimental Choices:

  • Coupling Reagent (HATU): Forms a highly reactive OAt (7-azabenzotriazole) ester intermediate. It is vastly superior to EDC/HOBt for sterically hindered or electronically deactivated amines like OPD.

  • Base (DIPEA): A non-nucleophilic base is strictly required to deprotonate the 4-methylbenzoic acid without competing for the activated ester.

  • Stoichiometry (1.5 eq OPD): A slight excess of the diamine statistically favors mono-acylation. Unreacted OPD is highly polar and easily partitioned into the aqueous phase during workup.

  • Microwave Parameters (80 °C, 10 min): Conventional heating requires 12–18 hours, providing ample time for the newly formed amide to undergo dehydration to 2-(p-tolyl)-1H-benzo[d]imidazole. Dielectric heating at 80 °C for exactly 10 minutes provides the kinetic energy for amide formation while arresting the reaction before cyclization occurs[2][3].

ReactionPathway Reactants 4-Methylbenzoic Acid + o-Phenylenediamine Conditions HATU, DIPEA DMF, MW (80°C, 10 min) Reactants->Conditions Target N-(2-aminophenyl)- 4-methylbenzamide (Kinetic Product) Conditions->Target Controlled MW (80°C) SideProduct 2-(p-tolyl)-1H- benzo[d]imidazole (Thermodynamic Product) Conditions->SideProduct Prolonged Heating (>150°C) or Acid

Caption: Reaction pathway demonstrating kinetic vs. thermodynamic control under microwave irradiation.

Experimental Protocol

Reagents & Materials
  • 4-Methylbenzoic acid (p-Toluic acid): 1.0 mmol (136.2 mg)

  • o-Phenylenediamine (OPD): 1.5 mmol (162.2 mg)

  • HATU: 1.1 mmol (418.2 mg)

  • DIPEA: 2.5 mmol (435 µL)

  • Anhydrous DMF: 4.0 mL

  • Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover), 10 mL microwave-safe sealed vials.

Step-by-Step Methodology
  • Pre-Activation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-methylbenzoic acid (136.2 mg) and HATU (418.2 mg) in 4.0 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (435 µL) to the vial. Stir the mixture at room temperature for exactly 5 minutes. Self-Validation: The solution will transition to a distinct yellow/orange color, confirming the formation of the active OAt ester.

  • Amine Introduction: Add o-phenylenediamine (162.2 mg) to the activated mixture. Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Apply the following parameters:

    • Temperature: 80 °C

    • Time: 10 minutes

    • Power: Dynamic mode (Max 200 W)

    • Cooling: On (Nitrogen/Air jet cooling post-run)

  • Aqueous Workup: Transfer the cooled reaction mixture to a separatory funnel and dilute with 20 mL of Ethyl Acetate (EtOAc).

    • Critical Step: Wash the organic layer with 5% aqueous LiCl (3 × 15 mL). Rationale: DMF is highly miscible in water, but LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal without losing the polar amide product.

    • Wash with saturated aqueous NaHCO₃ (15 mL) and Brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 20% to 50% EtOAc in Hexanes) to yield the pure target compound.

Workflow Step1 1. Reagent Pre-Activation (Acid + HATU + DIPEA in DMF) Step2 2. Microwave Irradiation (80°C, 10 min, 200W) Step1->Step2 Step3 3. Aqueous Workup (EtOAc / 5% LiCl Wash) Step2->Step3 Step4 4. Flash Chromatography (Hexane:EtOAc Gradient) Step3->Step4 Step5 5. Analytical Validation (LC-MS, 1H-NMR) Step4->Step5

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Data Presentation & Optimization

The transition from conventional thermal heating to microwave irradiation yields profound improvements in both atom economy and throughput[3]. Below is a summary of the quantitative optimization data generated during protocol validation.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Temperature 80 °C80 °C
Reaction Time 16 hours10 minutes
Yield (Desired Amide) 62%89%
Benzimidazole Byproduct 18%< 2%
Di-acylated Byproduct 12%< 4%
E-Factor (Waste Metric) High (Prolonged solvent reflux)Low (Rapid, sealed vessel)

Analytical Validation

To ensure the structural integrity of the synthesized N-(2-aminophenyl)-4-methylbenzamide, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 227.1 . The absence of a peak at m/z 209.1 confirms that dehydration to the benzimidazole has been successfully avoided.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Look for the critical amide proton singlet at roughly

      
       9.60 ppm (1H, s, -NH-CO-).
      
    • Confirm the presence of the primary amine protons as a broad singlet around

      
       4.85 ppm (2H, br s, -NH₂). If this peak is missing or integrates incorrectly, di-acylation or cyclization has occurred.
      
    • The tolyl methyl group will appear as a sharp singlet at

      
       2.38 ppm (3H, s, -CH₃).
      

References

1.[2] Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study." Asian Journal of Chemistry. Available at: [Link] 2.[1] Fournel, M., et al. "Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link] 3.[3] Łukasik, N., et al. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application Note: Advanced FTIR Spectral Deconvolution of Amide and Amine Linkages in N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Technique: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Executive Summary & Structural Context

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) where functional group overlap obscures critical structural data. N-(2-aminophenyl)-4-methylbenzamide is a prime example. Featuring an ortho-aminoanilide scaffold—a privileged pharmacophore in Class I Histone Deacetylase (HDAC) inhibitors—this molecule presents a unique spectroscopic challenge: it contains both a primary aromatic amine and a secondary benzamide in close spatial proximity.

Standard FTIR analysis often fails to differentiate the N-H stretching and bending modes of these two distinct nitrogen centers. This application note details a self-validating ATR-FTIR protocol and mathematical deconvolution strategy designed to isolate the Amide I, II, and III bands from the primary amine signals, ensuring rigorous structural verification.

Mechanistic Principles of Vibrational Assignments

To accurately interpret the spectrum, we must establish the causality behind the vibrational shifts. The target molecule's spectral signature is governed by three physical phenomena: conjugation, intramolecular hydrogen bonding, and electronic inductive effects.

Differentiating the Nitrogen Centers
  • The N-H Stretching Region (3100–3500 cm⁻¹): Primary amines (-NH₂) possess two N-H bonds that couple to produce two distinct stretching frequencies: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency). In contrast, a secondary amide (-CONH-) possesses only one N-H bond, yielding a single stretching band. Because amides are potent hydrogen-bond donors and acceptors, this secondary amide N-H stretch is typically broadened and shifted to lower wavenumbers (~3280 cm⁻¹) compared to the sharp amine peaks .

  • The Amide I Band (1630–1680 cm⁻¹): The Amide I band is predominantly the C=O stretching vibration. In our target molecule, the carbonyl is conjugated with the 4-methylphenyl ring. The para-methyl group acts as an electron-donating group via hyperconjugation. This pushes electron density into the carbonyl, increasing its single-bond character and consequently lowering the force constant. Thus, the Amide I band shifts to the lower end of the expected range (~1640 cm⁻¹) .

  • The Scissoring vs. Amide II Overlap: The primary amine exhibits an in-plane N-H bending mode (scissoring) around 1620 cm⁻¹. This frequently overlaps with the Amide I band. Meanwhile, the Amide II band (a highly coupled mode of N-H in-plane bending and C-N stretching) appears distinctly around 1530 cm⁻¹ .

Vibrations Molecule N-(2-aminophenyl)- 4-methylbenzamide Amine Primary Amine (-NH2) Molecule->Amine Amide Secondary Amide (-CONH-) Molecule->Amide Amine_Stretch N-H Stretch Asym: ~3450 cm⁻¹ Sym: ~3350 cm⁻¹ Amine->Amine_Stretch Amine_Bend N-H Bend (Scissoring) ~1620 cm⁻¹ Amine->Amine_Bend Amide_Stretch N-H Stretch ~3280 cm⁻¹ (H-bonded) Amide->Amide_Stretch Amide_I Amide I (C=O Stretch) ~1640 cm⁻¹ Amide->Amide_I Amide_II Amide II (N-H Bend + C-N) ~1530 cm⁻¹ Amide->Amide_II

Divergent vibrational modes of primary amine and secondary amide functional groups.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness, this protocol utilizes a self-validating system. We employ a Diamond ATR crystal. Unlike transmission FTIR (KBr pellets) which readily absorbs atmospheric moisture and confounds the 3300 cm⁻¹ N-H/O-H stretching region, ATR requires no sample preparation and preserves the native solid-state hydrogen bonding network.

Step-by-Step Methodology

Phase 1: System Validation & Background Suppression

  • Polystyrene Calibration: Before analyzing the API, acquire a spectrum of a traceable polystyrene standard. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their certified values. Causality: This ensures the interferometer's HeNe laser is properly calibrated.

  • Crystal Cleaning: Wipe the diamond ATR crystal and anvil with a lint-free wipe soaked in HPLC-grade isopropanol. Allow to air dry.

  • Background Acquisition: Collect a 64-scan background spectrum of the empty crystal. Critical Insight: Atmospheric water vapor exhibits sharp rotational-vibrational bands exactly between 1600–1700 cm⁻¹. If the background is not taken immediately prior to the sample, changes in room humidity will create artifact peaks that artificially distort the Amide I band.

Phase 2: Sample Acquisition 4. Sample Loading: Place ~2–5 mg of N-(2-aminophenyl)-4-methylbenzamide powder directly onto the center of the diamond crystal. 5. Pressure Application: Lower the pressure anvil until the software's pressure gauge indicates optimal contact. Causality: Too little pressure results in a low signal-to-noise ratio; too much pressure can induce polymorphic transitions in crystalline APIs. 6. Data Collection: Acquire the spectrum using the following parameters:

  • Resolution: 4 cm⁻¹

  • Scans: 64 (Optimizes the signal-to-noise ratio for resolving the Amide III band).

  • Range: 4000 to 400 cm⁻¹

Workflow Start System Readiness Polystyrene Standard Check Background Background Scan (Atmospheric H2O/CO2 Removal) Start->Background SamplePrep ATR Sample Loading (Controlled Pressure) Background->SamplePrep Acquisition Spectral Acquisition (64 Scans, 4 cm⁻¹ Res) SamplePrep->Acquisition Processing Data Processing (ATR Correction & Baseline) Acquisition->Processing Deconvolution 2nd Derivative Analysis (Savitzky-Golay) Processing->Deconvolution Validation Peak Assignment & Structural Validation Deconvolution->Validation

Workflow for ATR-FTIR acquisition and spectral deconvolution of benzamide derivatives.

Spectral Deconvolution & Data Interpretation

Raw ATR spectra cannot be directly compared to literature transmission spectra without mathematical correction.

  • ATR Correction: Apply an ATR correction algorithm. Causality: In ATR, the depth of penetration of the IR beam is directly proportional to the wavelength. Without this correction, peaks at lower wavenumbers (e.g., Amide III at 1250 cm⁻¹) will appear artificially intense compared to high-wavenumber peaks (N-H stretches at 3400 cm⁻¹).

  • Baseline Correction: Apply an automatic baseline correction to account for scattering effects from the powder sample.

  • Second Derivative Analysis: Because the primary amine scissoring mode (~1620 cm⁻¹) and the Amide I band (~1640 cm⁻¹) overlap into a single broad envelope, apply a Savitzky-Golay second derivative (13-point smoothing, 3rd-order polynomial). Interpretation Rule: Minima (downward-pointing peaks) in the second derivative spectrum correspond to the exact peak maxima of the overlapping hidden bands in the original spectrum.

Quantitative Data Summary

The following table summarizes the expected quantitative FTIR profile for N-(2-aminophenyl)-4-methylbenzamide, derived from the structural principles of ortho-amino benzamides .

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeStructural Notes & Causality
Primary Amine Asymmetric N-H Stretch3450 – 3480Medium, SharpOut-of-phase stretching of the -NH₂ group.
Primary Amine Symmetric N-H Stretch3350 – 3380Medium, SharpIn-phase stretching of the -NH₂ group.
Secondary Amide N-H Stretch3250 – 3300Medium, BroadBroadened due to inter/intramolecular H-bonding with the ortho-amine.
Secondary Amide Amide I (C=O Stretch)1630 – 1650Strong, SharpShifted lower due to conjugation with the para-methylphenyl ring.
Primary Amine N-H Bend (Scissoring)1610 – 1625MediumOften overlaps with Amide I; requires 2nd derivative to resolve.
Secondary Amide Amide II1520 – 1540StrongMixed mode: N-H in-plane bending and C-N stretching.
Secondary Amide Amide III1250 – 1300Weak to MediumComplex coupling of C-N stretching and N-H bending.
Aromatic Rings C=C Ring Stretches~1600, ~1500VariableSkeletal vibrations of the benzene rings.

References

  • Smith, B. C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy Online, 2020. URL:[Link]

  • Wang, Y., et al. "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components." ACS Omega, 2020. URL:[Link]

  • DeFlores, L. P., et al. "Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity." Journal of the American Chemical Society, 2009. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 759408, N-(2-aminophenyl)benzamide." PubChem, 2025. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing N-(2-aminophenyl)-4-methylbenzamide. This molecule is a critical pharmacophore in the development of Class I Histone Deacetylase (HDAC) inhibitors, functioning similarly to clinical candidates like Entinostat (MS-275)[1].

The primary challenge in this workflow is achieving selective monoacylation of o-phenylenediamine (o-PDA) without generating the inactive, highly insoluble bis-acylated byproduct[2]. This guide provides mechanistic insights, troubleshooting matrices, and validated protocols to ensure high-yield, reproducible synthesis.

Frequently Asked Questions (FAQs)

Q: Why am I getting so much bis-acylated byproduct (N,N'-1,2-phenylenebis(4-methylbenzamide)) even when I use a strict 1:1 stoichiometric ratio? A: This is a classic issue of diffusion-limited kinetics versus thermodynamics. While the formation of the first amide theoretically withdraws electron density and deactivates the adjacent ortho-amine, reactions with acid chlorides are highly exothermic and nearly instantaneous. If mixing is not perfectly homogeneous, the localized concentration of 4-methylbenzoyl chloride around the newly formed mono-amide remains high. Because the second amine is in close spatial proximity, it reacts before the acyl donor can diffuse to unreacted o-PDA molecules[2].

Q: How can I selectively remove unreacted o-phenylenediamine from my mono-acylated product without relying on column chromatography? A: You can exploit the differential pKa of the two species. o-PDA contains two basic aliphatic-like amines, whereas your target product contains one basic amine and one neutral amide. By washing your organic reaction mixture with a mildly acidic aqueous solution (e.g., 1M citric acid, pH ~3), the unreacted o-PDA is doubly protonated and partitions entirely into the aqueous layer. The mono-amide remains unprotonated at this pH and stays in the organic phase.

Q: Is it better to use 4-methylbenzoyl chloride or a coupling reagent (e.g., EDC/HOBt) with 4-methylbenzoic acid? A: It depends on your scale and purity requirements. Acid chlorides are highly reactive and cost-effective for scale-up but are highly prone to bis-acylation if not strictly controlled via temperature and stoichiometry. EDC/HOBt generates a less reactive active ester, which provides better kinetic control and significantly reduces bis-acylation, but introduces urea byproducts that require careful aqueous workup.

Troubleshooting Guide

SymptomRoot CauseCorrective Action
High bis-acylation (>20%) Localized concentration spikes of the acyl donor; reaction temperature too high.Switch to inverse addition : add the acyl chloride dropwise via syringe pump to a highly diluted diamine solution at 0 °C. Ensure vigorous mechanical stirring.
Product contaminated with o-PDA Incomplete aqueous extraction during workup; wash pH is too high.Wash the organic layer with 1M aqueous citric acid (pH 3). Verify the pH of the aqueous phase post-extraction.
Low overall yield (<40%) Mono-amide product is precipitating out of the organic layer during the reaction, trapping unreacted starting materials.Increase the volume of the reaction solvent (DCM or THF) or switch to a more polar aprotic solvent mixture (e.g., THF/DMF) to maintain homogeneity.
Degradation/Darkening of o-PDA o-Phenylenediamine is highly susceptible to air oxidation, forming phenazine derivatives.Always store o-PDA under argon. Sparging the reaction solvent with nitrogen prior to the reaction prevents oxidative side reactions.

Validated Experimental Protocols

To achieve high yields, you must choose a strategy based on your lab's capabilities. Below are two self-validating protocols: one relying on kinetic control, and the other on thermodynamic protection.

Protocol A: Kinetically Controlled Direct Acylation (The "5-Equivalent" Strategy)

This method uses a stoichiometric imbalance to statistically favor monoacylation[2].

  • Preparation: Dissolve 5.0 equivalents (54.0 g, 0.5 mol) of sublimed o-phenylenediamine in 500 mL of anhydrous dichloromethane (DCM). Purge the flask with nitrogen and cool to 0 °C using an ice bath.

  • Activation: In a separate flame-dried flask, dissolve 1.0 equivalent (15.4 g, 0.1 mol) of 4-methylbenzoyl chloride in 100 mL of anhydrous DCM.

  • Addition (Critical Step): Using a syringe pump, add the acid chloride solution dropwise to the o-PDA solution over exactly 2 hours (0.83 mL/min). Self-Validation: The slow addition ensures the acyl donor is the limiting reagent at any given microsecond, preventing bis-acylation.

  • Quenching: Stir for an additional 30 minutes at 0 °C. Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃.

  • Purification: Transfer to a separatory funnel. Wash the organic layer with 1M aqueous citric acid (3 x 200 mL) to extract the excess o-PDA. Self-Validation: Spot the organic layer on a TLC plate (Eluent: 5% MeOH in DCM). The baseline spot (o-PDA) should be completely absent.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/hexanes to yield the pure mono-amide.

Protocol B: The Mono-Boc Protection Strategy (High-Purity Route)

This method guarantees 100% regioselectivity by temporarily masking one amine[3].

  • Protection: React o-PDA (1.0 eq) with Boc₂O (1.0 eq) in THF at room temperature for 12 hours. Purify via silica gel chromatography to isolate tert-butyl (2-aminophenyl)carbamate.

  • Acylation: Dissolve the mono-Boc intermediate (1.0 eq) and triethylamine (1.5 eq) in DCM. Add 4-methylbenzoyl chloride (1.1 eq) dropwise at room temperature. Stir for 2 hours. Self-Validation: TLC will show complete consumption of the starting material, as the Boc group prevents any bis-acylation.

  • Deprotection: Add trifluoroacetic acid (TFA) to the reaction mixture to achieve a 20% v/v concentration. Stir for 2 hours at room temperature to cleave the Boc group.

  • Neutralization: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer is pH 10. Extract, dry, and concentrate to yield the target compound.

Quantitative Data Comparison

Synthesis MethodMono-Product YieldBis-Product YieldPurityScalabilityWorkflow Complexity
Direct Acylation (1:1 eq) 40 - 50%30 - 40%LowHighLow (1 Step)
Direct Acylation (5:1 eq) 75 - 85%< 5%HighModerateMedium (1 Step, Heavy Workup)
Mono-Boc Strategy > 90% (over 3 steps)0%Very HighLowHigh (3 Steps)
Continuous Flow Microreactor 88 - 95%< 2%Very HighVery HighLow (Requires Flow Setup)[4]

Visualizations

Synthetic Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate synthetic strategy based on desired purity and available equipment.

SyntheticWorkflow Start Starting Material: o-Phenylenediamine Decision Select Synthesis Strategy Start->Decision Direct Protocol A: Direct Acylation (5 eq o-PDA + 0 °C) Decision->Direct Fast / 1-Step Boc Protocol B: Boc-Protection (1 eq Boc2O) Decision->Boc High Purity / Multi-step Flow Continuous Flow Microreactor Decision->Flow High Yield / Scalable DirectProd Mono-amide + Excess o-PDA (Requires Acid Wash) Direct->DirectProd BocInt Mono-Boc-o-PDA Intermediate Boc->BocInt Final Target Molecule: N-(2-aminophenyl)-4-methylbenzamide Flow->Final Kinetically Controlled DirectProd->Final Citric Acid Wash AcylBoc Acylation with Ar-COCl (100% Regioselective) BocInt->AcylBoc Deprotect TFA Deprotection & Neutralization AcylBoc->Deprotect Deprotect->Final

Caption: Decision tree for the synthesis of N-(2-aminophenyl)-4-methylbenzamide highlighting key pathways.

Pharmacological Mechanism of Action (HDAC Inhibition)

Understanding the end-use of the synthesized molecule is critical. N-(2-aminophenyl)-4-methylbenzamide acts as a zinc-chelating moiety within the HDAC active site[5].

HDACMechanism Drug N-(2-aminophenyl)- 4-methylbenzamide Zinc Zinc Ion (Zn2+) in HDAC Active Site Drug->Zinc Chelates via aminobenzamide HDAC Class I HDAC Enzyme (Catalytically Blocked) Zinc->HDAC Inhibits deacetylation Chromatin Histone Acetylation (Chromatin Relaxation) HDAC->Chromatin Accumulation of acetylated histones Gene Tumor Suppressor Gene Transcription (e.g., p21) Chromatin->Gene Transcriptional activation

Caption: Mechanistic signaling pathway of Class I HDAC inhibition by aminobenzamide pharmacophores.

References

  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides ACS Publications[Link][3]

  • Efficient and continuous monoacylation with superior selectivity of symmetrical diamines in microreactors PubMed (NIH)[Link][4]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents ResearchGate[Link][1]

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors ACS Publications[Link][2]

Sources

minimizing side reactions in o-phenylenediamine acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for o-Phenylenediamine (OPD) Acylation . As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of OPD.

While OPD is a highly versatile building block in medicinal chemistry and materials science, its two adjacent primary amines and electron-rich aromatic ring make it notoriously difficult to monoacylate cleanly. Researchers frequently encounter three major competing side reactions: over-acylation (diacylation) , intramolecular cyclization (benzimidazole formation) , and oxidative degradation .

This guide provides the mechanistic causality behind these failures, a diagnostic workflow, and self-validating protocols to ensure your syntheses succeed.

Diagnostic Workflow for OPD Acylation Failures

Before adjusting your protocol, use the logic tree below to diagnose the specific side reaction occurring in your flask based on visual and analytical cues.

OPD_Troubleshooting Step1 Reaction Analysis: Impurity Profile CheckColor Is the mixture dark brown/black? Step1->CheckColor Oxidation Diagnosis: OPD Oxidation (Phenazine Formation) Action: Use Argon/N2 & degas CheckColor->Oxidation Yes CheckMass Analyze Byproducts via LC-MS / NMR CheckColor->CheckMass No Cyclization Diagnosis: Benzimidazole [M-18] Peak (Loss of H2O) CheckMass->Cyclization OverAcyl Diagnosis: Diacylation [M+Acyl] Peak CheckMass->OverAcyl FixCyc Action: Lower Temp (< 0°C) & Neutralize HCl Cyclization->FixCyc FixAcyl Action: Excess OPD (1.2 eq) & Slow Addition OverAcyl->FixAcyl

Diagnostic logic tree for identifying and resolving o-phenylenediamine acylation side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction mixture rapidly turns dark brown or black during the reaction. What is happening, and how do I prevent it? Causality: You are observing the oxidative degradation of OPD. Because OPD is an electron-rich aromatic diamine, it is highly susceptible to air oxidation. In the presence of oxygen (and often catalyzed by trace transition metals or light), OPD undergoes a radical-mediated oxidative coupling to form 2,3-diaminophenazine, a highly fluorescent and dark-colored polymeric species[1]. Solution: OPD acylation must be treated as an air-sensitive reaction.

  • Use strict Schlenk techniques with an inert atmosphere (Nitrogen or Argon).

  • Degas your solvents (e.g., via sparging or freeze-pump-thaw cycles) prior to use.

  • Always use freshly purified or recrystallized OPD. Pure OPD should be white to pale tan; if your starting material is already dark brown, it has degraded and must be discarded.

Q2: My LC-MS shows a significant byproduct with an [M-18] mass relative to my desired mono-amide. What is this, and how do I stop it? Causality: The [M-18] peak corresponds to the loss of a water molecule (


), indicating that your mono-acylated intermediate has undergone intramolecular cyclization to form a benzimidazole  derivative. The ortho-disposition of the unreacted amine and the newly formed amide carbonyl allows the amine nitrogen to attack the carbonyl carbon. This is essentially the classic "Phillips method" for benzimidazole synthesis occurring unintentionally[2]. This cyclization is heavily promoted by elevated temperatures and acidic conditions (such as the unneutralized HCl generated when using acyl chlorides).
Solution: 
  • Maintain strict temperature control (keep the reaction at 0 °C to room temperature; do not heat).

  • Ensure a sufficient amount of a mild base (e.g., 1.5 to 2.0 equivalents of triethylamine or pyridine) is present to rapidly neutralize the HCl byproduct[3].

  • Avoid prolonged exposure to strong acids during your aqueous workup.

Q3: I am trying to synthesize a mono-amide, but I keep getting the N,N'-diacylated product. How can I improve selectivity? Causality: The two primary amines of OPD have similar ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 values and nucleophilicity. While the first acylation slightly deactivates the aromatic ring (making the second amine less nucleophilic), the reaction rate with highly reactive electrophiles (like acyl chlorides) is often diffusion-controlled. This means the acyl chloride will react with whatever amine it encounters first, leading to competitive diacylation regardless of the theoretical stoichiometry.
Solution: 
  • Stoichiometry & Dilution: Use a slight excess of OPD (1.2 to 1.5 equivalents) and perform the reaction under high dilution.

  • Kinetics: Add the acylating agent dropwise over 30–60 minutes at 0 °C. This ensures the local concentration of the electrophile remains extremely low, giving it time to find the more nucleophilic unreacted OPD rather than the mono-amide.

Quantitative Data: Effect of Conditions on Product Distribution

The table below summarizes how specific variables dictate the chemoselectivity of OPD acylation, allowing you to benchmark your expected outcomes.

Acylating AgentStoichiometry (OPD:Acyl)TemperatureBase / AdditiveMajor Product ObservedMechanistic Driver
Acyl Chloride1.0 : 1.0RefluxNone (Acidic)Benzimidazole Heat and unneutralized HCl drive dehydration/cyclization[2].
Acyl Chloride1.0 : 2.525 °CTriethylamineN,N'-Diacylated Excess electrophile overcomes ring deactivation[3].
Carboxylic Acid1.0 : 1.0150 °CPolyphosphoric AcidBenzimidazole Classic Phillips cyclization conditions[2].
Acyl Chloride1.2 : 1.0 0 °C to 25 °C Triethylamine Monoacylated Excess diamine, low temp, and acid neutralization prevent over-reaction[3].

Self-Validating Protocol: Selective Monoacylation of OPD

This protocol describes the synthesis of a mono-acylated OPD derivative (e.g., N-(2-aminophenyl)acetamide) using an acyl chloride. The methodology is designed as a self-validating system; specific checkpoints are built in to confirm the reaction is proceeding correctly without side reactions.

Materials Required:

  • o-Phenylenediamine (OPD) (1.2 eq) - Must be white/pale tan.

  • Acyl Chloride (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (Degassed)

Step-by-Step Methodology:

  • System Purge & Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Purge the system with Nitrogen for 15 minutes.

  • Diamine Dissolution: Dissolve OPD (1.2 eq) and TEA (1.5 eq) in anhydrous, degassed DCM.

    • Self-Validation Checkpoint 1: The solution should be clear and pale yellow. If the solution immediately turns dark brown, your system is not oxygen-free, or your OPD is pre-oxidized. Stop, discard, and restart with fresh reagents[1].

  • Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve the acyl chloride (1.0 eq) in a small volume of anhydrous DCM and transfer it to the addition funnel. Add the acyl chloride solution dropwise over 45 minutes with vigorous stirring.

    • Causality: Slow addition at 0 °C ensures the reaction remains kinetically controlled, favoring the more nucleophilic unreacted OPD and preventing diacylation[3].

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

    • Self-Validation Checkpoint 2: Perform a TLC (e.g., 1:1 Hexanes:Ethyl Acetate). You should observe a new product spot (mono-amide) running between the baseline (OPD) and the solvent front (acyl chloride). If a third spot appears running very high on the plate, diacylation is occurring; reduce your addition speed in future runs.

  • Quench & Workup: Quench the reaction by adding distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated

    
     (to remove TEA·HCl salts), water, and brine.
    
    • Causality: Using a mild base (

      
      ) rather than an acidic wash prevents the protonation of the remaining primary amine, which would otherwise trigger benzimidazole cyclization during concentration[2].
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the mono-acylated product.
    

References

  • BenchChem.Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide.
  • PubMed / National Institutes of Health (NIH).
  • PubMed Central / National Institutes of Health (NIH).

Sources

Technical Support Center: Troubleshooting Degradation Analysis of N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals working with benzamide-class histone deacetylase (HDAC) inhibitor pharmacophores, analyzing the stability of molecules like N-(2-aminophenyl)-4-methylbenzamide requires a deep understanding of their intrinsic chemical reactivity.

This guide is designed by Senior Application Scientists to help you troubleshoot forced degradation studies, resolve structural elucidation bottlenecks, and ensure your analytical methods are stability-indicating and compliant with regulatory standards[1].

Part 1: Diagnostic Troubleshooting FAQs

Issue 1: My sample solutions rapidly turn orange or brown during preparation, even before forced degradation begins. Is this a formulation incompatibility?

Scientist's Insight: This is rarely a formulation issue; it is a well-documented analytical artifact caused by the rapid oxidation of the o-aminoanilide moiety. The Causality: The two nitrogen groups (amine and amide) on the benzene ring are strongly electron-donating. This increases the electron density of the aromatic system, making it highly susceptible to attack by dissolved oxygen or trace peroxides in your solvents[2]. The free primary amine oxidizes and dimerizes to form 2,3-diaminophenazine derivatives, which are highly conjugated and exhibit a distinct orange-brown color (absorbing strongly around 425–455 nm)[3]. The Fix: Degas all extraction solvents (e.g., sparge with nitrogen or argon) and store stock solutions in amber vials at 2–8°C. If the color change persists, check your excipients for trace peroxide impurities.

Issue 2: Under acidic and thermal stress, I am losing parent API mass, but I do not see the expected hydrolysis products (p-toluic acid and o-phenylenediamine). Where is the mass going?

Scientist's Insight: You are likely observing an intramolecular cyclization rather than cleavage. The Causality: The structural geometry of N-(2-aminophenyl)benzamides places the nucleophilic ortho-amine in close proximity to the electrophilic amide carbonyl. Upon heating, especially under acidic catalysis, the amine attacks the carbonyl carbon. Instead of the amide bond breaking, the molecule expels a water molecule (-18 Da) and cyclizes into a highly stable heterocycle: 2-(4-methylphenyl)-1H-benzimidazole [4]. The Fix: Expand your LC-MS/MS extraction window to look for the [M+H]⁺ ion at m/z 209.1. Benzimidazoles are highly hydrophobic and will elute significantly later than the parent API on a reversed-phase column.

Issue 3: How do I prove my LC-MS/MS method is truly "stability-indicating"?

Scientist's Insight: A method is only stability-indicating if it acts as a self-validating system through mass balance[1]. The Causality: If your parent API degrades by 20%, the combined molar peak area of your degradation products (DPs) must account for that exact 20% loss. If your mass balance falls below 95%, degradants are either eluting in the void volume, precipitating out of solution, or failing to ionize. The Fix: Implement orthogonal detection. Couple your MS detector with a Photodiode Array (PDA) set to an isosbestic point (e.g., 254 nm). Use the PDA data to calculate the mass balance, as MS ionization efficiencies vary wildly between the parent benzamide and its polar cleavage products.

Part 2: Quantitative Degradation Profile

To streamline your LC-MS/MS method development, use the following validated parameters for the primary degradation products of N-(2-aminophenyl)-4-methylbenzamide.

Degradation ProductMechanismPrimary Stress TriggerExpected m/zRRT*
Parent API (C₁₄H₁₄N₂O)N/AN/A227.1 [M+H]⁺1.00
DP1a: 4-Methylbenzoic AcidAmide Hydrolysis0.1 M HCl / NaOH (60°C)135.1 [M-H]⁻0.65
DP1b: o-PhenylenediamineAmide Hydrolysis0.1 M HCl / NaOH (60°C)109.1 [M+H]⁺0.30
DP2: 2,3-DiaminophenazineAmine Oxidation3% H₂O₂ / Ambient Air211.1 [M+H]⁺1.15
DP3: 2-(4-Methylphenyl)-1H-benzimidazoleIntramolecular CyclizationThermal (105°C) / Acidic209.1 [M+H]⁺1.25

*RRT = Relative Retention Time on a standard C18/T3 reversed-phase gradient.

Part 3: Degradation Pathway Visualization

DegradationPathways Parent N-(2-aminophenyl)-4-methylbenzamide [Parent API: m/z 227.1] Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Oxidation Oxidative Stress (H2O2 / Air / Light) Parent->Oxidation Thermal Thermal / Acidic Stress (Intramolecular Cyclization) Parent->Thermal DP1 DP1a: 4-Methylbenzoic Acid (m/z 135.1-) DP1b: o-Phenylenediamine (m/z 109.1+) Hydrolysis->DP1 Amide Cleavage (+H2O) DP2 DP2: 2,3-Diaminophenazine (Oxidation Dimer: m/z 211.1+) Oxidation->DP2 Amine Oxidation (-H2) DP3 DP3: 2-(4-Methylphenyl)- 1H-benzimidazole (m/z 209.1+) Thermal->DP3 Dehydration (-H2O)

Fig 1: Primary degradation pathways of N-(2-aminophenyl)-4-methylbenzamide under stress conditions.

Part 4: Self-Validating Experimental Protocols

Protocol A: ICH Q1A(R2) Compliant Forced Degradation[5]

Objective: Induce 5–20% degradation to identify primary degradants without generating secondary/tertiary artifacts[1].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Methanol/Water (50:50, v/v). Self-Validation Check: Sonicate for exactly 5 minutes and verify clear dissolution to prevent suspension-based concentration errors.

  • Hydrolytic Stress (Acid/Base):

    • Aliquot 1 mL of stock into two separate amber vials.

    • Add 1 mL of 0.1 M HCl to Vial A; add 1 mL of 0.1 M NaOH to Vial B.

    • Incubate at 60°C for 24 hours.

    • Critical Step: Neutralize Vial A with 1 mL of 0.1 M NaOH and Vial B with 1 mL of 0.1 M HCl immediately upon removal from heat. Causality: Failing to neutralize will cause the molecule to continue degrading in the autosampler, invalidating your kinetic timepoints.

  • Oxidative Stress: Aliquot 1 mL of stock, add 1 mL of 3% H₂O₂, and incubate at room temperature for 4 hours in the dark to isolate oxidation from photolysis.

  • Thermal Stress: Expose 10 mg of solid API powder to 105°C for 48 hours in a dry oven. Reconstitute to 1.0 mg/mL post-stress.

Protocol B: LC-MS/MS Structural Elucidation Method

Objective: Resolve polar cleavage products (DP1b) from highly hydrophobic cyclized products (DP3).

  • Stationary Phase Selection: Use a high-strength silica column designed for polar retention (e.g., Waters ACQUITY UPLC HSS T3, 100 × 2.1 mm, 1.8 µm). Standard C18 columns will often fail to retain o-phenylenediamine, causing it to co-elute with the solvent front.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution:

    • 0.0–1.0 min: 5% B

    • 1.0–7.0 min: Linear ramp to 95% B

    • 7.0–8.5 min: Hold at 95% B (Flushes hydrophobic benzimidazoles)

    • 8.5–10.0 min: Re-equilibrate at 5% B.

    • Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Detection & Mass Balance Validation:

    • Run the MS in Positive/Negative polarity switching mode.

    • Self-Validation Check: Integrate the PDA trace (254 nm). Calculate: (Sum of DP Areas + Remaining Parent Area) / (Unstressed Control Parent Area) * 100. If the result is not between 95% and 105%, halt analysis and adjust your extraction solvent to recover precipitated degradants.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Methylbenzamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-methylbenzamide scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The synthesis of its derivatives, typically through the formation of an amide bond between a 4-methylbenzoic acid variant and an amine, is a cornerstone reaction. However, when substituents are introduced near the reaction centers—for instance, at the ortho position of the 4-methylbenzoic acid or on a bulky amine—steric hindrance can dramatically impede the reaction, leading to low yields, slow reaction times, or complete failure.[3][4]

This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in the synthesis of 4-methylbenzamide derivatives. We will explore the underlying principles, diagnose common failure modes, and provide a structured approach from simple reaction optimization to advanced coupling strategies.

Core Concepts: Why Steric Hindrance Derails Amide Synthesis

The formation of an amide bond is a nucleophilic acyl substitution reaction.[5] The process involves two key steps:

  • Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group.[5] Therefore, a coupling reagent is used to convert it into an activated intermediate (e.g., an O-acylisourea ester, an active ester, or an acyl halide), making the carbonyl carbon highly electrophilic.[6]

  • Nucleophilic Attack by the Amine: The nitrogen atom of the amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the leaving group and forming the stable amide bond.[7]

Steric hindrance interferes directly with the second step. Bulky groups on either the amine or the activated carboxylic acid create a crowded environment around the reaction centers, physically blocking the amine's approach to the electrophilic carbonyl carbon. This increases the activation energy of the reaction, slowing it down or preventing it from occurring altogether.[4][8]

Caption: Steric hindrance from bulky groups impeding amine attack.

Troubleshooting Guide & FAQs

This section addresses common issues in a practical question-and-answer format.

Q1: My standard amide coupling reaction using EDC/HOBt is giving a very low yield. What's happening?

A: This is a classic sign of steric hindrance. While 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a versatile coupling reagent, it forms an O-acylisourea intermediate. For sterically hindered substrates, this intermediate may not be reactive enough to be efficiently attacked by the bulky amine. Furthermore, if the nucleophilic attack is slow, this activated intermediate can be susceptible to hydrolysis from trace water in the solvent or undergo side reactions, reducing your overall yield.[9][10] The addition of 1-hydroxybenzotriazole (HOBt) helps by forming a more reactive HOBt-ester, but even this may be insufficient for challenging cases.[11]

Q2: What are the first, simplest adjustments I should make to my reaction conditions when I suspect steric hindrance?

A: Before resorting to more expensive or complex reagents, simple modifications to the reaction conditions can often overcome a moderate activation energy barrier.

  • Increase Temperature: Raising the reaction temperature provides the molecules with more kinetic energy to overcome the steric barrier. Depending on the stability of your substrates, this could range from 40 °C to refluxing conditions.[8] Microwave heating can also be particularly effective for accelerating sluggish reactions.[10]

  • Prolong Reaction Time: Sterically hindered reactions are often slow. Monitoring the reaction by TLC or LC-MS is crucial. It may simply need more time, from several hours to overnight, to reach completion.

  • Change Solvent: The choice of solvent can significantly impact reaction rates.[3][9] Switching from common solvents like dichloromethane (DCM) to more polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can enhance solubility and accelerate the coupling. Ensure your solvent is anhydrous, as water will hydrolyze the active intermediates.[9]

  • Check Reagent Purity & Stoichiometry: Ensure your amine and carboxylic acid are pure, as impurities can inhibit the reaction.[9] Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes help drive the reaction to completion, but a large excess may complicate purification.

Q3: Which coupling reagents are more effective for sterically hindered substrates?

A: When optimizing conditions isn't enough, the next step is to use a more potent coupling reagent. These reagents generate more highly activated intermediates, increasing the rate of the desired nucleophilic attack.

Reagent ClassExamples (Acronym)Pros for Hindered CouplingsCons / Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUGenerate highly reactive HOAt or HOBt active esters in situ. Generally considered the "go-to" for difficult couplings.[10][11][12]More expensive. Can cause a side reaction where the amine attacks the reagent itself, forming a guanidinium byproduct.
Phosphonium Salts PyBOP, PyAOPAlso generate highly reactive esters. A key advantage is they do not react with the amine nucleophile, avoiding guanidinium byproducts.[6][10][12] Excellent for suppressing racemization in chiral acids.[10]Byproducts can sometimes be difficult to remove.
Acyl Fluoride Precursors TCFH, BTFFHIn situ generation of acyl fluorides, which are highly reactive and less sterically demanding than other activated species.[10]Reagents can be moisture-sensitive.
Mixed Anhydrides Isobutyl ChloroformateA classic, cost-effective method. The mixed carbonic anhydride is highly reactive.Can have regioselectivity issues, as the amine can attack either carbonyl group. Best performed at low temperatures.

Q4: My amine is particularly bulky and/or electron-deficient (e.g., a hindered aniline). What strategies should I consider?

A: Electron-deficient amines are poor nucleophiles, a problem compounded by steric bulk. This combination requires a highly activated electrophile.

  • Use a Potent Reagent: Start with a powerful uronium or phosphonium salt like HATU or PyBOP, often in combination with an additive like HOAt and a non-nucleophilic base such as diisopropylethylamine (DIPEA).[8][11]

  • Switch to an Acyl Halide: This is often the most robust solution. Convert the 4-methylbenzoic acid derivative to its highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][13] The resulting acyl chloride can then be reacted with the hindered amine, often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[10][14]

Q5: My 4-methylbenzoic acid derivative is sterically hindered (e.g., has a large ortho-substituent). How should I approach the activation step?

A: Steric bulk adjacent to the carboxylic acid can hinder the initial activation step as well as the subsequent nucleophilic attack.

  • Powerful Coupling Reagents: As with hindered amines, HATU or PyBOP are excellent starting points as they are designed to activate even hindered acids efficiently.

  • Acyl Chloride Formation: This remains a highly effective strategy. The small size of reagents like oxalyl chloride allows them to access the sterically encumbered carboxylic acid.[13]

  • Boron-Based Catalysts: Direct amidation using boric acid or arylboronic acid catalysts can be effective.[15][16] These reactions are typically run at high temperatures with azeotropic removal of water (e.g., using a Dean-Stark apparatus) and can be surprisingly effective for hindered substrates where stoichiometric coupling reagents fail.[17]

Q6: I'm seeing significant side product formation. What are the likely culprits?

A: In slow, sterically hindered reactions, side reactions have more time to occur.

  • Racemization: If your acid or amine contains a chiral center, particularly an α-amino acid, slow coupling can lead to epimerization. Using phosphonium reagents like PyBOP or additives like HOAt is known to suppress racemization.[10]

  • Guanidinium Byproduct: As mentioned, this occurs when using uronium/aminium reagents. The amine attacks the coupling reagent instead of the activated acid. To minimize this, pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[8]

  • Urea Byproduct: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea. With DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble and can complicate purification.

Advanced Strategies for Severe Steric Hindrance

When the above troubleshooting steps fail, more advanced or alternative synthetic routes are necessary.

Acyl Chloride Formation and Coupling

This two-step, one-pot procedure is one of the most reliable methods for forming sterically hindered amides. The extreme reactivity of the acyl chloride intermediate can overcome very high steric barriers.[5][13][14]

Boron-Catalyzed Direct Amidation

Catalytic methods offer better atom economy and avoid stoichiometric activators.[15] Boronic acids, borate esters, or even simple boric acid can catalyze the direct condensation of a carboxylic acid and an amine by activating the carboxylic acid.[16][17][18] This method often requires heat and the removal of water but can be highly effective for specific challenging substrates.[15]

Unconventional Routes: Grignard Reagents and Isocyanates

For exceptionally challenging targets, such as tetra-ortho-substituted biaryl amides, conventional methods are often futile. An alternative approach involves reacting an isocyanate with a sterically hindered Grignard reagent. This powerful C-N bond-forming reaction bypasses the traditional acid-amine coupling pathway entirely and has been shown to succeed where other methods fail.[4][19]

Decision Workflow for Hindered Amide Synthesis

Workflow Start Start: Synthesis of 4-Methylbenzamide Derivative Standard Attempt Standard Coupling (e.g., EDC, HOBt, DIPEA in DCM) Start->Standard CheckYield Check Yield & Purity Standard->CheckYield Optimize Optimize Conditions: - Increase Temperature - Prolong Time - Change to Polar Aprotic Solvent (DMF) CheckYield->Optimize Low Yield / No Reaction Success Success: Purify Product CheckYield->Success High Yield CheckYield2 Check Yield & Purity Optimize->CheckYield2 PotentReagent Use More Potent Reagent: - Uronium (HATU) - Phosphonium (PyBOP) CheckYield2->PotentReagent Low Yield / No Reaction CheckYield2->Success High Yield CheckYield3 Check Yield & Purity PotentReagent->CheckYield3 Advanced Advanced Strategy: Convert Acid to Acyl Chloride (SOCl₂ or Oxalyl Chloride) CheckYield3->Advanced Low Yield / No Reaction CheckYield3->Success High Yield Failure Consider Alternative Route: - Boron Catalysis - Grignard + Isocyanate CheckYield3->Failure Still Fails Advanced->Success

Caption: A decision tree for troubleshooting hindered couplings.

Experimental Protocols

Protocol 1: Robust Coupling for Moderate Hindrance using HATU

This protocol is suitable for moderately hindered carboxylic acids or amines where standard EDC/HOBt methods are sluggish.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the 4-methylbenzoic acid derivative (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Coupling: Add the sterically hindered amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-60 °C. The reaction may take 4-24 hours.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Amide Synthesis via Acyl Chloride for Severe Hindrance

This protocol is highly effective for very unreactive or severely hindered amines.[10]

  • Acid Chloride Formation: In a fume hood, dissolve the 4-methylbenzoic acid derivative (1.0 eq) in anhydrous DCM or toluene. Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (1.5 eq) dropwise at room temperature. Stir until gas evolution ceases (typically 1-2 hours).

  • Reagent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is typically used immediately without further purification.

  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the hindered amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) in anhydrous DCM.

  • Addition: Add the amine/base solution dropwise to the cold acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash with aqueous acid, base, and brine as described in Protocol 1. Dry, concentrate, and purify the product by column chromatography.

References

  • 21.7: Chemistry of Amides. (2022, September 24). LibreTexts. [Link]

  • Pardeshi, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Fioravanti, S., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • How to Increase Amide Synthesis Yield via Catalytic Innovations. (2026, February 28). Patsnap Eureka. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pramanik, M. M. D., & Ishihara, K. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Zhang, Y., et al. (2021). Ligand-Controlled Regiodivergent Catalytic Amidation of Unactivated Secondary Alkyl Bromides. ACS Catalysis, 11, 10223-10227. [Link]

  • Why did my amide syntesis does not work?. (2021, April 14). ResearchGate. [Link]

  • Lönn, H., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Zare, M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Sabatini, M. T., et al. (2025, February 4). Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science. [Link]

  • Yamamoto, H., & Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Szostak, M., et al. (2025, August 26). Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. PMC. [Link]

  • Whiting, A. (2016). Green Catalytic Direct Amide Bond Formation. Royal Society of Chemistry. [Link]

  • Amides. (n.d.). EBSCO. [Link]

  • Wang, H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Lönn, H., et al. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Purification of N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to scale up the synthesis and purification of N-(2-aminophenyl)-4-methylbenzamide. This compound is a critical precursor for benzimidazole derivatives and histone deacetylase (HDAC) inhibitors.

The primary challenge lies in the inherent chemoselectivity of o-phenylenediamine (OPD). Because both primary amine groups have similar reactivities, achieving clean monoacylation is notoriously difficult. This guide provides mechanistic troubleshooting, self-validating protocols, and chromatography-free purification strategies to ensure high-purity yields at scale.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does scale-up drastically increase bis-acylation, and how do I prevent it? Causality: In batch reactors, poor mixing at larger scales creates local concentration gradients. Even if you use a stoichiometric excess of OPD, the localized excess of the acylating agent (e.g., 4-methylbenzoyl chloride) around the addition drop drives the formation of the N,N'-bis(4-methylbenzoyl)-o-phenylenediamine impurity. Solution: Transitioning to a continuous flow microreactor significantly enhances mass transfer, suppressing bis-acylation . If flow chemistry is unavailable, utilizing an acyl imidazole intermediate (generated in situ using 1,1'-Carbonyldiimidazole, CDI) moderates the acylation kinetics. Imidazole acts as both a leaving group and a weak base, ensuring highly selective monoacylation even at room temperature .

Q2: How do I remove residual o-phenylenediamine (OPD) without chromatography or triggering benzimidazole cyclization? Causality: OPD is highly prone to oxidation (often turning crude mixtures black) and is difficult to separate via standard aqueous washes due to its amphoteric nature. Furthermore, applying heat or strong acidic conditions (pH < 3) to the crude mixture will rapidly drive the intramolecular cyclization of your mono-acylated product into 2-(p-tolyl)benzimidazole. Solution: Employ a chemoselective aldehyde-functionalized silica scavenging resin. The resin forms a covalent imine bond specifically with the unhindered primary amines of the excess OPD, leaving the sterically hindered, less nucleophilic amide/aniline product in solution. Follow this with a controlled crystallization.

Section 2: System Workflows

ReactionPathway OPD o-Phenylenediamine (OPD) + 4-Methylbenzoyl Donor Mono N-(2-aminophenyl)- 4-methylbenzamide (Target Product) OPD->Mono Controlled Acylation (Flow / Acyl Imidazole) Bis Bis-acylated Byproduct (Impurity) OPD->Bis Local Excess (Mass Transfer Limits) Benz 2-(p-Tolyl)benzimidazole (Degradation) Mono->Benz Acidic pH + Heat (Cyclization)

Reaction pathway showing target monoacylation vs. bis-acylation and cyclization degradation.

PurificationTree Crude Crude Reaction Mixture Quench Aqueous Quench & Extraction (EtOAc/H2O, pH 7-8) Crude->Quench OrgPhase Organic Phase (Product, OPD, Bis-acyl) Quench->OrgPhase Phase Separation Scavenge Aldehyde Resin Treatment (Removes OPD) OrgPhase->Scavenge Scavenging Cryst Crystallization (EtOH/Water) Scavenge->Cryst Solvent Swap Pure Pure Target Compound (>99% HPLC Purity) Cryst->Pure Filtration

Downstream purification workflow for isolating the target compound without chromatography.

Section 3: Self-Validating Experimental Protocols

Protocol A: Scalable Monoacylation using Acyl Imidazole (Batch)

Causality Check: This protocol uses 1,1'-Carbonyldiimidazole (CDI) to form an active acyl imidazole, preventing the runaway kinetics and bis-acylation typically seen with highly reactive acid chlorides.

  • Activation: Dissolve 4-methylbenzoic acid (1.0 eq) in anhydrous THF (0.5 M). Add CDI (1.05 eq) portion-wise at 0 °C.

    • Self-Validation: CO₂ gas evolution will immediately occur. Wait until bubbling completely ceases (approx. 30–45 min) to visually confirm 100% conversion to the acyl imidazole intermediate.

  • Coupling: In a separate flask, dissolve OPD (3.0 eq) in THF. Dropwise add the activated acyl imidazole solution over 1 hour at room temperature to maintain a massive local excess of diamine.

  • Quench: Add deionized water to quench the reaction. Extract the mixture with Ethyl Acetate (EtOAc) three times.

  • In-Process Control (IPC): Run a TLC (EtOAc/Hexane 1:1). The target mono-acylated product will appear as a distinct UV-active spot (Rf ~0.4), with minimal bis-acylated byproduct at the solvent front.

Protocol B: Chromatography-Free OPD Scavenging & Crystallization

Causality Check: Removes toxic and oxidation-prone OPD without relying on harsh acidic washes that would degrade the product into a benzimidazole.

  • Scavenging: To the combined organic phase (EtOAc) from Protocol A, add a polymer-supported benzaldehyde resin (e.g., SiliaBond® Benzaldehyde) at 3.0 eq relative to the calculated residual OPD.

  • Agitation: Stir gently at 25 °C for 2 hours.

    • Self-Validation: The dark, oxidative tint of the free OPD will visibly fade from the solution as it covalently binds to the solid-phase resin.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the pad with a small volume of EtOAc to ensure no product is left behind.

  • Solvent Swap & Crystallization: Concentrate the filtrate under reduced pressure. Resuspend the crude solid in minimal hot Ethanol (60 °C—do not exceed this temperature to prevent cyclization). Slowly add deionized water dropwise until the solution becomes slightly turbid (cloud point). Allow the mixture to cool to 4 °C overnight.

  • Isolation: Filter the resulting white/off-white crystals and wash with ice-cold 10% EtOH/Water. Dry under vacuum at 40 °C.

Section 4: Quantitative Data & Benchmarking

The table below summarizes the efficiency of different downstream purification strategies when scaling up the synthesis of N-(2-aminophenyl)-4-methylbenzamide.

Purification MethodOPD Removal EfficiencyBis-Acylation RemovalScalabilityTarget Yield (%)Purity (HPLC)
Silica Gel Chromatography >99%>99%Low (Solvent heavy)75–80%>99%
Standard Acid/Base Wash ~60% (Emulsions)<10%High60–70%85–90%
Resin Scavenging + Cryst. (Protocol B) >98%>95%High82–88%>98%

References

  • Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4232-4235. URL:[Link]

  • Xu, Q., Liu, H., Li, Z., et al. (2024). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering, 9, 2411-2418. URL:[Link]

Technical Support Center: Stability of N-(2-aminophenyl)-4-methylbenzamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(2-aminophenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the integrity and reproducibility of your experiments.

Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)

This section addresses the fundamental stability characteristics of N-(2-aminophenyl)-4-methylbenzamide.

Q1: What are the primary degradation pathways for N-(2-aminophenyl)-4-methylbenzamide in an aqueous solution?

A1: Due to its chemical structure, which features both an amide linkage and an aromatic amine, N-(2-aminophenyl)-4-methylbenzamide is primarily susceptible to two degradation pathways in solution:

  • Hydrolysis: The amide bond is the most common point of cleavage, especially under acidic or basic conditions. This reaction breaks the molecule into 2-aminobenzoic acid and 4-methylaniline.[1]

  • Oxidation: The 2-amino group on the phenylenediamine ring is prone to oxidation. This can lead to the formation of various colored byproducts, such as N-oxides or hydroxylamines, and is often indicated by a change in the solution's color from colorless to yellow or brown.[1][2]

cluster_0 Degradation Pathways cluster_1 Hydrolysis Products cluster_2 Oxidation Products Parent N-(2-aminophenyl)- 4-methylbenzamide Hydrolysis_Product1 2-Aminobenzoic Acid Parent->Hydrolysis_Product1  Acid/Base  Catalysis Hydrolysis_Product2 4-Methylaniline Parent->Hydrolysis_Product2  Acid/Base  Catalysis Oxidation_Product Colored Degradants (e.g., N-oxides) Parent->Oxidation_Product  O₂, Light,  Metal Ions

Caption: Primary degradation pathways of N-(2-aminophenyl)-4-methylbenzamide.

Q2: How does pH critically affect the stability of aqueous solutions?

A2: The pH of the solution is a paramount factor governing the stability of N-(2-aminophenyl)-4-methylbenzamide. The rate of amide hydrolysis is significantly accelerated in both strongly acidic and strongly basic conditions.[1][2] To maintain the integrity of the compound, it is strongly recommended to work within a neutral pH range of 6-8.[1][2] The use of a suitable buffer system, such as a phosphate buffer, is crucial for maintaining a stable pH throughout your experiment.[1]

Q3: Is N-(2-aminophenyl)-4-methylbenzamide sensitive to light?

A3: Yes. Compounds that contain aromatic amine and anilide functionalities often exhibit photosensitivity.[1] Exposure to light, particularly UV light, can induce photodegradation, which may proceed through oxidative pathways.[1][2] Therefore, it is imperative to protect solutions from light by using amber glass vials or by ensuring the experimental setup is shielded from direct light sources.[1][2]

Q4: What is the impact of temperature on the stability of this compound in solution?

A4: As with most chemical reactions, elevated temperatures will accelerate the rates of both hydrolysis and oxidation.[1] For short-term storage and general experimental use, solutions should be kept at controlled room temperature or, preferably, under refrigerated conditions (2-8 °C).[1][2] For long-term storage, freezing the solution may be an option, but it is essential to first conduct a freeze-thaw stability study to ensure the compound does not degrade or precipitate upon cycling.

Q5: What is the expected solubility of N-(2-aminophenyl)-4-methylbenzamide?

A5: The molecular structure, with its two aromatic rings, suggests a predominantly hydrophobic character. Consequently, N-(2-aminophenyl)-4-methylbenzamide is expected to be poorly soluble in purely aqueous solutions like water or phosphate-buffered saline (PBS).[3] It exhibits better solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile.[3] For aqueous studies, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous buffer, ensuring the final DMSO concentration is low enough not to interfere with the experiment.

Section 2: Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis

  • Observation: Your HPLC chromatogram shows a rapid decrease in the main peak area for N-(2-aminophenyl)-4-methylbenzamide, accompanied by the emergence of one or more new peaks over a short period.

  • Causality: This is the classic sign of degradation. The new peaks are likely the hydrolysis products (2-aminobenzoic acid and 4-methylaniline) or various oxidation products. The primary culprits are almost always improper pH, exposure to light, or elevated temperature.

  • Troubleshooting Workflow:

Problem Observation: Rapid Purity Loss / Extra Peaks Check_pH Is the solution pH outside the 6-8 range? Problem->Check_pH Check_Light Was the solution exposed to light? Check_pH->Check_Light No Sol_pH Action: Prepare fresh solution in a suitable buffer (e.g., PBS pH 7.4). Check_pH->Sol_pH Yes Check_Temp Was the solution stored above 8°C? Check_Light->Check_Temp No Sol_Light Action: Store and handle solution in amber vials, protected from light. Check_Light->Sol_Light Yes Check_Solvent Are solvents/reagents high purity? Check_Temp->Check_Solvent No Sol_Temp Action: Store solution at 2-8°C. Prepare fresh as needed. Check_Temp->Sol_Temp Yes Sol_Solvent Action: Use HPLC-grade solvents. Consider a chelating agent (EDTA) if metal contamination is suspected. Check_Solvent->Sol_Solvent Yes LCMS Further Analysis: Use LC-MS to identify degradant masses (e.g., m/z 137 and 107 for hydrolysis). Check_Solvent->LCMS No / Issue Persists Resolution Re-analyze sample. Problem should be resolved. Sol_pH->Resolution Sol_Light->Resolution Sol_Temp->Resolution Sol_Solvent->Resolution

Caption: Troubleshooting workflow for purity loss of N-(2-aminophenyl)-4-methylbenzamide.

Issue 2: Solution Develops a Yellow or Brown Color Over Time

  • Observation: An initially colorless or off-white solution of the compound gradually turns yellow or brown upon standing.

  • Causality: This discoloration is a strong indicator of oxidation of the 2-amino group, leading to the formation of colored chromophoric degradation products.[2] This process is often accelerated by exposure to atmospheric oxygen and light.

  • Corrective Actions:

    • Use Deoxygenated Solvents: Before preparing your solution, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Prepare the solution and store the final aliquot in a vial that has been flushed with an inert gas.

    • Prepare Fresh: Due to this sensitivity, it is best practice to prepare solutions fresh before each experiment and avoid long-term storage of diluted aqueous solutions.

Issue 3: Inconsistent Results in Stability Studies

  • Observation: You are obtaining high variability and poor reproducibility in your stability-indicating assays.

  • Causality: Inconsistent results often stem from subtle, uncontrolled variables in the experimental setup. These can include minor fluctuations in pH, inconsistent exposure to ambient light, temperature variations between samples, or contamination from metal ions which can catalyze degradation.[1]

  • Optimization Strategy:

    • Standardize pH Control: Always use a calibrated pH meter and a well-characterized buffer system. Do not rely on unbuffered water.

    • Standardize Environmental Conditions: Ensure all samples (including controls) are handled identically. If one sample is on the benchtop, they all should be. Use amber vials for all samples consistently.

    • Verify Temperature Control: Use calibrated incubators or water baths. Ensure there are no "hot spots" in your storage area.

    • Ensure Reagent Purity: Use high-purity, HPLC-grade water and solvents. If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA, but first verify its compatibility with your downstream analysis.[1]

Section 3: Experimental Protocols

These protocols provide a validated starting point for your stability assessments. Forced degradation studies are essential for developing and validating analytical methods that can accurately separate the active compound from any potential degradation products.[4][5][6]

Protocol 3.1: Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-(2-aminophenyl)-4-methylbenzamide in HPLC-grade acetonitrile.[1]

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of HPLC-grade water.

    • Acidic Hydrolysis: 0.1 N HCl. Incubate at 60°C.[1]

    • Basic Hydrolysis: 0.1 N NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature, protected from light.[1][4]

    • Thermal Degradation: HPLC-grade water. Incubate at 70°C in the dark.[1]

    • Photolytic Degradation: HPLC-grade water in a clear quartz cuvette. Expose to a calibrated light source (e.g., UV lamp at 254 nm). Wrap a control sample in aluminum foil and keep it alongside.[1][2]

  • Sample Collection & Quenching: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid-stressed samples, neutralize with an equivalent amount of 0.1 N NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Protocol 3.2).

Data Summary: Expected Outcomes of Forced Degradation

Stress ConditionExpected Degradation LevelPrimary Degradation Products
0.1 N HCl, 60°CSignificant2-Aminobenzoic acid, 4-Methylaniline
0.1 N NaOH, 60°CSignificant2-Aminobenzoic acid, 4-Methylaniline
3% H₂O₂, RTModerateVarious oxidized species
70°C HeatModerateHydrolysis and oxidation products
UV/Visible LightModeratePrimarily oxidation products

Protocol 3.2: Stability-Indicating HPLC-UV Method

This method provides a robust starting point for separating N-(2-aminophenyl)-4-methylbenzamide from its primary degradation products.

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: To be determined by a UV scan of the parent compound (a PDA detector is ideal for this).

  • Injection Volume: 10 µL.[1]

Method Validation Principle: A successful stability-indicating method is one where the chromatograms from the forced degradation study show complete baseline separation between the intact parent peak and all degradant peaks. This confirms the method's specificity.[5][6]

References

  • BenchChem. (n.d.). Minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • BenchChem. (n.d.). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.
  • Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • BenchChem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • Maheswaran, R. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from a relevant pharmaceutical industry resource.
  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • Inxight Drugs. (n.d.). N-(2-AMINOPHENYL)-4-METHOXYBENZAMIDE. Retrieved from [Link].

  • Berger, M. R., et al. (1988). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. Retrieved from [Link].

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. Retrieved from [Link].

  • Zhou, N., et al. (2008). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link].

  • BenchChem. (n.d.). Quantitative Analysis of 4-amino-N-(2-chlorophenyl)benzamide using High-Performance Liquid Chromatography.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of N-(4-aminophenyl)-2,2-dimethylpropanamide with Reference Standards.
  • Mrhar, A., et al. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from a relevant chemistry journal archive.
  • U.S. Environmental Protection Agency. (n.d.). 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link].

  • Wang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(4-aminophenyl)- (CAS 17625-83-1). Retrieved from [Link].

  • Nanita, S. C., Kaldon, L. G., & Bailey, D. L. (n.d.).
  • Skidan, I., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved from [Link].

Sources

Validation & Comparative

A Comparative Guide to the Elemental Analysis Validation of N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of elemental analysis for the pharmaceutical intermediate, N-(2-aminophenyl)-4-methylbenzamide. It is designed for researchers, scientists, and drug development professionals who require robust analytical data to ensure the purity, identity, and consistency of their materials. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and compare the technique against other common analytical methods.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a fundamental technique for characterizing pure organic compounds. For a given chemical structure, the theoretical weight percentages of its constituent elements can be calculated. Experimental determination of these percentages provides a direct measure of a compound's purity and serves as a crucial identity check. In the context of drug development, this analysis is vital for:

  • Confirming the identity of newly synthesized batches of active pharmaceutical ingredients (APIs) and intermediates.

  • Assessing the purity of the compound and identifying potential deviations from the expected elemental composition.

  • Providing essential data for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA).

N-(2-aminophenyl)-4-methylbenzamide, with the molecular formula C14H14N2O, has a theoretical elemental composition that serves as the benchmark for this analysis.[1]

Theoretical Elemental Composition of N-(2-aminophenyl)-4-methylbenzamide (C14H14N2O)

ElementAtomic WeightNumber of AtomsTotal WeightWeight Percentage (%)
Carbon (C)12.01114168.15474.31
Hydrogen (H)1.0081414.1126.24
Nitrogen (N)14.007228.01412.38
Oxygen (O)15.999115.9997.07
Total 226.279 100.00

Note: The molecular weight of N-(2-aminophenyl)-4-methylbenzamide is 226.27 g/mol .[1][2]

Validation of the Elemental Analysis Method

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[3][5][6]

Key Validation Parameters

The following parameters are essential for validating an elemental analysis method for N-(2-aminophenyl)-4-methylbenzamide:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For elemental analysis, this means demonstrating that the method accurately measures the C, H, and N content of N-(2-aminophenyl)-4-methylbenzamide without interference from potential impurities.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by analyzing a certified reference standard of N-(2-aminophenyl)-4-methylbenzamide.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Experimental Workflow for Validation

The following diagram illustrates the logical flow of the validation process for the elemental analysis of N-(2-aminophenyl)-4-methylbenzamide.

Elemental_Analysis_Validation_Workflow cluster_Preparation Preparation Phase cluster_Evaluation Evaluation & Reporting Phase Define_Validation_Protocol Define Validation Protocol (Based on ICH Q2(R1)) Procure_Reference_Standard Procure Certified Reference Standard (CRS) of N-(2-aminophenyl)-4-methylbenzamide Define_Validation_Protocol->Procure_Reference_Standard Requires Instrument_Qualification Instrument Qualification (IQ/OQ/PQ) Define_Validation_Protocol->Instrument_Qualification Requires Specificity_Assessment Specificity Assessment Instrument_Qualification->Specificity_Assessment Accuracy_Study Accuracy Study (Analysis of CRS) Specificity_Assessment->Accuracy_Study Precision_Study Precision Study (Repeatability & Intermediate) Accuracy_Study->Precision_Study Robustness_Study Robustness Study Precision_Study->Robustness_Study Data_Analysis Data Analysis & Statistical Evaluation Robustness_Study->Data_Analysis Acceptance_Criteria Compare Against Pre-defined Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Generate Validation Report Acceptance_Criteria->Validation_Report

Caption: Logical workflow for the validation of the elemental analysis method.

Detailed Experimental Protocol: CHN Combustion Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds is high-temperature combustion analysis, often performed using a CHN analyzer.[7][8][9]

Principle of CHN Combustion Analysis

The sample is combusted in a high-temperature furnace (around 1000°C) in the presence of pure oxygen.[7][9] This process, known as flash combustion, converts the carbon in the sample to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx).[7][10] The combustion products are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to N2.[7] The resulting mixture of CO2, H2O, and N2 is separated, and the amount of each gas is determined by a thermal conductivity detector.[9][10]

CHN_Analyzer_Workflow Sample Sample Weighing (in Tin Capsule) Combustion Combustion Furnace (~1000°C with O₂) Sample->Combustion Introduction Reduction Reduction Furnace (Heated Copper) Combustion->Reduction CO₂, H₂O, N₂, NOx Separation Gas Separation (Chromatographic Column) Reduction->Separation CO₂, H₂O, N₂ Detection Thermal Conductivity Detector (TCD) Separation->Detection Separated Gases Data Data Acquisition & Processing Detection->Data Electrical Signal

Caption: Simplified workflow of a CHN combustion analyzer.

Step-by-Step Validation Protocol

1. Instrument and Reagents

  • Instrument: A calibrated CHN elemental analyzer.

  • Reagents: High-purity oxygen and helium, certified reference standards (e.g., acetanilide, sulfanilamide) for calibration, and a certified reference standard of N-(2-aminophenyl)-4-methylbenzamide.

  • Apparatus: Microbalance, tin capsules.

2. Instrument Calibration

  • Calibrate the instrument using a well-characterized, stable organic standard with a known elemental composition (e.g., acetanilide).

  • Perform a multi-point calibration by analyzing different weights of the standard to ensure linearity.

3. Specificity

  • Analyze a blank tin capsule to ensure no contribution to the C, H, and N readings.

  • Analyze the N-(2-aminophenyl)-4-methylbenzamide sample. The results should be consistent with the theoretical values and free from interferences.

4. Accuracy

  • Accurately weigh and analyze the certified reference standard of N-(2-aminophenyl)-4-methylbenzamide at least three times.

  • The mean of the experimental values should be within a pre-defined acceptance criterion (e.g., ±0.3%) of the theoretical values.

5. Precision (Repeatability)

  • Perform at least six independent analyses of a homogeneous sample of N-(2-aminophenyl)-4-methylbenzamide on the same day, by the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) for the C, H, and N percentages. The RSD should be within an acceptable limit (e.g., ≤ 2%).

6. Precision (Intermediate)

  • Repeat the precision study on a different day with a different analyst.

  • The results should be comparable to the repeatability results, demonstrating the method's consistency over time and with different operators.

7. Robustness

  • Introduce small, deliberate variations to the method parameters, such as:

    • Slight changes in the combustion furnace temperature.

    • Variations in the carrier gas flow rate.

  • Analyze the N-(2-aminophenyl)-4-methylbenzamide sample under these modified conditions and assess the impact on the results. The results should remain within the acceptance criteria.

Data Summary Table for Validation

Validation ParameterExperimentAcceptance CriteriaHypothetical Result
Specificity Analysis of blank and sampleNo interference from blankPass
Accuracy Analysis of CRS (n=3)Mean value ±0.3% of theoreticalC: 74.25%, H: 6.20%, N: 12.41% (Pass)
Precision (Repeatability) 6 independent analysesRSD ≤ 2%C: 0.5%, H: 0.8%, N: 0.6% (Pass)
Precision (Intermediate) Different day, different analystComparable to repeatabilityPass
Robustness Varied furnace temperatureResults within acceptance criteriaPass

Comparison with Alternative Analytical Techniques

While elemental analysis is a powerful tool for purity and identity confirmation, it is often used in conjunction with other analytical techniques for a comprehensive characterization of pharmaceutical compounds.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis (CHN) Combustion and detection of resulting gasesElemental composition (%C, %H, %N)Direct measure of purity, high precision, small sample sizeDoes not identify specific impurities, assumes 100% combustion
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity (area %), quantification of impuritiesHigh sensitivity, can separate and quantify impuritiesRequires reference standards for impurity identification, indirect purity measurement
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysisPurity, impurity identification, molecular weight confirmationProvides structural information on impurities, high sensitivityMore complex instrumentation, semi-quantitative without standards
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic fieldStructural elucidation, confirmation of identity, quantitative analysis (qNMR)Provides detailed structural information, can be quantitativeLower sensitivity than other methods, requires deuterated solvents
Inductively Coupled Plasma (ICP) Methods (ICP-OES, ICP-MS) Atomization and excitation/ionization in plasmaQuantification of elemental impurities (heavy metals, catalysts)[11][12][13][14]Very low detection limits for metals, multi-element analysis[11][13]Not suitable for C, H, N analysis of the main compound

The choice of analytical technique depends on the specific information required. For routine quality control of N-(2-aminophenyl)-4-methylbenzamide, a combination of elemental analysis and HPLC is often employed to provide a comprehensive assessment of purity and impurity profile.

Conclusion

The validation of elemental analysis for N-(2-aminophenyl)-4-methylbenzamide is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. By following the principles outlined in ICH Q2(R1) and employing a robust experimental protocol, researchers can generate reliable data to support their drug development programs. While elemental analysis provides a direct measure of purity, a multi-faceted approach utilizing complementary techniques such as HPLC and LC-MS is recommended for a complete characterization of the compound.

References

  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. (2021, March 9). USP <232> Elemental Impurities Limits. [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Wikipedia. (n.d.). Combustion analysis. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • University of Illinois. (n.d.). CHN | School of Chemical Sciences. [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. [Link]

  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. [Link]

  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]

  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]

  • LookChem. (n.d.). Benzamide,N-(2-aminophenyl)-4-[[[4-(4-morpholinyl)phenyl]amino]methyl]-. [Link]

  • Journal of Chemistry and Technologies. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Benzamide, N-(4-aminophenyl)-. [Link]

  • Almac. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]

  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

Sources

UV-Vis Absorption Spectra Comparison of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzamide derivatives represent a foundational class of pharmacophores in medicinal chemistry, serving as structural backbones for antipsychotics, PARP inhibitors, and HDAC inhibitors. Ultraviolet-Visible (UV-Vis) spectroscopy is a critical, non-destructive analytical tool used to probe the electronic structures, conjugation states, and substituent effects of these molecules during drug development and quality control[1].

This guide provides an objective, data-driven comparison of the UV-Vis absorption profiles of unsubstituted benzamide and three key derivatives: p-aminobenzamide, p-nitrobenzamide, and salicylamide (o-hydroxybenzamide).

Mechanistic Grounding: Causality of Spectral Shifts

The UV-Vis spectrum of a molecule is dictated by its electronic transitions, primarily


 (non-bonding to anti-bonding) and 

(bonding to anti-bonding) transitions. In benzamide derivatives, the core aromatic ring is conjugated with the amide carbonyl group. Altering the substituents on the benzene ring fundamentally changes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, leading to distinct spectral shifts[2].
  • Unsubstituted Benzamide (The Baseline): The parent molecule exhibits two primary absorption bands in aqueous or methanolic solutions: the

    
     band at ~196 nm and the 
    
    
    
    band at ~225–227 nm[3]. These are characteristic of the
    
    
    transitions of the conjugated benzenoid system.
  • Electron-Donating Groups (p-Aminobenzamide): The addition of an amino group at the para position introduces a strong auxochromic effect. The nitrogen's lone pair donates electron density into the aromatic

    
    -system via resonance. This destabilizes the HOMO, narrowing the HOMO-LUMO gap and causing a significant bathochromic (red) shift  to approximately 285–293 nm[4].
    
  • Electron-Withdrawing Groups (p-Nitrobenzamide): The nitro group is a strong electron-withdrawing group (EWG) that extends the

    
    -conjugation of the system. This extended delocalization stabilizes the excited state (LUMO), resulting in a broad, high-intensity absorption band spanning 270–307 nm[2].
    
  • Intramolecular Hydrogen Bonding (Salicylamide): The hydroxyl group at the ortho position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide. This interaction locks the molecule into a rigid, planar conformation, enhancing orbital overlap. Consequently, salicylamide exhibits dual absorption maxima at ~235 nm and ~302 nm[5].

G A Benzamide Core λmax: ~227 nm B Addition of EDG (e.g., -NH2) A->B C Addition of EWG (e.g., -NO2) A->C D Ortho-Substitution (e.g., -OH) A->D E HOMO Energy Raised Bathochromic Shift (~293 nm) B->E F Extended π-Conjugation Broad Shift (~270-307 nm) C->F G Intramolecular H-Bonding Dual Maxima (~235, 302 nm) D->G

Electronic substituent effects on benzamide UV-Vis absorption spectra.

Quantitative Data Comparison

The table below summarizes the experimentally observed UV-Vis absorption maxima (


) and the primary structural drivers for each derivative.
DerivativeSubstituent TypePrimary

(nm)
Secondary

(nm)
Spectral Shift vs. BenzamideKey Mechanistic Driver
Benzamide None (Baseline)~227~196N/AStandard

conjugation[3].
Salicylamide o-OH (H-Bonding)~302~235BathochromicPlanarization via intramolecular H-bonding[5].
p-Aminobenzamide p-NH

(EDG)
~293-Strong BathochromicAuxochromic resonance donation[4].
p-Nitrobenzamide p-NO

(EWG)
~271–307-Broad BathochromicExtended

-system delocalization[2].

Note: Exact


 values may vary slightly (±2-3 nm) depending on solvent polarity (solvatochromism) and pH, which dictates the protonation state of the functional groups.

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, UV-Vis measurements must follow a self-validating workflow. The following protocol outlines the optimal methodology for acquiring high-fidelity spectra of benzamide derivatives[1].

Materials & Instrumentation
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or equivalent) capable of scanning 200–400 nm.

  • Cuvettes: Matched quartz cuvettes (1 cm path length). Expert Insight: Glass or plastic cuvettes must be avoided as they absorb strongly below 340 nm, which will mask the critical

    
     bands of benzamides.
    
  • Solvent: HPLC-grade Methanol or ultra-pure water. Methanol is preferred for nitro- and hydroxyl-derivatives due to better solubility and a favorable UV cutoff (~205 nm).

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve accurately weighed solid derivative in the chosen solvent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Dilute the stock solution to a working concentration of 10–50 µg/mL. Expert Insight: The concentration must be optimized so that the maximum absorbance remains between 0.1 and 1.0 Absorbance Units (AU). Values above 1.0 AU deviate from the linear dynamic range of the Beer-Lambert law due to detector saturation and stray light artifacts.

  • Instrument Calibration (Blanking): Fill both the reference and sample quartz cuvettes with the pure solvent. Run a baseline scan from 400 nm down to 200 nm and zero the instrument. This subtracts solvent absorbance and cuvette optical discrepancies.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the working solution. Scan the sample from 400 nm to 200 nm at a scan rate of 300 nm/min with a 1 nm data interval.

  • Data Validation: Verify that the baseline at 400 nm is flat and near zero. Record the

    
     and calculate the molar absorptivity (
    
    
    
    ) using the Beer-Lambert law (
    
    
    ).

Workflow S1 1. Solvent Prep (Quartz Cuvettes) S2 2. Serial Dilution (Target: 0.1-1.0 AU) S1->S2 S3 3. Baseline Zeroing (200-400 nm Scan) S2->S3 S4 4. Spectral Scan (1 nm Resolution) S3->S4 S5 5. Data Analysis (Beer-Lambert Law) S4->S5

Step-by-step experimental workflow for UV-Vis spectral acquisition.

Conclusion

The UV-Vis absorption spectra of benzamide derivatives provide immediate, quantifiable insights into their electronic environments. Unsubstituted benzamide absorbs deeply in the UV region (~227 nm)[3]. However, strategic substitutions—whether through electron donation (p-amino), electron withdrawal (p-nitro), or conformational locking via hydrogen bonding (salicylamide)—consistently push the absorption maxima toward the near-UV/visible boundary (270–307 nm)[2][4][5]. Understanding these shifts is paramount for researchers utilizing UV-HPLC for drug quantification or designing photo-responsive benzamide probes.

References

  • Binti Abdul Latiff, A., et al. "Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy." Crystals, 2020, 10(5), 348. Available at: [Link]

  • National Center for Biotechnology Information. "Salicylamide | C7H7NO2 | CID 5147." PubChem Database. Available at: [Link]

  • Evans, S. A., et al. "p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases." PubMed, 1982. Available at: [Link]

  • Ristovska, N., et al. "Spectrophotometric Monitoring of the Oxidation of Thiobenzamide." Knowledge International Journal, Vol. 73.3. Available at: [Link]

Sources

Structural Confirmation of N-(2-aminophenyl)-4-methylbenzamide: A Comparative Guide to SC-XRD, PXRD, and 2D-NMR

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why 3D Conformation Matters

N-(2-aminophenyl)-4-methylbenzamide is a highly significant pharmacophore, frequently utilized as a zinc-binding group (ZBG) precursor in the rational design of Class I Histone Deacetylase (HDAC) inhibitors . The biological efficacy of these targeted therapeutics relies entirely on the precise spatial orientation of the ortho-amino group relative to the amide carbonyl.

While routine analytical techniques (1D


H/

C NMR, FT-IR, and LC-MS) are excellent for confirming 2D connectivity and molecular weight, they cannot unambiguously define the absolute solid-state conformation, crystallographic packing, or the intricate intra/intermolecular hydrogen-bonding networks. To achieve absolute structural certainty, drug development professionals must rely on advanced diffraction techniques.

Methodological Showdown

To establish a rigorous structural profile for N-(2-aminophenyl)-4-methylbenzamide, we compare three distinct analytical approaches:

  • Single-Crystal X-ray Diffraction (SC-XRD): The definitive "gold standard" for obtaining absolute atomic coordinates and exact bond geometries.

  • Powder X-ray Diffraction (PXRD): The high-throughput screener used to validate that the single crystal is representative of the bulk synthesized batch.

  • 2D-NMR (NOESY): The solution-state proxy used to observe transient conformational dynamics.

Below is the logical workflow mapping the integration of these techniques.

Workflow Start Synthesized API N-(2-aminophenyl)-4-methylbenzamide Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Thermodynamic Control Bulk Bulk Powder Precipitation Start->Bulk Kinetic Control Sol Dissolution in Deuterated Solvent Start->Sol Solvation SCXRD SC-XRD Data Collection (Mo Kα, 100K) Cryst->SCXRD PXRD PXRD Screening (Cu Kα, 298K) Bulk->PXRD NMR 2D-NMR (NOESY) Solution State Sol->NMR Solve Structure Solution (SHELXT / SHELXL) SCXRD->Solve Phase Phase Purity & Polymorph ID PXRD->Phase Conf Transient Solution Conformation NMR->Conf Final Unambiguous 3D Structural Confirmation Solve->Final Absolute Coordinates Phase->Final Bulk Validation Conf->Final Solution Correlation

Workflow for the 3D structural confirmation of N-(2-aminophenyl)-4-methylbenzamide.

Experimental Protocols & Causality

Protocol A: SC-XRD (The Gold Standard)

1. Thermodynamic Crystallization: Dissolve 50 mg of synthesized N-(2-aminophenyl)-4-methylbenzamide in 2 mL of an ethyl acetate/hexane mixture (1:1 v/v). Pierce the vial cap with a narrow needle and allow slow evaporation at 298 K for 48–72 hours.

  • Causality: Slow evaporation maintains the solution near the metastable zone, favoring the thermodynamic growth of a single, defect-free macroscopic crystal rather than the kinetic precipitation of microcrystalline powder.

2. Cryogenic Data Collection: Select a pristine, block-shaped crystal (approx.


 mm) using polarized light microscopy. Mount it on a diffractometer equipped with a Mo 

microfocus source (

Å) and cool to 100 K via a nitrogen cryostream .
  • Causality: Cryocooling suppresses atomic thermal vibrations (reducing the Debye-Waller factor). This dramatically enhances the intensity of high-angle reflections, improving the overall resolution of the electron density map and allowing for the precise location of the amine and amide hydrogen atoms.

3. Phase Solution and Refinement: Process the diffraction frames to extract intensities. Solve the phase problem using the dual-space algorithm in SHELXT . Refine the atomic model using full-matrix least-squares on


 via SHELXL .
  • Self-Validating System: The refinement is internally validated by the

    
     factor and Goodness-of-Fit (GooF). An 
    
    
    
    and a GooF approaching 1.0 mathematically confirms that the calculated structural model perfectly mirrors the experimental electron density.
Protocol B: PXRD (The Bulk Screener)

1. Sample Preparation: Gently grind 20 mg of the bulk synthesized powder using an agate mortar and pestle to achieve a uniform particle size (1–10


m). Pack evenly into a zero-background silicon holder.
  • Causality: Uniform, fine particle sizes ensure random crystallite orientation, mitigating "preferred orientation" artifacts that can artificially skew diffraction peak intensities .

2. Data Acquisition & Pattern Matching: Scan from


 to 

using a Cu

source (

Å). Overlay the experimental diffractogram with the simulated powder pattern generated from the SC-XRD .cif file.
  • Self-Validating System: A 1:1 peak match confirms that the single crystal analyzed in Protocol A is structurally representative of the entire bulk batch, ruling out polymorphic impurities.

Protocol C: 2D-NMR (Solution-State Proxy)

1. Acquisition & Analysis: Dissolve 10 mg of the compound in 0.5 mL of DMSO-


. Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Identify through-space cross-peaks between the amide proton and the ortho-amine protons.
  • Causality: NOESY relies on the Nuclear Overhauser Effect to identify protons within ~5 Å of each other. However, because DMSO is a strong hydrogen-bond acceptor, it often disrupts intramolecular hydrogen bonds, meaning the solution-state conformation may differ significantly from the solid-state biologically active conformation.

Comparative Data Synthesis

To objectively evaluate the performance of each technique for the structural confirmation of N-(2-aminophenyl)-4-methylbenzamide, refer to the quantitative comparison table below:

Performance MetricSC-XRD (Primary Method)PXRD (Alternative 1)2D-NMR (Alternative 2)
Spatial Resolution ~0.75 Å (Atomic level)> 2.0 Å (Bulk averaging)~5.0 Å (NOE upper limit)
Sample Requirement 0.1 – 0.5 mg (Single crystal)10 – 50 mg (Fine powder)5 – 15 mg (Dissolved)
Data Acquisition Time 2 – 24 hours0.5 – 2 hours1 – 4 hours
Primary Output Absolute 3D coordinates, exact bond lengths, & H-bond metricsBulk phase purity & unit cell parametersSolution-state proton spatial proximity
Conformational State Solid-state (Rigid)Solid-state (Rigid)Solution-state (Dynamic)
Self-Validation Metric

factor & GooF
Simulated vs. Experimental matchCross-peak integration

Conclusion

For the rigorous structural confirmation of complex benzamides like N-(2-aminophenyl)-4-methylbenzamide, SC-XRD remains the undisputed gold standard . While 2D-NMR provides valuable insights into solution-state dynamics and PXRD is indispensable for confirming bulk phase purity, only SC-XRD delivers the absolute atomic coordinates and hydrogen-bonding metrics required to confidently advance a pharmacophore through the drug development pipeline.

References

  • Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy. Taylor & Francis. URL:[Link]

  • Single Crystal X-Ray Structure Determination. Improved Pharma. URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. PMC - NIH. URL:[Link]

  • SHELX. Wikipedia. URL: [Link]

  • X-ray crystallography. Wikipedia. URL: [Link]

biological efficacy comparison of methyl-substituted benzamides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate the success or failure of a lead compound in drug discovery. The benzamide scaffold is a privileged structure in medicinal chemistry, but it is the strategic placement of methyl substitutions that often unlocks its full therapeutic potential. By altering steric bulk, modulating lipophilicity (LogP), and shifting the electronic distribution of the aromatic ring, methyl-substituted benzamides demonstrate remarkable versatility across diverse biological targets.

This technical guide provides an objective, data-driven comparison of the biological efficacy of methyl-substituted benzamides, supported by mechanistic rationales and self-validating experimental protocols.

Quantitative Efficacy Profiles

To objectively compare the performance of methyl-substituted benzamides, we must evaluate their half-maximal inhibitory concentrations (


) and target specificities across different therapeutic domains. The table below synthesizes quantitative data from recent biological evaluations.
Compound ClassPrimary Target / PathwayBiological EfficacyKey Structure-Activity Relationship (SAR) Observation
Nitro/Methyl-Benzamides iNOS (Anti-inflammatory)

= 3.7 – 5.3 µM
Methyl groups optimize the polarizability and orientation of the molecule within the iNOS binding pocket, preventing NO production[1].
Benzyl Benzamides CETP (Cardiovascular)

= 1.3 µM (82.2% inhibition at 10 µM)
Methyl substitution on the benzyl ring directs the molecule deeper into the hydrophobic cleft of the CETP enzyme[2].
4-(Arylaminomethyl)benzamides EGFR (Tyrosine Kinase)91% – 92% inhibition at 10 nMThe flexible methyl-benzamide linker bypasses bulk residues (e.g., T315I mutant), optimizing hydrogen bonding in the kinase hinge region[3].

Mechanistic Rationale & Logical Relationships

The biological efficacy of these compounds is not accidental; it is driven by precise molecular interactions. For instance, in the context of anti-inflammatory applications, methyl-benzamides do not merely scavenge free radicals; they actively disrupt the upstream signaling cascade. By inhibiting the expression of the inducible nitric oxide synthase (iNOS) enzyme at the mRNA level, these compounds shut down the production of Nitric Oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS) ()[1].

MOA LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB INOS iNOS Transcription NFKB->INOS NO NO Production INOS->NO DRUG Methyl-Benzamide DRUG->INOS Blocks Expression

Fig 1. Mechanistic pathway of NO inhibition by methyl-benzamides in LPS-stimulated macrophages.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the experimental workflows used to evaluate these compounds must be designed as self-validating systems. This means integrating orthogonal checks and internal controls directly into the protocol to eliminate false positives.

Protocol A: In Vitro Anti-inflammatory Assay (NO Production)

This protocol evaluates the inhibitory capacity of benzamides on LPS-induced NO production in RAW264.7 macrophages ()[4].

  • Cell Seeding & Synchronization : Seed RAW264.7 cells at

    
     cells/well in a 96-well plate and incubate overnight in serum-free media.
    
    • Causality: Serum starvation synchronizes the cell cycle, reducing baseline metabolic noise and ensuring a uniform response to the inflammatory stimulus.

  • Co-treatment : Treat cells concurrently with 1 µg/mL LPS and varying concentrations of the methyl-benzamide derivative (1 µM to 50 µM).

    • Causality: Co-treatment assesses the preventive inhibition of the NF-κB pathway rather than attempting to reverse already-translated iNOS proteins.

  • Griess Reaction (Primary Readout) : After 24 hours, transfer 50 µL of the supernatant to a new plate, add 50 µL of Griess reagent, and measure absorbance at 540 nm to quantify nitrite (a stable NO metabolite).

  • Orthogonal Viability Check (Self-Validation) : Immediately perform an MTT assay on the remaining cells in the original plate.

    • Causality: This is a critical self-validating step. It proves that a reduction in NO is due to genuine iNOS inhibition, rather than the compound simply being cytotoxic and killing the macrophages.

Protocol B: High-Throughput Tyrosine Kinase (EGFR) Inhibition Assay

This workflow assesses the anticancer efficacy of 4-(arylaminomethyl)benzamides against the EGFR kinase domain ()[3].

  • Enzyme-Drug Pre-incubation : Incubate recombinant EGFR with the benzamide derivative for 30 minutes at room temperature.

    • Causality: Many benzamides act as slow-binding inhibitors. Pre-incubation allows the drug-enzyme complex to reach thermodynamic equilibrium before the competing substrate is introduced.

  • Kinase Reaction Initiation : Add the peptide substrate and ATP at a concentration exactly equal to its apparent

    
    .
    
    • Causality: Setting [ATP] =

      
       ensures the assay is highly sensitive to competitive inhibitors. Using saturating ATP levels would outcompete the drug, yielding false negatives.
      
  • Quenching & Detection : Stop the reaction by adding EDTA (to chelate the

    
     cofactor) and measure the output via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
    
  • Quality Control (Self-Validation) : Calculate the Z'-factor using a staurosporine positive control and a DMSO-only vehicle control. A Z'-factor > 0.5 validates the assay's robustness.

Workflow Prep Compound Preparation Incubate Target Incubation (EGFR + Drug) Prep->Incubate ATP ATP Addition (at Km) Incubate->ATP Quench Reaction Quench (EDTA) ATP->Quench Read TR-FRET Detection Quench->Read QC Z'-Factor Validation Read->QC

Fig 2. Self-validating high-throughput workflow for evaluating EGFR kinase inhibition.

References

  • Tumer, T. B., et al. (2017). "Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity." International Immunopharmacology, 43, 129-139. URL:[Link]

  • Abu Khalaf, R., et al. (2017). "Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors." Archiv Der Pharmazie, 350(12). URL:[Link]

  • Kucinska, M., et al. (2019). "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." Molecules, 24(8), 1510. URL:[Link]

Sources

Analytical Differentiation of N-(2-aminophenyl)-4-methylbenzamide from Bis-Acylated Byproducts: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis of N-(2-aminophenyl)benzamide derivatives is a critical transformation in medicinal chemistry, primarily because this structural motif serves as a highly effective zinc-binding group (ZBG) in Class I Histone Deacetylase (HDAC) inhibitors[1],[2].

However, synthesizing the target N-(2-aminophenyl)-4-methylbenzamide via the direct acylation of o-phenylenediamine (OPD) with 4-methylbenzoyl chloride presents a notorious synthetic challenge. While the first acylation theoretically reduces the electron density of the aromatic ring, the proximity of the second amine (ortho-effect) and the high reactivity of acyl chlorides frequently lead to consecutive reactions. This results in a statistical mixture containing the unreacted starting material, the desired mono-acylated product, and the stubborn N,N'-bis(4-methylbenzoyl)-1,2-phenylenediamine byproduct[3].

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating analytical framework to unequivocally distinguish the mono-acylated target from its bis-acylated counterpart using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ReactionPathway OPD o-Phenylenediamine (OPD) Reaction Acylation Reaction (Batch or Flow) OPD->Reaction Acyl 4-Methylbenzoyl Chloride (Acylating Agent) Acyl->Reaction Mono Target: Mono-acylated N-(2-aminophenyl)-4-methylbenzamide Reaction->Mono k1 (Desired) Bis Byproduct: Bis-acylated N,N'-bis(4-methylbenzoyl)-1,2-phenylenediamine Reaction->Bis k2 (Over-reaction) Mono->Bis + Acyl Agent

Reaction pathway showing competitive mono- and bis-acylation of o-phenylenediamine.

Analytical Strategy 1: LC-MS Profiling

The Causality of Chromatographic Separation

LC-MS provides the most rapid method for differentiating these two molecules by exploiting their stark differences in basicity and lipophilicity.

  • Mono-acylated Target: Contains a free, basic primary amine (-NH₂). When subjected to an acidic mobile phase (e.g., 0.1% Formic Acid), this amine becomes protonated. The resulting charged species has minimal affinity for the hydrophobic alkyl chains of a C18 stationary phase, leading to a relatively short retention time (RT).

  • Bis-acylated Byproduct: Both nitrogen atoms are tied up as secondary amides. Because the lone pairs on the amide nitrogens are delocalized into the carbonyl groups via resonance, they are non-basic and do not protonate under standard acidic LC conditions. The molecule remains neutral and highly lipophilic (due to the two tolyl rings), resulting in strong retention on a C18 column and a significantly longer RT.

Step-by-Step LC-MS Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeOH (50:50) to prevent detector saturation.

  • Column Selection: Use a standard Reverse-Phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Promotes ionization).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Validation Check: Always run a blank (solvent only) before the sample to ensure no carryover of the highly sticky bis-acylated byproduct from previous runs.

  • Detection: Monitor in Positive Electrospray Ionization (ESI+) mode. Extract ion chromatograms (EIC) for m/z 227.1 (Mono) and m/z 345.2 (Bis).

Analytical Strategy 2: NMR Spectroscopy

The Causality of Spectral Symmetry

While LC-MS provides mass confirmation, ¹H-NMR provides definitive structural proof by interrogating the electronic symmetry of the molecules[1].

  • Mono-acylated Target (Asymmetric): The addition of a single acyl group breaks the inherent

    
     symmetry of the o-phenylenediamine core. This electronic desymmetrization causes the four protons on the central benzene ring to become magnetically inequivalent, yielding a complex, overlapping ABCD spin system in the aromatic region. Crucially, it features a broad singlet integrating to 2H (~4.5–5.5 ppm in DMSO-
    
    
    
    ) corresponding to the free primary amine.
  • Bis-acylated Byproduct (Symmetric): The addition of two identical acyl groups restores local symmetry (assuming rapid rotation around the C-N bonds on the NMR timescale). The central ring protons simplify into an AA'BB' spin system. The primary amine peak is entirely absent, replaced by two equivalent amide protons integrating to 2H (~9.8–10.2 ppm).

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve ~10 mg of the purified fraction in 0.6 mL of anhydrous DMSO-

    
    . Note: DMSO is preferred over CDCl₃ because it disrupts intermolecular hydrogen bonding, sharpening the crucial -NH and -NH₂ signals.
    
  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz or higher. Use a minimum of 16 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration.

  • Validation Check: Integrate the highly deshielded amide proton signal (~9.6 ppm). Set this integral to 1.00. If the sample is the pure mono-acylated product, the broad signal around 4.9 ppm must integrate cleanly to 2.00. If the amide signal integrates to 2.00 and the 4.9 ppm signal is missing, you have isolated the bis-acylated byproduct.

AnalyticalWorkflow Sample Crude Reaction Mixture LCMS LC-MS (C18 Column, 0.1% FA) Sample->LCMS NMR 1H-NMR (DMSO-d6) Sample->NMR MassMono m/z 227.1 [M+H]+ Early Elution (Polar) LCMS->MassMono MassBis m/z 345.2 [M+H]+ Late Elution (Non-polar) LCMS->MassBis NMRMono Asymmetric Aromatic NH2 Peak (~4.9 ppm) 1x Amide NH (~9.6 ppm) NMR->NMRMono NMRBis Symmetric Aromatic No NH2 Peak 2x Amide NH (~9.9 ppm) NMR->NMRBis

Analytical decision tree for differentiating mono-acylated and bis-acylated products.

Quantitative Data Summaries

Table 1: Physicochemical and LC-MS Comparison

PropertyN-(2-aminophenyl)-4-methylbenzamide (Target)N,N'-bis(4-methylbenzoyl)-1,2-phenylenediamine (Byproduct)
Chemical Formula C₁₄H₁₄N₂OC₂₂H₂₀N₂O₂
Exact Mass 226.11344.15
ESI-MS [M+H]⁺ m/z 227.1m/z 345.2
Relative Polarity High (Free primary amine)Low (Fully acylated, highly lipophilic)
Expected LC-MS RT Early Elution (e.g., ~1.8 min)Late Elution (e.g., ~3.9 min)

Table 2: Diagnostic ¹H-NMR Spectral Signatures (in DMSO-


) 
Functional GroupMono-acylated TargetBis-acylated Byproduct
Primary Amine (-NH₂) ~4.80 - 5.20 ppm (Broad singlet, 2H)Absent
Secondary Amide (-NH-CO-) ~9.60 ppm (Singlet, 1H)~9.90 - 10.20 ppm (Singlet, 2H)
Central Aromatic Ring Asymmetric multiplet (ABCD system)Symmetric multiplet (AA'BB' system)
Tolyl Methyl (-CH₃) ~2.35 ppm (Singlet, 3H)~2.35 ppm (Singlet, 6H)

References

  • Xu, Q., Liu, J. M., Yao, H., & Su, W. (2021). "Insight into Fundamental Rules of Phenylenediamines Selective Monoacylation by the Comparisons of Kinetic Characteristics in Microreactor." Bulletin of the Korean Chemical Society. 3

  • Wang, L., et al. (2025). "Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy." Taylor & Francis. 2

  • Marson, C. M., et al. (2015). "Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit." Journal of Medicinal Chemistry. 1

Sources

reference standards for N-(2-aminophenyl)-4-methylbenzamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct reference standard and analytical framework is the difference between a reproducible pharmacokinetic (PK) profile and failed preclinical validation.

N-(2-aminophenyl)-4-methylbenzamide, structurally classified as a benzamide derivative and widely known as DSK638 (CAS: 71255-53-3), is a highly selective Class I Histone Deacetylase (HDAC1/3) inhibitor. By inhibiting HDAC1/3 (IC50: 5–10 µM), DSK638 relieves transcriptional repression of the RECK gene, an endogenous inhibitor of matrix metalloproteinases (MMPs), thereby suppressing tumor metastasis[1],[2].

This guide provides an objective, data-driven comparison of DSK638 reference standard grades and establishes self-validating experimental workflows for its quantification and functional analysis.

Part 1: Comparative Analysis of DSK638 Reference Standards

When utilizing DSK638 as a calibrator in LC-MS/MS or as a positive control in pharmacodynamic (PD) assays, the grade of the material directly impacts assay fidelity. Trace impurities—such as unreacted 2-nitroaniline derivatives from the synthesis process—can cause severe ion suppression in mass spectrometry or off-target cytotoxicity in cell-based assays.

Table 1: Performance Comparison of DSK638 Reference Standard Grades
SpecificationCertified Reference Material (CRM)Analytical Standard (AS)Research Grade (RG)
Minimum Purity >99.5% (qNMR verified)>98.0% (HPLC/UV)>95.0%
Isotopic Standard Available (e.g., DSK638-d4 SIL-IS)Not typically availableNot available
Documentation ISO 17034 CoA, qNMR, LC-MS, Water contentStandard CoA (HPLC, MS)Basic NMR
Best Application GLP Bioanalysis, IND-enabling PK studiesRoutine in vitro assays, QC checksEarly-stage in vitro screening
Performance Impact Eliminates matrix-induced quantification errorsSufficient for relative quantificationHigh risk of MS ion suppression
Table 2: Pharmacological Comparison vs. Alternative Benzamides

To validate DSK638's performance, it is often benchmarked against other well-characterized benzamide HDAC inhibitors like Entinostat (MS-275).

CompoundPrimary TargetMechanism of ActionAnalytical Stability (Plasma)
DSK638 HDAC1/3Specific RECK induction & metastasis blockHigh (Stable at -80°C for >6 months)
Entinostat HDAC1/2/3Broad Class I inhibition, cell cycle arrestModerate (Prone to amide hydrolysis)

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in quality control metrics to instantly flag analytical failures.

Protocol 1: LC-MS/MS Quantification of DSK638 in Plasma (PK Assay)

This protocol aligns with the [3].

Step 1: Calibration and Spiking

  • Action: Spike blank plasma with DSK638 CRM (1–1000 ng/mL) and a Stable Isotope-Labeled Internal Standard (SIL-IS) at 50 ng/mL.

  • Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for any analyte loss during extraction or variations in ionization efficiency.

Step 2: Protein Precipitation (PPT)

  • Action: Add 3 volumes of cold Acetonitrile (MeCN) to 1 volume of spiked plasma. Vortex for 2 minutes.

  • Causality: MeCN is selected over methanol because it more aggressively disrupts hydrophobic protein-drug interactions. This ensures >85% recovery of the highly lipophilic DSK638 core while precipitating high-molecular-weight proteins that cause MS ion suppression.

Step 3: Centrifugation and Transfer

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 4: UHPLC-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 column. Use a mobile phase of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid). Monitor the MRM transition m/z 227.1 → 119.1.

  • Causality: The C18 stationary phase provides optimal retention for the hydrophobic benzamide structure. Formic acid acts as an ion-pairing agent, driving the protonation of the primary amine on the aminophenyl group to yield a strong [M+H]+ precursor ion at m/z 227.1.

  • Self-Validation Metric: The assay is only valid if the 6-point calibration curve yields an

    
     and Quality Control (QC) samples demonstrate a Coefficient of Variation (CV) < 15%[3].
    
Protocol 2: In Vitro HDAC1/3 Inhibition Assay (PD Marker)

Step 1: Reagent Preparation

  • Action: Incubate recombinant HDAC1/3 enzyme with DSK638 Analytical Standard (0.1 to 50 µM) in assay buffer for 30 minutes at 37°C.

Step 2: Enzymatic Reaction

  • Action: Add a fluorogenic acetylated peptide substrate.

  • Causality: Cleavage of the acetyl group by active HDAC1/3 sensitizes the peptide. Subsequent addition of a developer solution releases a fluorophore. DSK638 prevents this cleavage, resulting in a fluorescent signal that is inversely proportional to drug concentration.

Step 3: Data Validation

  • Self-Validation Metric: Calculate the Z'-factor between the vehicle control (DMSO) and the maximum DSK638 concentration. A Z'-factor > 0.5 validates that the assay is highly robust and that the observed inhibition is due to DSK638's pharmacological action, not technical artifact.

Part 3: Visualizations

Mechanism DSK DSK638 (Reference Standard) HDAC HDAC1/3 Complex DSK->HDAC Inhibits (IC50: 5-10 µM) RECK RECK Gene Expression HDAC->RECK Relieves Repression MMP Pro-MMP2 Activation RECK->MMP Blocks Cleavage MET Tumor Metastasis MMP->MET Prevents Invasion

Fig 1: DSK638 mechanism of action: HDAC1/3 inhibition leads to RECK induction and metastasis block.

Workflow Spike 1. Standard Spiking (DSK638 + SIL-IS) PPT 2. Protein Precipitation (1:3 Plasma:MeCN) Spike->PPT Extracts Analyte Centrifuge 3. Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Removes Proteins LC 4. UHPLC Separation (C18, Gradient Elution) Centrifuge->LC Supernatant Injection MS 5. MS/MS Detection (MRM Mode: 227.1 -> 119.1) LC->MS Resolves Interferences Val 6. Data Validation (QC CV < 15%, R² > 0.995) MS->Val Quantifies Analyte

Fig 2: Self-validating LC-MS/MS workflow for DSK638 quantification in plasma matrices.

Part 4: References

  • Title: Suppression of tumor metastasis by a RECK-activating small molecule Source: Scientific Reports (Nature Portfolio) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Safety Operating Guide

N-(2-aminophenyl)-4-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized experimental compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). N-(2-aminophenyl)-4-methylbenzamide (CAS 71255-53-3), frequently designated in literature as DSK-638 , is a potent biologically active molecule. It is utilized in advanced pharmacological research, notably for its ability to inhibit the binding of the SP1 transcription factor to RECK promoters, thereby modulating inflammatory responses and vascular endothelial leakage [3].

Because of its structural relationship to benzamide-class histone deacetylase (HDAC) inhibitors and its potent gene-modulating activity, DSK-638 must be handled with strict operational rigor. This guide provides a field-proven, self-validating Standard Operating Procedure (SOP) for the safe handling, experimental utilization, and ultimate disposal of this compound.

Operational Safety & The Causality of Risk

Standard SDS documents for research-grade chemicals often list them as "Not fully tested." In the absence of exhaustive toxicological data, you must apply the precautionary principle and treat DSK-638 as a toxic pharmaceutical hazard .

  • The DMSO Carrier Effect : DSK-638 is highly hydrophobic and is typically reconstituted in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a powerful penetration enhancer. If a DMSO solution of DSK-638 contacts unprotected skin, the solvent will rapidly carry the biologically active compound directly into your bloodstream.

  • Aquatic Toxicity : Benzamide derivatives are notoriously persistent in aqueous environments and can disrupt local aquatic ecosystems. They are not degraded by standard municipal wastewater biological treatments. Under no circumstances should DSK-638 solutions be flushed down the drain [2].

  • Required PPE : Double-layer nitrile gloves (the outer layer must be changed immediately upon suspected DMSO contact), a fully buttoned chemical-resistant lab coat, and wrap-around safety goggles.

Experimental Workflow & Waste Segregation

To maintain scientific integrity and regulatory compliance, waste segregation must begin at the experimental design phase. Below is the logical pathway of DSK-638 utilization and its corresponding waste streams.

G Powder DSK-638 Powder (CAS 71255-53-3) Stock DMSO Stock Solution (10-50 mM) Powder->Stock Reconstitute in DMSO SolidWaste Solid Chemical Waste (Tips, Vials, PPE) Powder->SolidWaste Empty Vials/Spills Assay In Vitro Assay (Aqueous Media) Stock->Assay Dilute in Buffer OrgWaste Organic Liquid Waste (Non-Halogenated) Stock->OrgWaste Expired/Excess Stock Assay->SolidWaste Contaminated Plates AqWaste Aqueous Liquid Waste (Trace DSK-638) Assay->AqWaste Quench & Collect Incineration EPA-Approved Incineration Facility SolidWaste->Incineration SAA Pickup OrgWaste->Incineration SAA Pickup AqWaste->Incineration SAA Pickup

Workflow of DSK-638 utilization and corresponding hazardous waste segregation pathways.

Step-by-Step Methodologies: Handling & Disposal

Every protocol in your laboratory must be a self-validating system. The following procedures ensure that exposure is minimized and waste is compliantly managed according to the [1, 4].

Protocol A: Stock Preparation and Solid Waste Management
  • Preparation : Weigh the lyophilized DSK-638 powder exclusively inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized micro-particles.

  • Reconstitution : Add anhydrous DMSO directly to the source vial to create a 10 mM stock.

  • Self-Validation Check : Vortex gently and visually inspect the vial against a light source. The solution must be completely clear. Any particulate matter indicates incomplete dissolution, which will skew your assay results and create unpredictable waste concentrations.

  • Solid Waste Disposal : Do not rinse the empty powder vial. Rinsing generates unnecessary hazardous liquid waste. Place the empty vial, along with all contaminated pipette tips and weighing boats, directly into a puncture-resistant container lined with a chemical waste bag. Label strictly as: "Hazardous Solid Waste - Contains Trace N-(2-aminophenyl)-4-methylbenzamide".

Protocol B: Liquid Waste Segregation
  • Organic Waste (DMSO Stocks) : Transfer any expired or excess DMSO stock solutions into a High-Density Polyethylene (HDPE) or glass carboy.

    • Validation: Ensure the carboy is explicitly labeled "Non-Halogenated Organic Waste". Never mix DMSO with halogenated solvents (like chloroform), as this complicates incineration logistics and increases disposal costs.

  • Aqueous Waste (Assay Buffers) : Collect all cell culture media, PBS, or assay buffers containing diluted DSK-638 in a separate HDPE carboy.

    • Validation: Use pH test strips to confirm the aqueous waste is neutralized (pH 5.0–8.0) before sealing the carboy[2]. Highly acidic or basic waste can react with trace organics, causing pressure buildup.

Protocol C: Immediate Spill Decontamination
  • Powder Spill : Do not sweep dry powder, as this aerosolizes the active pharmaceutical ingredient (API). Dampen a heavy-duty paper towel with 70% ethanol or isopropanol. Gently lay it over the spill to solubilize and trap the powder, then wipe inward from the perimeter.

  • Liquid Spill : Apply an inert chemical absorbent pad (or Spill-X powder) over the liquid.

  • Decontamination : Wash the affected bench space with a 10% sodium hypochlorite (bleach) solution to chemically degrade residual organic compounds, followed by a distilled water wipe to remove corrosive bleach salts.

  • Disposal : Place all cleanup materials into a sealable zip-lock bag. Seal it, and place it into the solid hazardous waste container [4].

Regulatory Logistics & Storage Data

Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation [2]. Containers must remain sealed at all times unless actively receiving waste, and must be transferred to your facility's central waste accumulation area within three days of becoming full.

Quantitative Waste Stream Summary
Waste StreamPhysical StatePrimary Solvent/MaterialEPA / RCRA ClassificationAuthorized Disposal MethodMax SAA Storage Time
Stock Solutions LiquidDimethyl Sulfoxide (DMSO)Toxic / Non-HalogenatedHigh-Temperature Incineration1 Year (or 3 days once full)
Assay Buffers LiquidWater / PBS / MediaTrace Toxic AqueousChemical Treatment / Incineration1 Year (or 3 days once full)
Consumables SolidPlastics / GlassContaminated DebrisHazardous Solid Landfill / Incineration1 Year (or 3 days once full)
Spill Cleanup SolidAbsorbents / EthanolContaminated DebrisHigh-Temperature IncinerationImmediate Transfer

References

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety . Case Western Reserve University. Available at: [Link]

  • RECK as a Potential Crucial Molecule for the Targeted Treatment of Sepsis . Dove Medical Press / National Institutes of Health (NIH). Available at:[Link]

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard . Naval Postgraduate School / OSHA. Available at:[Link]

Personal protective equipment for handling N-(2-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and precise handling of specialized chemical intermediates is paramount. N-(2-aminophenyl)-4-methylbenzamide (CAS: 71255-53-3) is a benzamide derivative frequently utilized in drug discovery, particularly as a structural scaffold for histone deacetylase (HDAC) inhibitors.

Handling this compound requires a rigorous, causality-driven approach. Because it is typically reconstituted in Dimethyl Sulfoxide (DMSO)—a potent penetration enhancer—standard powder-handling protocols must be aggressively upgraded to prevent systemic exposure.

Below is the comprehensive operational and safety guide for handling, processing, and disposing of N-(2-aminophenyl)-4-methylbenzamide.

Physicochemical Profile & Hazard Assessment

Before manipulating any compound, you must understand its physical behavior and toxicological profile. N-(2-aminophenyl)-4-methylbenzamide is a fine solid powder that carries a static charge, making it prone to aerosolization during weighing.

According to standardized [1], this compound triggers specific Globally Harmonized System (GHS) hazard classifications that dictate our containment strategy.

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C14H14N2OHighly lipophilic; requires organic solvents (DMSO/DMF) for dissolution.
Molecular Weight 226.27 g/mol Used to calculate exact molarity for in vitro stock solutions.
Physical State Solid (Powder)High risk of static scatter and aerosolization during transfer.
H302 Harmful if swallowedMandates strict prohibition of food/drink; requires hand washing post-handling.
H315 / H319 Causes skin/serious eye irritationMandates chemical-resistant gloves and ANSI-compliant eye protection.
H335 May cause respiratory irritationMandates handling exclusively within a ventilated enclosure (Fume Hood/BSC).

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Safety is not about blindly wearing gear; it is about understanding the mechanistic interaction between the chemical, the solvent, and the barrier. When handling this compound, the primary vector of severe exposure is not the dry powder itself, but the powder dissolved in DMSO .

As documented in chemical safety literature regarding the [2], DMSO rapidly degrades standard nitrile and transports dissolved solutes directly across the stratum corneum into the bloodstream.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm)Nitrile provides baseline protection against dry powder. Double-gloving is mandatory when handling DMSO solutions. If a drop lands on the outer glove, it must be immediately doffed to prevent the DMSO from carrying the API through the glove matrix to the skin.
Eye Protection ANSI Z87.1 Chemical GogglesPrevents mechanical abrasion and chemical burns to the cornea (H319) from aerosolized micro-particles.
Respiratory Fume Hood / BSCMitigates inhalation risks (H335). Powders easily aerosolize due to static charge; negative-pressure containment prevents mucosal irritation.
Body Protection 100% Cotton Lab CoatSynthetic blends can accumulate static electricity, which repels the powder off the spatula. Cotton mitigates static buildup.

Operational Workflow: Preparation of In Vitro Stock Solutions

The following protocol outlines the self-validating system for generating a 10 mM stock solution. Every step is designed to ensure both operator safety and the chemical fidelity of the experiment, adhering to the guidelines set forth in [3].

Step 1: Enclosure & Environmental Setup

  • Action: Purge the Chemical Fume Hood for 5 minutes. Wipe the analytical balance and surrounding workspace with an anti-static sheet.

  • Causality: Benzamide powders hold static charge. Anti-static wiping neutralizes the surface, preventing the powder from repelling off the spatula and scattering into the environment.

Step 2: Weighing the Solid

  • Action: Tare a sterile, anti-static weigh boat. Transfer the required mass (e.g., 2.26 mg for 1 mL of 10 mM stock) using a micro-spatula.

  • Validation: Close the balance doors and ensure the reading stabilizes for 10 seconds. Continuous drift indicates internal air currents or static interference, which compromises both concentration accuracy and containment.

Step 3: Dissolution in DMSO

  • Action: Transfer the powder to a 1.5 mL amber glass or low-retention microcentrifuge tube. Add 1 mL of anhydrous, sterile-filtered DMSO. Vortex for 30 seconds.

  • Validation: Visually inspect the tube against a light source. The solution must be completely clear. If particulate matter remains, sonicate in a room-temperature water bath for 2-5 minutes. Un-dissolved micro-crystals will artificially lower the actual concentration of your stock.

Step 4: Aliquoting and Storage

  • Action: Aliquot the solution into 50 µL single-use volumes in amber vials. Store immediately at -20°C in the dark.

  • Causality: Repeated freeze-thaw cycles in DMSO introduce atmospheric moisture (DMSO is highly hygroscopic), leading to compound precipitation and hydrolysis. Single-use aliquots ensure absolute concentration fidelity for downstream assays.

G cluster_0 Primary Containment (Class II BSC / Fume Hood) Weighing 1. Weigh Solid Powder (Anti-static spatula) Dissolution 2. Dissolve in DMSO (Vortex/Sonicate) Weighing->Dissolution Add solvent Waste Hazardous Waste (Incineration) Weighing->Waste Contaminated PPE Aliquoting 3. Aliquot into Vials (Amber glass) Dissolution->Aliquoting Homogenize Dissolution->Waste Liquid residues Freezer Long-term Storage (-20°C, Dark) Aliquoting->Freezer Store aliquots Storage Dry Storage (Desiccator, RT) Storage->Weighing Transfer sealed

Caption: Material flow and handling workflow for N-(2-aminophenyl)-4-methylbenzamide stock preparation.

Spill Response & Decontamination Logic

A spill's state of matter dictates the response. Applying the wrong cleanup method can exacerbate the hazard.

  • For Solid Powder Spills: Do not sweep. Sweeping mechanically aerosolizes the H335-classified powder into the operator's breathing zone. Instead, gently cover the powder with a wet paper towel to suppress dust generation, then wipe inward to consolidate the material.

  • For Liquid Spills (DMSO Stock): Do not use water initially. DMSO reacts exothermically with water, which can spread the contamination. Apply a universal absorbent (e.g., vermiculite or a dedicated chemical spill pad) to soak up the liquid.

  • Decontamination: Once the bulk material is removed, wipe the affected surface thoroughly with 70% Isopropanol or Ethanol to solubilize and remove any residual organic compound.

SpillResponse Spill Spill Detected IsSolid State of Matter? Spill->IsSolid SolidAction Cover with wet towel (Prevent aerosolization) IsSolid->SolidAction Solid Powder LiquidAction Apply universal absorbent (Vermiculite/Spill pad) IsSolid->LiquidAction DMSO Solution Decon Wipe with 70% Ethanol or Isopropanol SolidAction->Decon LiquidAction->Decon Dispose Seal in hazardous waste container Decon->Dispose

Caption: Decision tree and procedural logic for chemical spill response and decontamination.

Waste Management & Disposal Plan

N-(2-aminophenyl)-4-methylbenzamide and its derivatives must never be disposed of in standard municipal waste or poured down the sink.

  • Solid Waste: All contaminated consumables (pipette tips, microcentrifuge tubes, weigh boats, and the outer layer of double-gloves) must be collected in a puncture-resistant, biohazard/chemical solid waste bin designated for incineration .

  • Liquid Waste: Unused DMSO stock solutions and first-wash rinses of glassware must be collected in a clearly labeled, chemically compatible high-density polyethylene (HDPE) liquid waste carboy. Ensure the carboy is kept closed when not in use to prevent DMSO vapor escape.

  • Labeling: Waste containers must be explicitly labeled with "Hazardous Waste: Contains Benzamide Derivatives and DMSO" to ensure environmental health and safety (EHS) personnel process it via high-temperature incineration.

References

  • Pathway Map. (2026). DMSO The Right Way: Carrier Effect and Contamination Risks. Pathway Map. URL:[Link] [2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. URL:[Link] [3]

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